2,6-Difluoro-3-nitrobenzoyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,6-difluoro-3-nitrobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF2NO3/c8-7(12)5-3(9)1-2-4(6(5)10)11(13)14/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMNSJGLMUMDDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)C(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381848 | |
| Record name | 2,6-difluoro-3-nitrobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
260552-98-5 | |
| Record name | 2,6-difluoro-3-nitrobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2,6-Difluoro-3-nitrobenzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the key physical properties of 2,6-Difluoro-3-nitrobenzoyl chloride (CAS No. 260552-98-5), a crucial reagent in synthetic organic chemistry and a valuable building block in the development of novel pharmaceutical compounds. Understanding these properties is paramount for its safe handling, effective use in reactions, and for the prediction of its behavior in various experimental settings.
Introduction
This compound is a substituted aromatic acyl chloride. Its molecular structure, featuring a benzoyl chloride core with two fluorine atoms and a nitro group, imparts a unique combination of reactivity and functionality. The electron-withdrawing nature of the fluorine atoms and the nitro group significantly influences the electrophilicity of the carbonyl carbon, making it a highly reactive acylating agent. This reactivity is harnessed in the synthesis of a wide range of organic molecules, including esters, amides, and ketones, which are often intermediates in the journey toward new therapeutic agents.
Molecular Structure and Key Identifiers
A clear understanding of the molecular structure is the foundation for interpreting its physical and chemical properties.
Molecular Structure Diagram
Caption: Molecular Structure of this compound.
Key Identification Data
| Property | Value | Source |
| CAS Number | 260552-98-5 | |
| Molecular Formula | C₇H₂ClF₂NO₃ | |
| Molecular Weight | 221.55 g/mol | [1] |
| IUPAC Name | This compound | |
| InChI | 1S/C7H2ClF2NO3/c8-7(12)5-3(9)1-2-4(6(5)10)11(13)14/h1-2H | |
| InChI Key | URMNSJGLMUMDDC-UHFFFAOYSA-N | |
| SMILES | O=C(Cl)C1=C(F)C=CC(=C1F)N(=O)=O |
Physical Properties
The physical state and properties of this compound are critical for its storage, handling, and use in chemical reactions.
| Property | Value | Source |
| Appearance | Clear, faint yellow liquid | [1] |
| Purity | 95% | [1] |
Spectral Data
Spectroscopic data is essential for the verification of the identity and purity of the compound. While experimental spectra for this compound were not found in the search results, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show two aromatic protons, likely appearing as complex multiplets due to coupling with each other and with the adjacent fluorine atoms.
-
¹³C NMR: The spectrum would display seven distinct carbon signals. The carbonyl carbon will be significantly downfield. The aromatic carbons will show characteristic splitting patterns due to C-F coupling.
-
¹⁹F NMR: Two signals are expected for the two non-equivalent fluorine atoms. The chemical shifts and coupling constants would provide valuable information about the electronic environment of the fluorine nuclei.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the following functional groups:
-
C=O (acyl chloride): A strong, sharp peak typically in the range of 1770-1815 cm⁻¹.
-
NO₂ (nitro group): Two strong bands, one for the asymmetric stretching vibration (around 1500-1570 cm⁻¹) and one for the symmetric stretching vibration (around 1335-1370 cm⁻¹).
-
C-F (aryl fluoride): Strong absorptions in the fingerprint region, typically between 1100 and 1300 cm⁻¹.
-
C-Cl (acyl chloride): A weaker absorption band in the lower frequency region.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 221 and 223 in an approximate 3:1 ratio, corresponding to the ³⁵Cl and ³⁷Cl isotopes. Common fragmentation patterns for benzoyl chlorides include the loss of the chlorine atom to form the benzoyl cation, followed by the loss of carbon monoxide to yield the phenyl cation. The presence of the nitro and fluoro substituents will influence the fragmentation pathways, potentially leading to characteristic fragment ions.
Safety and Handling
As with all acyl chlorides, this compound is a reactive and corrosive compound that requires careful handling.
GHS Hazard Information
While a specific GHS classification for this compound was not found, based on the properties of similar compounds, it is expected to have the following hazards:
-
Corrosive: Causes severe skin burns and eye damage.
-
Lachrymator: Causes irritation and tearing of the eyes.
-
Moisture Sensitive: Reacts with water, including moisture in the air, to produce hydrochloric acid. This reaction is exothermic and can lead to pressure build-up in closed containers.
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture and incompatible materials such as water, alcohols, and strong bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations. Due to its reactivity with water, quenching with a suitable solvent (e.g., a high-boiling point, non-reactive solvent) before disposal may be necessary.
Experimental Protocols: Determination of Physical Properties
For novel compounds like this compound, experimental determination of physical properties is crucial. Below are generalized, best-practice methodologies.
Workflow for Physical Property Determination
Caption: A generalized workflow for the experimental determination of physical properties.
Step-by-Step Methodology for Boiling Point Determination (Under Reduced Pressure)
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is thoroughly dried to prevent reaction with the acyl chloride.
-
Sample Charging: Charge the distillation flask with the purified this compound. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Evacuation: Gradually reduce the pressure in the system to the desired level using a vacuum pump.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Data Collection: Record the temperature at which the liquid condenses on the thermometer bulb and the corresponding pressure. This is the boiling point at that pressure.
-
Rationale: Acyl chlorides can decompose at their atmospheric boiling points. Distillation under reduced pressure allows for boiling at a lower temperature, minimizing thermal degradation.
Conclusion
This compound is a valuable synthetic intermediate with physical properties that reflect its reactive nature. While a complete experimental dataset for all its physical properties is not yet widely published, this guide provides a comprehensive overview of its known characteristics and the expected behavior based on its chemical structure. Adherence to strict safety protocols is essential when working with this compound to ensure the safety of researchers and the integrity of experimental outcomes. Further research to fully characterize its physical properties will undoubtedly contribute to its broader application in the fields of medicinal chemistry and materials science.
References
(Note: While specific data points for this compound are limited in the provided search results, the following references provide information on the compound's identity and the properties of related substances, which have been used to infer the information presented in this guide.)
-
PubChem. 2,6-Difluorobenzoyl chloride. [Link]
Sources
2,6-Difluoro-3-nitrobenzoyl chloride chemical structure and formula
An In-depth Technical Guide to 2,6-Difluoro-3-nitrobenzoyl chloride: Synthesis, Reactivity, and Applications
Authored by: A Senior Application Scientist
Introduction
This compound is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure is characterized by a benzoyl chloride core substituted with two fluorine atoms and a nitro group. This unique combination of functional groups imparts a high degree of reactivity and makes it a valuable intermediate for the synthesis of complex molecular architectures. The acyl chloride group serves as a highly reactive site for nucleophilic substitution, while the electron-withdrawing nature of the fluorine and nitro substituents further enhances the electrophilicity of the carbonyl carbon. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of this compound, offering field-proven insights for its effective use in a research and development setting.
Physicochemical Properties and Structure
This compound is typically a clear to faint yellow liquid under standard conditions.[1] Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 260552-98-5 | [1] |
| Molecular Formula | C₇H₂ClF₂NO₃ | [1] |
| Molecular Weight | 221.55 g/mol | [1][2] |
| Appearance | Clear, faint yellow liquid | [1] |
| Storage | Inert atmosphere, room temperature | [2] |
Chemical Structure
The molecular structure features a central benzene ring with three key substituents that dictate its chemical behavior:
-
Acyl Chloride Group (-COCl): This is a highly reactive functional group that acts as an excellent acylating agent.
-
Two Fluorine Atoms (F): Located at positions 2 and 6, these strongly electronegative atoms withdraw electron density from the aromatic ring through the inductive effect.
-
Nitro Group (-NO₂): Positioned at the 3-position, this is a powerful electron-withdrawing group through both inductive and resonance effects.
The combined electron-withdrawing effects of these substituents make the carbonyl carbon exceptionally electrophilic and susceptible to attack by nucleophiles.
Caption: Chemical structure of this compound.
Synthesis Protocol
The most direct and industrially relevant method for synthesizing this compound is the chlorination of its corresponding carboxylic acid, 2,6-Difluoro-3-nitrobenzoic acid.[3] Thionyl chloride (SOCl₂) is the reagent of choice for this conversion due to its reliability and the volatile nature of its byproducts (SO₂ and HCl), which simplifies product purification.[4][5]
Causality Behind Experimental Choices
-
Reagent: Thionyl chloride is highly effective for converting carboxylic acids to acyl chlorides.[4][6] An alternative, oxalyl chloride, is also effective but thionyl chloride is often more cost-effective for larger scale synthesis. Phosphorus pentachloride (PCl₅) is another option, but its solid form and the production of solid byproducts (POCl₃) can complicate the workup.[7][8]
-
Solvent: The reaction is often run neat or in a high-boiling, inert solvent like toluene or dichloromethane to control the reaction temperature.
-
Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is typically added. DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is the active catalytic species that accelerates the conversion.
-
Workup: Excess thionyl chloride (b.p. 76 °C) can be removed by distillation under reduced pressure, leaving the higher-boiling acyl chloride product.
Step-by-Step Synthesis Methodology
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,6-Difluoro-3-nitrobenzoic acid (1.0 eq).
-
Reagent Addition: Under a nitrogen atmosphere, add thionyl chloride (2.0-3.0 eq) to the flask, followed by 1-2 drops of DMF.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Purification: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride via distillation under reduced pressure.
-
Final Product: The resulting crude this compound can be used directly for subsequent reactions or further purified by vacuum distillation if high purity is required.
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Applications
The high reactivity of this compound makes it a versatile building block, primarily through nucleophilic acyl substitution reactions.[9] This allows for the facile introduction of the 2,6-difluoro-3-nitrophenyl moiety into a wide range of molecules.
Nucleophilic Acyl Substitution: Amide Formation
A cornerstone reaction in drug discovery is the formation of amides, which are prevalent in biologically active molecules. This compound reacts readily with primary and secondary amines to form the corresponding amides. The electron-withdrawing groups on the phenyl ring make this transformation highly efficient.
General Reaction Scheme: C₇H₂ClF₂NO₂ (COCl) + R-NH₂ → C₇H₂F₂NO₂ (CONHR) + HCl
Step-by-Step Protocol for Amide Synthesis
-
Dissolution: Dissolve the primary or secondary amine (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.1-1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction.
-
Addition: Add a solution of this compound (1.05 eq) in the same anhydrous solvent dropwise to the cooled amine solution.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours.
-
Workup: Upon completion, the reaction can be quenched with water. The organic layer is separated, washed with dilute acid (e.g., 1M HCl) to remove excess base, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude amide product, which can be purified by recrystallization or column chromatography.
Caption: Mechanism of nucleophilic acyl substitution for amide formation.
Applications in Drug Discovery and Materials Science
While specific drugs containing the 2,6-difluoro-3-nitrobenzoyl moiety are not broadly documented, its utility lies in its role as a versatile intermediate.
-
Medicinal Chemistry: Fluorinated aromatic rings are sought after in drug design to enhance metabolic stability, binding affinity, and membrane permeability. This building block allows for the incorporation of a difluoronitrophenyl group, which can be a key pharmacophore in inhibitors targeting various enzymes. For instance, related 2,6-difluorobenzamide structures have been investigated as inhibitors of the bacterial cell division protein FtsZ.[10] The nitro group can also be readily reduced to an amine, providing a synthetic handle for further diversification.
-
Agrochemicals: The structural motifs present in this compound are also found in various pesticides and herbicides.
-
Materials Science: Acyl chlorides are used to synthesize polymers and other advanced materials. The high reactivity of this compound allows for its incorporation into polymer backbones or as a functional side chain, potentially imparting unique thermal or electronic properties.
Safety and Handling
This compound must be handled with care due to its reactive and corrosive nature.
-
Corrosivity: As an acyl chloride, it is corrosive and can cause severe skin burns and eye damage upon contact.[11][12]
-
Reactivity with Water: It reacts with moisture, including humidity in the air, to produce hydrochloric acid. This hydrolysis can degrade the sample and create a corrosive environment.
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture and incompatible materials such as bases, strong oxidizing agents, and alcohols.[12][13]
References
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PubChem. (n.d.). 2,6-Difluorobenzoyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). 2-Nitrobenzoyl chloride. Retrieved from [Link]
- Google Patents. (2016). Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst.
-
Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]
-
Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]
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PubChem. (n.d.). 2,6-Difluoro-3-nitrobenzoic acid. Retrieved from [Link]
-
YouTube. (2021). Acids to Acyl Chlorides, Part 1. Retrieved from [Link]
-
Chemguide. (n.d.). Preparation of acyl chlorides (acid chlorides). Retrieved from [Link]
-
Piras, M., et al. (2017). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. ChemMedChem, 12(16), 1337-1349. Retrieved from [Link]
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An In-Depth Technical Guide to 2,6-Difluoro-3-nitrobenzoyl chloride
Introduction
2,6-Difluoro-3-nitrobenzoyl chloride is a highly functionalized aromatic compound of significant interest to the chemical, pharmaceutical, and agrochemical industries. As a reactive acyl chloride, it serves as a critical building block for the synthesis of more complex molecules. The strategic placement of two electron-withdrawing fluorine atoms and a nitro group on the benzoyl scaffold imparts unique reactivity and physicochemical properties. This guide provides a comprehensive overview of its molecular characteristics, synthesis, reactivity, applications, and safe handling protocols, tailored for researchers and professionals in drug development and chemical synthesis.
Physicochemical Properties and Identifiers
A precise understanding of a compound's physical and chemical properties is foundational to its application in research and development. The key identifiers and characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 260552-98-5 | [1][2] |
| Molecular Formula | C₇H₂ClF₂NO₃ | [1][2] |
| Molecular Weight | 221.55 g/mol | [2] |
| Monoisotopic Mass | 219.9691 Da | |
| Appearance | Clear, faint yellow liquid | [2] |
| Purity | ≥95% (typical) | [2] |
| InChI Key | URMNSJGLMUMDDC-UHFFFAOYSA-N | [1] |
Synthesis and Purification
The primary route for synthesizing this compound involves the chlorination of its corresponding carboxylic acid, 2,6-Difluoro-3-nitrobenzoic acid (CAS 83141-10-0).[3][4] This transformation is a standard and efficient method for producing acyl chlorides.
The precursor, 2,6-Difluoro-3-nitrobenzoic acid, can be prepared through various synthetic pathways, often starting from readily available materials like o-methylphenol.[5] One patented method involves a multi-step process: nitration of o-methylphenol, chlorination, fluorination, and finally, oxidation of the methyl group to a carboxylic acid.[5] This highlights the industrial scalability and accessibility of the precursor.
The conversion of the carboxylic acid to the acyl chloride is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The choice of thionyl chloride is common in industrial settings as it serves as both the reagent and the solvent, and the byproducts (HCl and SO₂) are gaseous, which simplifies purification.[6]
The causality behind this choice is rooted in Le Chatelier's principle; the removal of gaseous byproducts drives the reaction to completion. Purification of the final product is generally accomplished via fractional distillation under reduced pressure to remove any excess chlorinating agent and impurities.
Caption: Synthesis workflow for this compound.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the highly electrophilic carbonyl carbon of the acyl chloride functional group. This electrophilicity is significantly enhanced by the strong electron-withdrawing inductive effects of the two ortho-fluorine atoms and the nitro group. These substituents pull electron density away from the aromatic ring and, consequently, from the carbonyl carbon, making it an excellent target for nucleophilic attack.
The primary reaction mechanism is nucleophilic acyl substitution . The compound readily reacts with a wide range of nucleophiles:
-
Amines: Reacts with primary and secondary amines to form stable amide bonds. This is one of its most important applications in pharmaceutical synthesis.
-
Alcohols: Reacts with alcohols to yield esters.
-
Water: Hydrolyzes in the presence of moisture to revert to the parent carboxylic acid, 2,6-difluoro-3-nitrobenzoic acid. This moisture sensitivity necessitates handling the compound under anhydrous (dry) conditions.
The presence of the fluorine and nitro groups not only activates the acyl chloride but also influences the regioselectivity of any further aromatic substitution reactions, although reactions at the acyl chloride are far more facile.
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical sector. Its utility stems from its ability to introduce a substituted phenyl ring into a target molecule via a stable amide or ester linkage.
While not a direct precursor to the well-known BRAF inhibitor Vemurafenib, its structural motifs are highly relevant in the design of modern kinase inhibitors and other targeted therapies.[7][8] The 2,6-difluorobenzamide scaffold, for instance, is a key component in a class of potent antibacterial agents that target the cell division protein FtsZ, demonstrating the importance of this chemical framework in overcoming antibiotic resistance.
The nitro group offers additional synthetic versatility. It can be readily reduced to an amine, providing a handle for subsequent chemical modifications. This step-wise functionalization allows for the construction of complex molecular architectures from a relatively simple starting material.[3]
Experimental Protocol: Synthesis of N-Benzyl-2,6-difluoro-3-nitrobenzamide
This protocol details a representative nucleophilic acyl substitution reaction to form an amide, demonstrating a core application of the title compound. This procedure is a self-validating system; successful synthesis can be confirmed by standard analytical techniques (TLC, NMR, MS).
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add benzylamine and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine to the stirred solution. The base is critical to neutralize the hydrochloric acid byproduct generated during the reaction, preventing the protonation of the amine nucleophile.
-
Reagent Addition: Dissolve this compound in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base and amine), saturated NaHCO₃ (to remove any unreacted acid), and brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid or oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-benzyl-2,6-difluoro-3-nitrobenzamide.
-
Caption: Experimental workflow for a representative amidation reaction.
Safety and Handling
This compound is a reactive and hazardous chemical that must be handled with appropriate precautions.
-
Hazards: The compound is corrosive and causes severe skin and eye burns. It is a lachrymator (causes tearing) and is moisture-sensitive.
-
Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles with face shield.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials such as water, strong bases, and alcohols.
-
Disposal: Dispose of waste in accordance with local, regional, and national hazardous waste regulations. Do not allow it to enter drains or waterways.
Conclusion
This compound stands out as a versatile and powerful chemical intermediate. Its unique electronic properties, conferred by the difluoro- and nitro-substituents, make it a highly reactive and valuable building block for creating novel molecules in the pharmaceutical and agrochemical fields. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers aiming to leverage its synthetic potential to drive innovation in drug discovery and materials science.
References
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The Critical Role of Intermediates in Vemurafenib Synthesis. (n.d.). Retrieved from [Link]
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The Strategic Advantage of Utilizing 2,6-Difluoro-3-nitrobenzoic Acid in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
- Novel processes for the preparation of vemurafenib. (2015). Google Patents.
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Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. (n.d.). National Institutes of Health. Retrieved from [Link]
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Theranostics Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. (2017). Retrieved from [Link]
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Synthetic pathway for Vemurafenib. (n.d.). ResearchGate. Retrieved from [Link]
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2,6-Difluoro-3-nitrobenzoic acid. (n.d.). PubChem. Retrieved from [Link]
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2-Fluoro-4-nitrobenzoyl chloride. (n.d.). PubChem. Retrieved from [Link]
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2,6-Difluorobenzoyl chloride. (n.d.). PubChem. Retrieved from [Link]
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Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. (2021). WIPO Patentscope. Retrieved from [Link]
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2,6-DIFLUORO-3-NITROBENZOIC ACID. (n.d.). Five Chongqing Chemdad Co., Ltd. Retrieved from [Link]
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2-Nitrobenzoyl chloride. (n.d.). PubChem. Retrieved from [Link]
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Benzoyl chloride, 3-nitro-. (n.d.). PubChem. Retrieved from [Link]
- Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst. (2016). Google Patents.
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- 8. thno.org [thno.org]
Key intermediates in 2,6-Difluoro-3-nitrobenzoyl chloride synthesis
An In-depth Technical Guide to the Core Intermediates in the Synthesis of 2,6-Difluoro-3-nitrobenzoyl chloride
Introduction
This compound is a crucial building block in contemporary medicinal chemistry and drug development. Its trifunctional nature, featuring a reactive acid chloride, a nitro group, and ortho-difluoro substitution, makes it a versatile synthon for creating complex molecular architectures with desirable pharmacological properties. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity, while the nitro group offers a handle for further chemical transformations, such as reduction to an amine. This guide provides a detailed exploration of the key intermediates and synthetic transformations required to produce this valuable compound, focusing on the underlying chemical principles and practical experimental considerations for researchers and scientists in the field.
The synthetic pathway to this compound is a multi-step process that hinges on the successful formation and purification of several key intermediates. This guide will dissect the synthesis into three primary stages, each centered around a critical intermediate:
-
2,6-Difluorobenzoic Acid : The foundational difluorinated aromatic carboxylic acid.
-
2,6-Difluoro-3-nitrobenzoic Acid : The nitrated successor, which introduces the crucial nitro functionality.
-
This compound : The final, activated acyl chloride ready for downstream applications.
We will begin by examining a common and industrially relevant precursor, 2,6-difluorotoluene, and its conversion to the first key intermediate.
Diagram of Overall Synthetic Pathway
Caption: Simplified mechanism of acyl chloride formation using thionyl chloride.
Conclusion
The synthesis of this compound is a well-defined, multi-step process that relies on the careful execution of fundamental organic transformations. By understanding the synthesis and properties of the key intermediates—2,6-difluorobenzoic acid and 2,6-difluoro-3-nitrobenzoic acid—researchers can efficiently produce the target acyl chloride. Each step, from the initial oxidation or hydrolysis to the final chlorination, presents its own set of challenges and optimization parameters. This guide provides a foundational framework for professionals in drug development and chemical research to approach the synthesis of this important molecular building block with a solid understanding of the underlying principles and practical methodologies.
References
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- Ningbo Inno Pharmchem Co., Ltd. 2,6-Difluorotoluene: Properties, Applications, and Synthesis in Organic Chemistry.
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- PrepChem.com. Synthesis of 2,6-difluoro-m-toluic acid.
- Sigma-Aldrich. 2,6-Difluorobenzoic acid 98 385-00-2.
- Google Patents. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.
- Google Patents.
- Benchchem. Application Notes and Protocols: 2,6-Difluorotoluene as a Precursor for Agrochemicals.
- Google Patents. CN106748681A - A kind of method that 2,6 difluoro toluene continuous oxidation prepares 2,6 difluorobenzaldehydes.
- CymitQuimica. This compound.
- Organic Syntheses. p-NITROBENZOYL CHLORIDE.
- PubChem. 2,6-Difluoro-3-nitrobenzoic acid | C7H3F2NO4 | CID 302629.
- Google Patents. CA2821517A1 - Process for producing nitrobenzoyl chloride.
- WIPO Patentscope.
- Sigma-Aldrich. This compound | 260552-98-5.
- Benchchem.
- ZORA (Zurich Open Repository and Archive). 2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS.
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- Sciencemadness.org. benzoic acid to benzoyl chloride ; non benzotrichloride route to hippuric acid.
- askIITians. Accomplish the following conversions: (i) Nitrobenzene to benzoic aci.
- Truman ChemLab.
- Sigma-Aldrich. 2,6-Difluorobenzoic acid 98 385-00-2.
- Google Patents. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile)
- ResearchGate. How can I perform a reaction of conversion of benzoic acid to benzoyl chloride using thionyl chloride, and monitor the progress of this reaction?.
A Spectroscopic Guide to 2,6-Difluoro-3-nitrobenzoyl chloride: In-depth Analysis of NMR, IR, and MS Data for Drug Development Professionals
Introduction
In the landscape of modern pharmaceutical and agrochemical research, the synthesis and characterization of novel molecular entities are paramount. 2,6-Difluoro-3-nitrobenzoyl chloride, a highly functionalized aromatic compound, represents a key building block in the design of complex bioactive molecules. Its trifunctional nature, comprising a reactive acyl chloride, an electron-withdrawing nitro group, and two fluorine atoms, offers a versatile platform for medicinal chemists. However, the precise arrangement of these substituents dictates the molecule's reactivity and its subsequent utility. Therefore, unambiguous structural confirmation through a multi-technique spectroscopic approach is not merely a procedural step but a cornerstone of synthetic success and downstream application.
This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Moving beyond a simple recitation of data, this document delves into the causal relationships between the molecular structure and its spectroscopic signatures. By synthesizing theoretical predictions with empirical data from analogous compounds, this guide aims to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this important synthetic intermediate.
Molecular Structure and Key Features
A clear understanding of the molecular architecture is fundamental to interpreting its spectroscopic output. The structure of this compound is presented below, highlighting the key functional groups that will be interrogated by various spectroscopic methods.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a detailed map of the molecule's carbon-hydrogen framework and the electronic environment of the fluorine atoms.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data for a compound like this compound is crucial for reproducibility and accurate interpretation.
Caption: Standard workflow for NMR data acquisition and processing.
Predicted NMR Data
The following table summarizes the predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on established substituent effects and data from structurally related compounds.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 8.1 - 8.3 | Triplet of doublets (td) | ³J(H,H) ≈ 8-9, ⁴J(H,F) ≈ 6-7 | H-4 |
| ¹H | 7.3 - 7.5 | Triplet of doublets (td) | ³J(H,H) ≈ 8-9, ³J(H,F) ≈ 9-10 | H-5 |
| ¹³C | ~165 | Triplet (t) | ²J(C,F) ≈ 3-5 | C=O |
| ¹³C | ~160 (deshielded) | Doublet of doublets (dd) | ¹J(C,F) ≈ 250-260 | C-2, C-6 |
| ¹³C | ~145 | Singlet (s) | - | C-3 |
| ¹³C | ~135 | Singlet (s) | - | C-4 |
| ¹³C | ~125 | Triplet (t) | ³J(C,F) ≈ 3-5 | C-1 |
| ¹³C | ~115 | Doublet (d) | ²J(C,F) ≈ 20-25 | C-5 |
| ¹⁹F | -100 to -120 | Multiplet (m) | - | F-2, F-6 |
Interpretation of NMR Spectra
-
¹H NMR: The aromatic region of the ¹H NMR spectrum is expected to show two distinct multiplets. The proton at the C-4 position (H-4) is deshielded due to the anisotropic effect of the adjacent nitro group and the carbonyl group. It is predicted to appear as a triplet of doublets due to coupling with the adjacent H-5 proton (³J) and the fluorine atom at C-2 (⁴J). The proton at the C-5 position (H-5) will be upfield relative to H-4 and is expected to be a triplet of doublets due to coupling with H-4 (³J) and the fluorine at C-6 (³J).
-
¹³C NMR: The ¹³C NMR spectrum will be characterized by several key features. The carbonyl carbon of the acyl chloride will appear at the downfield end of the spectrum, typically around 165 ppm, and will likely be a triplet due to coupling with the two equivalent fluorine atoms at C-2 and C-6. The carbons directly bonded to fluorine (C-2 and C-6) will exhibit a large one-bond carbon-fluorine coupling constant (¹J(C,F)) of approximately 250-260 Hz, a hallmark of fluorinated aromatic rings. The remaining aromatic carbons will show smaller couplings to the fluorine atoms, aiding in their assignment. The carbon bearing the nitro group (C-3) is expected to be significantly deshielded.
-
¹⁹F NMR: The ¹⁹F NMR spectrum will provide direct information about the fluorine environments. Since the two fluorine atoms are chemically equivalent, a single multiplet is expected in the typical range for fluoroaromatic compounds (-100 to -120 ppm). The multiplicity will arise from coupling to the aromatic protons (H-4 and H-5). The high sensitivity and large chemical shift dispersion of ¹⁹F NMR make it an excellent tool for confirming the presence and electronic environment of the fluorine substituents.[1][2][3][4]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by strong absorptions corresponding to the carbonyl, nitro, and carbon-fluorine bonds.
Experimental Protocol: IR Data Acquisition
Caption: Standard workflow for ATR-FTIR data acquisition.
Predicted IR Data
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~1800 - 1820 | Strong, Sharp | C=O stretch (acyl chloride) |
| ~1540 - 1560 | Strong | Asymmetric NO₂ stretch |
| ~1340 - 1360 | Strong | Symmetric NO₂ stretch |
| ~1200 - 1300 | Strong | C-F stretch (aromatic) |
| ~800 - 900 | Medium | C-Cl stretch |
| ~1600, ~1470 | Medium | Aromatic C=C stretches |
Interpretation of IR Spectrum
The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structure.
-
Carbonyl Group: The most prominent feature will be a strong, sharp absorption band in the region of 1800-1820 cm⁻¹. This high frequency for the C=O stretch is characteristic of acyl chlorides and is a direct consequence of the strong electron-withdrawing inductive effect of the chlorine atom.[5][6][7]
-
Nitro Group: The presence of the nitro group will be confirmed by two strong absorption bands. The asymmetric stretching vibration is expected around 1540-1560 cm⁻¹, while the symmetric stretch will appear at a lower frequency, around 1340-1360 cm⁻¹.
-
Carbon-Fluorine Bonds: A strong absorption band in the 1200-1300 cm⁻¹ region is indicative of the C-F stretching vibrations of the fluoroaromatic system.
-
Other Vibrations: The spectrum will also contain medium intensity bands corresponding to the aromatic C=C stretching vibrations (around 1600 and 1470 cm⁻¹) and a C-Cl stretching vibration in the fingerprint region (around 800-900 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.
Experimental Protocol: MS Data Acquisition (Electron Ionization)
Caption: General workflow for Electron Ionization Mass Spectrometry.
Predicted Mass Spectrum Data
The molecular weight of this compound (C₇H₂ClF₂NO₃) is 221.55 g/mol . The mass spectrum will show the molecular ion peak and several characteristic fragment ions.
| Predicted m/z | Relative Intensity | Proposed Fragment | Formula |
| 221/223 | Medium | Molecular Ion [M]⁺ | [C₇H₂ClF₂NO₃]⁺ |
| 186 | High | [M - Cl]⁺ | [C₇H₂F₂NO₃]⁺ |
| 175 | Low | [M - NO₂]⁺ | [C₇H₂ClF₂O]⁺ |
| 158 | Medium | [M - Cl - CO]⁺ | [C₆H₂F₂NO₂]⁺ |
| 141 | Very High (Base Peak) | [M - Cl - NO₂]⁺ | [C₇H₂F₂O]⁺ |
| 113 | High | [C₆H₂F₂]⁺ | [C₆H₂F₂]⁺ |
Interpretation of Mass Spectrum
The electron ionization (EI) mass spectrum of this compound is expected to provide clear evidence for its structure through a predictable fragmentation pattern.
-
Molecular Ion: The molecular ion peak ([M]⁺) should be observed at m/z 221, with an isotopic peak at m/z 223 ([M+2]⁺) with approximately one-third the intensity, which is characteristic of a molecule containing one chlorine atom.
-
Key Fragmentations: The fragmentation of the molecular ion is likely to proceed through several key pathways. A common fragmentation for acyl chlorides is the loss of the chlorine radical to form a stable acylium ion. In this case, the loss of Cl• would result in a fragment at m/z 186. The loss of the nitro group (NO₂) as a radical is another expected fragmentation, leading to a peak at m/z 175.
A significant fragmentation pathway for benzoyl derivatives involves the formation of the benzoyl cation. For this compound, the loss of the chlorine radical followed by the loss of the nitro group would lead to the 2,6-difluorobenzoyl cation at m/z 141, which is predicted to be the base peak due to its stability. Subsequent loss of carbon monoxide (CO) from this ion would generate the difluorophenyl cation at m/z 113.[8][9][10]
Caption: Proposed fragmentation pathway for this compound in EI-MS.
Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the identification and characterization of this compound. By integrating predicted data from ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry, researchers can confidently verify the structure of this important synthetic intermediate. The detailed interpretation of the expected spectral features, grounded in fundamental principles and data from analogous compounds, serves as a valuable resource for scientists and professionals in the field of drug discovery and development. The methodologies and analytical reasoning outlined herein are not only applicable to the target molecule but also provide a transferable skill set for the structural elucidation of other novel chemical entities.
References
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Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. [Link]
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Spectroscopic Analysis: Acyl Chlorides. University of Calgary. [Link]
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Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. [Link]
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Acyl chloride. Wikipedia. [Link]
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Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PMC - PubMed Central. [Link]
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Mass Spectrometry of Nitro and Nitroso Compounds. ResearchGate. [Link]
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How to identify an Acyl Chloride in an IR spectra? Reddit. [Link]
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Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]
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Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. [Link]
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The infrared spectra and vibrational assignments of the acetyl halides. RSC Publishing. [Link]
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Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC International. [Link]
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Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS. Rowan University. [Link]
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Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Nature. [Link]
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Benzoyl chloride. NIST WebBook. [Link]
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CASPRE - 13C NMR Predictor. [Link]
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Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]
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New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. NIH. [Link]
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How to predict the 13C NMR spectrum of a compound. YouTube. [Link]
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Predict 13C carbon NMR spectra. NMRDB.org. [Link]
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Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. YouTube. [Link]
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How to predict IR Spectra? ResearchGate. [Link]
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13C NMR predictor. virtual Chemistry 3D. [Link]
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Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC - NIH. [Link]
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Fluorine NMR. University of Wisconsin-Madison. [Link]
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NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs. [Link]
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NMR | Fluorine Spectroscopy. Oxford Instruments. [Link]
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Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts. [Link]
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PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]
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An Overview of Fluorine NMR. ResearchGate. [Link]
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Predicting Infrared Spectra with Message Passing Neural Networks. PubMed. [Link]
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IR spectra prediction. Cheminfo.org. [Link]
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Machine Learning Prediction Of Organic Moieties From The IR Spectra, Enhanced By Additionally Using The Derivative IR Data. ResearchGate. [Link]
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2-Chloro-4-nitrobenzoyl chloride. NIST WebBook. [Link]
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An In-depth Technical Guide to the Solubility of 2,6-Difluoro-3-nitrobenzoyl Chloride in Organic Solvents
This guide provides a comprehensive technical overview of the solubility of 2,6-Difluoro-3-nitrobenzoyl chloride in organic solvents, tailored for researchers, scientists, and professionals in drug development. It moves beyond a simple data sheet to offer a foundational understanding of the compound's behavior, grounded in physicochemical principles and practical laboratory applications.
Executive Summary
This compound is a highly reactive acyl chloride, a class of compounds prized as versatile intermediates in organic synthesis. Its utility is fundamentally linked to its solubility in reaction media. This document establishes that, like other acyl chlorides, this compound is readily soluble in a range of common aprotic organic solvents. Conversely, it is reactive towards protic solvents such as water, alcohols, and primary or secondary amines, undergoing rapid decomposition. Consequently, the selection of an appropriate solvent is critical for its successful application and requires careful consideration of both solubility and reactivity. This guide provides a detailed analysis of these factors, a qualitative solubility profile based on chemical principles, and a robust experimental protocol for the quantitative determination of its solubility under anhydrous conditions.
Physicochemical Properties of this compound
A thorough understanding of the molecule's structure and properties is essential to predicting its solubility.
| Property | Value | Source |
| Molecular Formula | C₇H₂ClF₂NO₃ | [1][2] |
| Molecular Weight | 221.55 g/mol | [1][2] |
| CAS Number | 260552-98-5 | [1][2] |
| Appearance | Clear, faint yellow liquid | [1] |
| Purity | Typically ≥95% | [1] |
The presence of the highly electronegative fluorine and oxygen atoms, along with the nitro group, creates a highly polarized molecule. The acyl chloride functional group is the primary site of reactivity.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces. For this compound, the following factors are paramount:
-
Polarity: The molecule possesses significant polarity due to the carbon-oxygen and carbon-chlorine bonds in the acyl chloride group, the carbon-fluorine bonds, and the nitro group. This suggests that it will be more soluble in polar aprotic solvents that can engage in dipole-dipole interactions.
-
Reactivity with Protic Solvents: Acyl chlorides are highly electrophilic at the carbonyl carbon. Protic solvents, which contain acidic protons (e.g., O-H in water and alcohols, N-H in amines), act as nucleophiles and will readily attack the carbonyl carbon. This leads to a substitution reaction, not a simple dissolution. This reactivity is a critical consideration for solvent selection.
Qualitative Solubility Profile
While quantitative solubility data for this compound is not widely published, a reliable qualitative profile can be inferred from its chemical structure and the known behavior of similar acyl chlorides.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale and Remarks |
| Aprotic Non-Polar | Toluene, Hexane, Benzene | Soluble | These solvents will primarily interact through van der Waals forces. While solubility is expected, it may be lower than in polar aprotic solvents. |
| Aprotic Polar | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN) | Readily Soluble | These solvents can engage in dipole-dipole interactions with the polar functional groups of this compound, leading to good solvation. They are generally inert towards the acyl chloride group. |
| Protic | Water, Methanol, Ethanol | Reactive | These solvents will react with this compound to form the corresponding carboxylic acid or ester. They should not be used as solvents if the integrity of the starting material is required. |
Experimental Protocol for Quantitative Solubility Determination
The high reactivity of this compound, particularly its moisture sensitivity, necessitates a carefully designed experimental protocol to obtain accurate and reproducible solubility data.
Objective
To determine the solubility of this compound in a selection of anhydrous aprotic organic solvents at a specified temperature (e.g., 25 °C).
Materials and Equipment
-
This compound (high purity)
-
Anhydrous aprotic solvents (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile)
-
Anhydrous derivatizing agent (e.g., a primary or secondary amine like aniline or diethylamine)
-
Internal standard (for chromatographic analysis)
-
Glass vials with PTFE-lined screw caps
-
Temperature-controlled shaker or incubator
-
Syringes and filters (PTFE, 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Analytical balance
-
Inert atmosphere glove box or Schlenk line
Experimental Workflow
Caption: Workflow for the quantitative determination of solubility.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Place an excess amount of this compound into a series of pre-weighed, flame-dried glass vials.
-
Under an inert atmosphere (e.g., in a glove box), add a precise volume of the selected anhydrous organic solvent to each vial.
-
Tightly seal the vials with PTFE-lined caps.
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Derivatization:
-
After the equilibration period, allow the vials to remain undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe fitted with a PTFE filter to avoid transferring any solid particles.
-
Immediately transfer the filtered aliquot into a volumetric flask containing a known excess of a derivatizing amine (e.g., aniline) dissolved in the same anhydrous solvent. This step is crucial as it converts the reactive acyl chloride into a stable amide, preventing degradation during subsequent handling and analysis.
-
Add an internal standard if required for the analytical method.
-
Dilute the solution to the mark with the anhydrous solvent.
-
-
Analysis:
-
Prepare a series of calibration standards of the stable amide derivative at known concentrations.
-
Analyze the samples and calibration standards using a validated HPLC or GC method.
-
From the calibration curve, determine the concentration of the amide in the prepared sample.
-
-
Calculation:
-
Back-calculate the concentration of this compound in the original saturated solution, accounting for the dilution and the stoichiometry of the derivatization reaction.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Safety and Handling
This compound is a hazardous chemical that requires strict safety protocols.
-
Work in a Fume Hood: All handling of this compound must be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat.
-
Moisture Sensitivity: The compound reacts with moisture. Handle under an inert atmosphere (nitrogen or argon) and use anhydrous solvents and dried glassware.
-
Incompatible Materials: Avoid contact with water, alcohols, bases, and strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Logical Relationships in Experimental Design
Caption: Rationale for key experimental choices.
Conclusion
While specific quantitative solubility data for this compound remains to be extensively published, a comprehensive understanding of its chemical nature allows for a robust qualitative assessment and the design of a rigorous experimental protocol for its quantitative determination. Its high reactivity with protic solvents is the defining characteristic that must be managed through the use of anhydrous conditions and a derivatization strategy for accurate analysis. This guide provides the necessary framework for researchers to confidently and safely work with this valuable synthetic intermediate.
References
Sources
Purity analysis of 2,6-Difluoro-3-nitrobenzoyl chloride
An In-depth Technical Guide to the Purity Analysis of 2,6-Difluoro-3-nitrobenzoyl chloride
Executive Summary
This compound is a highly reactive chemical intermediate pivotal in the synthesis of advanced pharmaceutical agents and agrochemicals. Its utility is directly proportional to its purity; trace impurities can lead to significant downstream consequences, including the formation of intractable byproducts, reduced yields, and the introduction of potentially toxic components into an active pharmaceutical ingredient (API). This guide provides a comprehensive, field-proven strategy for the rigorous purity assessment of this challenging analyte. We move beyond simple methodologies to present an orthogonal analytical approach, explaining the causality behind each experimental choice and establishing a framework for self-validating protocols. The core of our strategy relies on a combination of chromatographic techniques following derivatization and, most critically, the power of multinuclear quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary, non-destructive assay.
Analyte Characteristics: Reactivity as the Core Challenge
This compound (MW: 221.55 g/mol , Formula: C₇H₂ClF₂NO₃) is a classic acyl chloride.[1] Its chemistry is dominated by the highly electrophilic carbonyl carbon, making it an excellent acylating agent but also exceptionally susceptible to nucleophilic attack.
-
Hydrolytic Instability: The primary analytical challenge is the compound's extreme sensitivity to moisture. Atmospheric or trace solvent water will rapidly hydrolyze the acyl chloride to its corresponding carboxylic acid, 2,6-difluoro-3-nitrobenzoic acid.[2][3] This degradation pathway means that sample handling, preparation, and the choice of analytical technique are paramount to prevent artificially skewing the purity results. All solvents must be anhydrous, and sample exposure to the atmosphere should be minimized.
-
Implications for Analysis: The inherent reactivity makes direct chromatographic analysis by HPLC or GC problematic. The analyte can degrade on-column, react with mobile phase components (like water or methanol), or decompose in a hot GC injector. Therefore, a robust analytical strategy must either quantify the analyte "as is" using a non-destructive technique or convert it to a stable derivative in a controlled, quantitative manner.
The Impurity Profile: A Synthesis-Driven Perspective
A comprehensive purity analysis begins with understanding the potential impurities that can arise during the synthesis and storage of the material. The most common route to an acyl chloride is the reaction of the corresponding carboxylic acid with a chlorinating agent.[4][5]
Figure 1. Logical relationship between the synthesis pathway and the expected impurity profile.
Key Potential Impurities:
-
Process-Related:
-
2,6-Difluoro-3-nitrobenzoic acid: The primary starting material. Its presence indicates an incomplete reaction or subsequent hydrolysis.[3]
-
Isomeric Precursors/Products: If the initial fluoronitrobenzoic acid contains positional isomers, these will be carried through the synthesis.
-
Residual Reagents: Trace amounts of thionyl chloride, oxalyl chloride, or their byproducts may remain after workup.
-
-
Degradation-Related:
-
2,6-Difluoro-3-nitrobenzoic acid: The sole product of hydrolysis, making it the most critical impurity to monitor.
-
An Orthogonal Analytical Workflow
No single technique can provide a complete purity picture for a reactive intermediate. We advocate for an orthogonal approach, where different methods provide complementary information, ensuring a robust and trustworthy assessment.
Figure 2. Orthogonal workflow for comprehensive purity analysis.
Primary Assay & Structural Integrity: Multinuclear NMR Spectroscopy
For reactive analytes, NMR spectroscopy is the superior technique for both identification and absolute quantification, as it analyzes the sample directly in a non-destructive manner.
Rationale for NMR as a Primary Method
Quantitative NMR (qNMR) is a primary ratio method that determines purity without needing a specific reference standard of the analyte itself.[6][7] The integral of an NMR signal is directly proportional to the number of nuclei it represents.[8] By comparing the integral of a known analyte signal to that of a certified internal standard of known purity and weight, an absolute purity value (as %w/w) can be calculated.[9] This approach bypasses the degradation risks associated with chromatography.
Experimental Protocol: ¹H qNMR Assay
-
Preparation: Accurately weigh (to 0.01 mg) approximately 15-20 mg of a certified qNMR internal standard (e.g., maleic acid, dimethyl sulfone) into a clean, dry NMR tube. Record the exact mass.
-
Sample Addition: Accurately weigh approximately 20-30 mg of the this compound sample directly into the same NMR tube. Record the exact mass.
-
Dissolution: Add ~0.7 mL of an anhydrous deuterated solvent (e.g., DMSO-d₆) to the tube. Cap securely and mix gently until all solids are dissolved. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic molecules and its relatively low residual water content.
-
Acquisition: Acquire a quantitative ¹H NMR spectrum.
-
Crucial Insight: To ensure accurate integration, the acquisition parameters must be optimized. This includes a long relaxation delay (D1) of at least 5 times the longest T₁ of any peak being integrated (typically >30 seconds) and ensuring a true 90° pulse angle.[10]
-
-
Processing & Calculation:
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.
-
Calculate the purity (%w/w) using the standard qNMR equation:[6] Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std Where: I=Integral, N=Number of protons for the signal, M=Molar mass, m=mass, P=Purity.
-
Structural Confirmation: ¹H, ¹³C, and ¹⁹F NMR
-
¹H NMR: Will confirm the aromatic protons. The two protons on the ring will appear as a complex multiplet due to H-H and H-F coupling. The presence of the hydrolysis product (carboxylic acid) would be readily apparent by a broad singlet far downfield (>13 ppm) and a shift in the aromatic signals.
-
¹³C NMR: Provides a carbon count and confirms the functional groups. The carbonyl carbon of the acyl chloride will have a characteristic chemical shift (~160-165 ppm).
-
¹⁹F NMR: This is a particularly powerful tool for fluorinated compounds due to its high sensitivity and wide chemical shift range.[11] It provides an unambiguous confirmation of the fluorine environments and can easily detect isomeric impurities, which might be difficult to resolve by ¹H NMR or chromatography.[12][13]
Chromatographic Profiling via Derivatization
While qNMR provides an absolute assay, chromatography is essential for detecting and quantifying low-level impurities that may not be visible or resolvable in the NMR spectrum. To overcome the analyte's instability, a quantitative derivatization to a stable methyl ester is the most robust strategy.
Protocol: Derivatization for HPLC and GC-MS
-
Stock Solution: Accurately prepare a stock solution of the this compound in a dry, inert solvent like anhydrous acetonitrile (e.g., 10 mg/mL).
-
Derivatization: Transfer a known volume (e.g., 1.0 mL) of the stock solution to a vial. Add a stoichiometric excess of anhydrous methanol (e.g., 100 µL). Cap immediately and let stand for 15 minutes at room temperature to ensure complete conversion to the methyl 2,6-difluoro-3-nitrobenzoate.
-
Dilution: Dilute the derivatized solution to a suitable concentration for analysis (e.g., ~0.1 mg/mL) with the mobile phase for HPLC or a volatile solvent like dichloromethane for GC-MS.
Reversed-Phase HPLC-UV Method
This method is ideal for quantifying the main component (as its ester) and non-volatile impurities like the precursor carboxylic acid (which will also be esterified).
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Provides good hydrophobic retention for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase ensures good peak shape for acidic/basic analytes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency.[14] |
| Gradient | 5% to 95% B over 20 min | A scouting gradient is effective for separating compounds of varying polarity.[15] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Aromatic nitro-compounds typically have strong absorbance in this region. |
| Validation | Per ICH/USP Guidelines | Method must be validated for specificity, linearity, accuracy, precision, and range to be trustworthy.[16] |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is superior for identifying volatile and semi-volatile impurities and provides structural information through fragmentation patterns.
| Parameter | Recommended Condition | Rationale |
| Column | DB-5ms or similar (30 m x 0.25 mm, 0.25 µm) | A non-polar 5% phenyl column offers excellent general-purpose separation for a wide range of analytes. |
| Injector Temp. | 250 °C | Ensures volatilization without thermal degradation of the stable ester derivative. |
| Oven Program | 100 °C (2 min), ramp 10 °C/min to 280 °C (5 min) | Standard program to elute semi-volatile compounds. |
| Carrier Gas | Helium, 1.0 mL/min constant flow | Inert carrier gas standard for MS applications. |
| MS Source | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible fragmentation patterns.[17] |
| Mass Range | 40 - 400 m/z | Covers the expected mass of the parent ion and key fragments. |
Predicted Fragmentation: The EI mass spectrum of the methyl ester derivative would be expected to show a molecular ion peak (M⁺˙) at m/z 217. Key fragments would arise from the loss of the methoxy group (-OCH₃, M-31) to form a stable acylium ion, and subsequent loss of carbon monoxide (-CO, M-31-28).[17][18]
Confirmatory Assay: Acid-Base Titration
A classic titrimetric method can provide an orthogonal value for the total acyl chloride content. It is a robust, inexpensive technique that relies on a different chemical principle than spectroscopy or chromatography.
Protocol: Titration of Total Acyl Chloride
-
Accurately weigh ~1-2 g of the sample into a glass-stoppered flask.
-
Add 50.0 mL of standardized 1 N sodium hydroxide (NaOH) solution. Stopper the flask and shake vigorously until the sample has fully reacted and dissolved.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the excess NaOH with a standardized 1 N hydrochloric acid (HCl) solution until the pink color disappears.
-
Calculate the percentage of acyl chloride based on the amount of NaOH consumed.
Conclusion: A Triad of Purity
The rigorous purity assessment of a reactive intermediate like this compound cannot be entrusted to a single measurement. A scientifically sound and defensible strategy relies on a triad of approaches:
-
Absolute Assay (qNMR): Provides a direct, non-destructive measurement of the primary component's purity (%w/w), serving as the anchor for the entire assessment.
-
Impurity Profiling (Chromatography): Utilizes HPLC-UV and GC-MS on a stable derivative to detect, identify, and quantify low-level process and degradation impurities with high sensitivity.
-
Structural Confirmation (Multinuclear NMR): Employs ¹H, ¹³C, and especially ¹⁹F NMR to unambiguously confirm the identity of the main component and characterize any structurally related impurities.
By integrating these orthogonal techniques, researchers and drug development professionals can establish a high-confidence, comprehensive purity profile, ensuring the quality and consistency of this critical building block for downstream applications.
References
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Emery Pharma. Retrieved from [Link][6]
-
Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link][8]
-
ResearchGate. (n.d.). (A) 19F NMR spectra of 3 and (B) benzoyl-RF in DMSO. [Image]. Retrieved from [Link][19]
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Číhal, P., Dračínský, M., & Janeba, Z. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 11(1), 1723. Retrieved from [Link][12]
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ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link][7]
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Royal Society of Chemistry. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Retrieved from [Link][13]
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SpectraBase. (n.d.). Benzoyl fluoride - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link][20]
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Nelson, M. A., & May, W. E. (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. Metrologia, 53(5), 1189–1198. Retrieved from [Link][9]
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link][11]
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Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link][4]
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PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoyl chloride. Retrieved from [Link][5]
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University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link][21]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][22]
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ResearchGate. (n.d.). (A) 1 H-NMR and (B) 13 C-NMR spectra of Peak 2 from Fraction 6 of the DCM extract. [Image]. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Direct Interface GC/MS Method. Retrieved from [Link][23]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link][24]
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Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert Part 2. Retrieved from [Link][15]
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Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [PDF]. Retrieved from [Link][25]
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Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link][14]
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MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link][26]
-
Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]
-
Waters Corporation. (n.d.). A Multi-Residue Method for the Analysis of Pesticides in Cannabis Using UPLC-MS/MS and APGC-MS. Retrieved from [Link][27]
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Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link][28]
-
Roy, C., Panigrahi, L., & Chakrabarty, J. (2015). Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation. Journal of Chromatographic Science, 53(8), 1289–1300. Retrieved from [Link][16]
-
ResearchGate. (n.d.). Development and Validation of a Specific RP-HPLC Method for the Estimation of γ-Aminobutyric Acid in Rat Brain Tissue Samples Using Benzoyl Chloride Derivatization and PDA Detection. Retrieved from [Link][29]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link][30]
-
Sastry, C. V., et al. (2012). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 24(12), 5785-5788. Retrieved from [Link][31]
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Methodological & Application
Mastering Acylation Reactions with 2,6-Difluoro-3-nitrobenzoyl Chloride: A Detailed Guide for Researchers
Authoritative Application Notes and Protocols for Synthetic Chemists and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Reagent
In the landscape of modern organic synthesis and medicinal chemistry, the strategic introduction of specific structural motifs is paramount for the development of novel therapeutics and functional materials. 2,6-Difluoro-3-nitrobenzoyl chloride emerges as a highly valuable acylating agent, offering a unique combination of electronic and steric properties. The presence of two ortho-fluorine atoms and a meta-nitro group on the benzoyl scaffold significantly influences its reactivity and provides a versatile handle for subsequent chemical modifications.
The electron-withdrawing nature of the fluorine and nitro substituents enhances the electrophilicity of the carbonyl carbon, making this compound a potent acylating agent for a wide range of nucleophiles, including amines, alcohols, and arenes. Furthermore, the strategic placement of these functional groups allows for diverse post-acylation transformations. For instance, the nitro group can be readily reduced to an amine, opening avenues for further derivatization and the construction of complex molecular architectures. This unique combination of features makes this compound a key intermediate in the synthesis of various high-value compounds, including agrochemicals and pharmaceuticals. A notable application is in the synthesis of Vemurafenib, a BRAF inhibitor used in cancer therapy, where the 2,6-difluorobenzoyl moiety is a critical structural component.
This comprehensive guide provides detailed application notes and robust protocols for the effective utilization of this compound in various acylation reactions, empowering researchers to harness its full synthetic potential.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and the successful execution of reactions.
| Property | Value |
| CAS Number | 260552-98-5 |
| Molecular Formula | C₇H₂ClF₂NO₃ |
| Molecular Weight | 221.55 g/mol |
| Appearance | Clear, faint yellow liquid |
| Purity | Typically ≥95% |
Safety and Handling: this compound is a corrosive and moisture-sensitive compound. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. It is crucial to use anhydrous solvents and reagents to prevent hydrolysis of the acyl chloride.
The Mechanistic Landscape of Acylation
Acylation reactions with this compound proceed via a nucleophilic acyl substitution mechanism. The highly electrophilic carbonyl carbon is attacked by a nucleophile, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the chloride leaving group yields the acylated product. The reaction is often facilitated by the addition of a base to neutralize the hydrochloric acid byproduct, which can otherwise protonate the nucleophile and hinder the reaction.
Protocols for Acylation Reactions
The following protocols provide detailed, step-by-step methodologies for the N-acylation of amines, O-acylation of alcohols, and C-acylation of arenes (Friedel-Crafts acylation) using this compound.
Protocol 1: N-Acylation of Amines to Synthesize Amides
The synthesis of amides is a fundamental transformation in organic chemistry, and this compound is an excellent reagent for this purpose. The reaction of an acyl chloride with an amine is typically rapid and high-yielding.[1]
General Procedure:
-
Preparation: To a stirred solution of a primary or secondary amine (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (1.1-1.5 equivalents). Commonly used bases include triethylamine (Et₃N) or pyridine.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the cooled amine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Washing: Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) to remove excess base, followed by a saturated aqueous solution of sodium bicarbonate to remove any unreacted starting acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude amide.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Representative Reaction Conditions for N-Acylation:
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) |
| Aniline | Triethylamine | DCM | 0 to RT | 2 |
| Benzylamine | Pyridine | THF | 0 to RT | 1.5 |
| Morpholine | Triethylamine | Ethyl Acetate | 0 to RT | 3 |
Protocol 2: O-Acylation of Alcohols to Synthesize Esters
The esterification of alcohols with this compound provides a direct route to the corresponding esters. The reaction is typically performed in the presence of a base to neutralize the HCl byproduct.[2]
General Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the alcohol (1.0 equivalent) and a suitable base (1.2 equivalents) in an anhydrous aprotic solvent (e.g., DCM or THF). Pyridine or 4-(Dimethylamino)pyridine (DMAP) are often used as catalysts and bases.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Add this compound (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, add water to quench the reaction.
-
Extraction: Extract the product with an appropriate organic solvent.
-
Washing: Wash the organic layer with a dilute acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting crude ester by column chromatography or distillation.
Representative Reaction Conditions for O-Acylation:
| Alcohol Substrate | Base/Catalyst | Solvent | Temperature (°C) | Time (h) |
| Benzyl alcohol | Pyridine | DCM | 0 to RT | 4 |
| Phenol | Triethylamine/DMAP (cat.) | THF | 0 to RT | 3 |
| Cyclohexanol | Pyridine | DCM | 0 to RT | 5 |
Protocol 3: Friedel-Crafts Acylation of Arenes
Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[3] This reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acyl chloride.[4]
Important Considerations:
-
The aromatic substrate must be sufficiently activated (i.e., not strongly deactivated by electron-withdrawing groups).
-
Anhydrous conditions are critical as the Lewis acid catalyst is highly sensitive to moisture.
General Procedure:
-
Catalyst Suspension: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer, suspend anhydrous aluminum chloride (1.1-1.3 equivalents) in an excess of the aromatic substrate (which also acts as the solvent) or in an inert solvent like dichloromethane or 1,2-dichloroethane under a nitrogen atmosphere.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Addition of Reactants: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the aromatic substrate or the inert solvent. Add this solution dropwise to the stirred AlCl₃ suspension.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction may require gentle heating to proceed to completion. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture onto crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with an organic solvent.
-
Washing: Combine the organic layers and wash with water, a saturated solution of sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude aryl ketone product by recrystallization or column chromatography.
Representative Reaction Conditions for Friedel-Crafts Acylation:
| Arene Substrate | Lewis Acid | Solvent | Temperature (°C) | Time (h) |
| Toluene | AlCl₃ | Toluene | 0 to RT | 6 |
| Anisole | AlCl₃ | Dichloromethane | 0 to RT | 4 |
| Benzene | AlCl₃ | Benzene | 0 to 50 | 8 |
Troubleshooting and Field-Proven Insights
-
Low Yields in N- and O-Acylation: Ensure all reagents and solvents are strictly anhydrous. The presence of water will hydrolyze the acyl chloride. If the reaction is sluggish, a catalytic amount of DMAP can be added to accelerate the reaction, especially for less reactive alcohols.
-
Side Reactions in Friedel-Crafts Acylation: Over-acylation is generally not an issue as the product ketone is deactivated towards further electrophilic aromatic substitution. However, if the aromatic substrate is highly activated, careful control of stoichiometry and reaction temperature is necessary to avoid polysubstitution.
-
Purification Challenges: The nitro group can sometimes interfere with column chromatography. Using a solvent system with a small amount of a polar solvent like methanol can help to improve the separation.
-
Fluoride Elimination: In some cases, particularly under harsh basic or high-temperature conditions, elimination of fluoride can be a competing side reaction.[1] It is advisable to use milder bases and maintain moderate reaction temperatures.
Conclusion: A Powerful Tool for Chemical Innovation
This compound is a versatile and highly reactive acylating agent with significant potential in organic synthesis and drug discovery. Its unique substitution pattern provides a gateway to a wide array of functionalized molecules. By understanding the underlying reaction mechanisms and employing the robust protocols outlined in this guide, researchers can effectively leverage the synthetic power of this reagent to advance their scientific endeavors. The detailed methodologies and practical insights provided herein are intended to serve as a valuable resource for scientists at the bench, facilitating the efficient and successful implementation of acylation reactions with this important building block.
References
- BenchChem. (2025). Application Notes and Protocols for Friedel-Crafts Acylation using 2,6-Dimethoxybenzoyl Chloride.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
- Google Patents. (n.d.). CN105732391A - Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst.
- BenchChem. (2025).
Sources
Application Notes & Protocols: 2,6-Difluoro-3-nitrobenzoyl chloride as a Key Intermediate in Pharmaceutical Synthesis
Abstract
2,6-Difluoro-3-nitrobenzoyl chloride (DFNBC) is a highly functionalized aromatic compound that serves as a strategic building block in modern medicinal chemistry. Its unique substitution pattern—a reactive acyl chloride, two electron-withdrawing fluorine atoms, and a versatile nitro group—makes it an invaluable intermediate for the synthesis of complex pharmaceutical agents, particularly in the oncology and immunology space. The ortho-difluoro substitution enhances the electrophilicity of the carbonyl carbon, facilitating high-yield coupling reactions, while also imparting desirable pharmacokinetic properties to the final active pharmaceutical ingredient (API). This document provides a comprehensive guide for researchers, covering the core principles of DFNBC's reactivity, detailed protocols for its synthesis and application, and critical safety and handling information.
Introduction: The Strategic Value of DFNBC
In the landscape of drug discovery, the choice of chemical intermediates is paramount to the efficiency and success of a synthetic campaign. This compound (CAS No: 260552-98-5) has emerged as a premier intermediate due to the orthogonal reactivity of its functional groups.[1]
-
The Acyl Chloride: This group is a highly reactive electrophile, primed for nucleophilic acyl substitution. It readily reacts with amines, alcohols, and other nucleophiles to form stable amide and ester linkages, which are ubiquitous in drug scaffolds.[2]
-
The Ortho-Difluoro Substitution: The two fluorine atoms at the 2- and 6-positions exert a powerful electron-withdrawing inductive effect. This not only activates the acyl chloride for reaction but can also confer enhanced metabolic stability and increased lipophilicity in the final drug molecule, properties that are highly sought after in drug design.[3]
-
The Nitro Group: Far from being a passive substituent, the nitro group is a versatile synthetic handle. It can be readily reduced to a primary amine (-NH2), providing a nucleophilic site for subsequent derivatization and molecular elaboration.[3] This two-step process of amidation followed by nitro reduction allows for the rapid construction of complex molecular architectures.
This combination makes DFNBC a powerful tool for building libraries of compounds for screening and for the scale-up synthesis of promising drug candidates, including novel kinase inhibitors.[4][5]
Physicochemical Properties & Safety Data
Proper handling and storage are critical when working with DFNBC. The compound is corrosive and highly sensitive to moisture.[6][7] All operations should be conducted in a certified fume hood with appropriate personal protective equipment (PPE).
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 260552-98-5 | [8] |
| Molecular Formula | C₇H₂ClF₂NO₃ | [8] |
| Molecular Weight | 221.55 g/mol | [8] |
| Appearance | Clear, faint yellow liquid | [8] |
| Typical Purity | ≥95% | [8] |
Table 2: GHS Hazard and Precautionary Information
| Category | Information | Reference(s) |
| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | [9] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. H317: May cause an allergic skin reaction. H331: Toxic if inhaled. H302 + H312: Harmful if swallowed or in contact with skin. | [7] |
| Precautionary | P261: Avoid breathing mist/vapors. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. | [6][7] |
| Incompatibilities | Water, strong bases, alcohols. | [6] |
Core Reactivity and Synthetic Rationale
The utility of DFNBC stems from its predictable and high-yielding reactivity, which allows chemists to strategically build molecular complexity.
Protocol 1: Preparation of this compound
This protocol details the conversion of the parent carboxylic acid to the highly reactive acyl chloride using thionyl chloride. The method is robust and scalable, with byproducts that are easily removed.[10][11]
Objective: To synthesize this compound from 2,6-Difluoro-3-nitrobenzoic acid.
Principle: The hydroxyl group of the carboxylic acid is substituted by a chloride atom from thionyl chloride (SOCl₂). The reaction is driven by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are removed from the reaction mixture.
Materials and Reagents:
| Reagent | CAS Number | M.W. ( g/mol ) | Quantity |
| 2,6-Difluoro-3-nitrobenzoic acid | 83141-10-0 | 203.10 | 1.0 eq |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | 3.0 - 5.0 eq |
Step-by-Step Protocol:
-
Preparation: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser connected to a gas trap (e.g., a bubbler with sodium hydroxide solution) to neutralize HCl and SO₂ gases. Ensure all glassware is oven-dried and the system is under an inert atmosphere (N₂ or Ar).
-
Charging Reagents: Charge the flask with 2,6-Difluoro-3-nitrobenzoic acid (1.0 eq).
-
Reaction Initiation: Slowly add thionyl chloride (3.0-5.0 eq) to the flask at room temperature with gentle stirring.
-
Heating: Heat the reaction mixture to reflux (oil bath temperature ~80-90°C). Maintain reflux for 2-4 hours. The reaction is complete when gas evolution ceases.
-
Workup: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation at atmospheric pressure.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a clear, faint yellow liquid.
-
Storage: Store the purified product in a tightly sealed container under an inert atmosphere to prevent hydrolysis.[7]
Validation & Troubleshooting:
| Parameter | Expected Outcome | Troubleshooting |
| Yield | >90% | Low Yield: Incomplete reaction (extend reflux time) or moisture contamination (ensure dry glassware/reagents). |
| Appearance | Clear, faint yellow liquid | Dark Color: Impure starting carboxylic acid. The product may still be suitable for subsequent steps or require purification. |
| Purity (GC/NMR) | ≥95% | Low Purity: Incomplete removal of thionyl chloride (distill longer) or thermal decomposition (avoid excessive temperatures during distillation). |
Protocol 2: Application in Amide Bond Formation
This protocol demonstrates the primary use of DFNBC: the acylation of an amine to form a robust amide bond. This reaction is a cornerstone of many pharmaceutical syntheses.
Objective: To synthesize an N-aryl (or N-alkyl) -2,6-difluoro-3-nitrobenzamide.
Principle: The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of DFNBC. The subsequent collapse of the tetrahedral intermediate eliminates the chloride ion. A non-nucleophilic base is used to neutralize the HCl byproduct, driving the reaction to completion.
Materials and Reagents:
| Reagent | CAS Number | M.W. ( g/mol ) | Quantity |
| Primary or Secondary Amine | Varies | Varies | 1.0 eq |
| This compound | 260552-98-5 | 221.55 | 1.05 eq |
| Triethylamine (Et₃N) or DIPEA | 121-44-8 | 101.19 | 1.2 - 1.5 eq |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | Solvent |
Step-by-Step Protocol:
-
Preparation: In a dry, inerted round-bottom flask, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Addition of DFNBC: Add a solution of this compound (1.05 eq) in anhydrous dichloromethane dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting amine is consumed (typically 2-16 hours).
-
Quenching & Workup: Dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with 1M HCl (to remove excess base), water, and saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to afford the pure amide product.
Validation & Troubleshooting:
| Observation | Potential Cause | Recommended Action |
| Incomplete Reaction (TLC) | Insufficient reaction time or base. | Add more base and allow to stir longer. Gentle heating may be required for less reactive amines. |
| Multiple Products (TLC) | Side reactions or decomposition. | Ensure the reaction is run at the recommended temperature. Check the purity of starting materials. |
| Product lost in aqueous layer | Product is a salt or is water-soluble. | Re-extract the aqueous layers. Avoid overly acidic or basic washes if the product has sensitive functional groups. |
Conclusion
This compound is a high-value, versatile intermediate that empowers chemists to construct complex molecular frameworks efficiently. Its well-defined reactivity, driven by the interplay of its acyl chloride, difluoro, and nitro functionalities, provides a reliable platform for the synthesis of novel pharmaceutical candidates. The protocols outlined in this guide offer a robust starting point for researchers to leverage the full potential of this powerful synthetic building block in their drug discovery and development programs.
References
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Angene. (2026, January 4). High Purity 2,6-Difluoro-3-nitrobenzonitrile: Key Intermediate for Organic Synthesis. Retrieved from [Link]
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Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Advantage of Utilizing 2,6-Difluoro-3-nitrobenzoic Acid in Organic Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.
- Ramón, R., & Yus, M. (2021). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 26(11), 3195.
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Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]
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WIPO Patentscope. (2021, June 25). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Difluoro-3-nitrobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CA2821517A1 - Process for producing nitrobenzoyl chloride.
- Tanimura, K., et al. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(9), 1955-1959.
- Google Patents. (n.d.). CN105732391A - Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst.
- Chen, Z., Zheng, L., & Su, W. (2011). A new approach to the synthesis of 2,6-dichloro-3-fluorobenzonitrile: a useful pharmaceutical intermediate. Journal of Chemical Research, 2011(8), 474-476.
- El-Gokha, A. A., et al. (2021). Discovery of a novel, selective CK2 inhibitor class with an unusual basic scaffold. European Journal of Medicinal Chemistry, 223, 113645.
- Lee, H., et al. (2016). Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(13), 3074-3078.
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Application Notes and Protocols for 2,6-Difluoro-3-nitrobenzoyl Chloride in Agrochemical Development
Abstract
This document provides detailed application notes and protocols for the utilization of 2,6-Difluoro-3-nitrobenzoyl chloride as a strategic intermediate in the synthesis of novel agrochemicals. This guide is intended for researchers, scientists, and professionals in the field of agrochemical and drug development. We will explore the unique chemical characteristics of this reagent and provide step-by-step protocols for its application in creating potential herbicidal and fungicidal compounds. The causality behind experimental choices, safety protocols, and analytical methods are discussed in detail to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of this compound
This compound is a highly versatile building block in modern organic synthesis, particularly in the agrochemical industry.[1][2] Its utility stems from the unique combination of three key functional groups on the phenyl ring:
-
Two Ortho-Fluoro Substituents: The fluorine atoms significantly influence the molecule's electronic properties and reactivity. They enhance the metabolic stability and lipophilicity of the final products, which are highly desirable traits for agrochemicals, improving their uptake and translocation within the target organism.[2]
-
A Nitro Group: The nitro group is a powerful electron-withdrawing group and a versatile synthetic handle. It can be retained in the final molecule to impart specific biological activities or, more commonly, be transformed into other functional groups, such as an amine.[3][4][5][6] This transformation is a critical step in the synthesis of many bioactive compounds.[2]
-
An Acyl Chloride: This highly reactive group readily participates in acylation reactions with a wide range of nucleophiles, including amines, alcohols, and phenols, to form stable amide and ester linkages.[7] This reactivity is the cornerstone of its use in building complex molecular scaffolds.
The strategic placement of these groups makes this compound an ideal starting material for the synthesis of a diverse range of potential herbicides and fungicides.
Physicochemical Properties and Safety Information
A clear understanding of the properties and hazards of this compound is paramount for its safe and effective use.
| Property | Value | Source |
| CAS Number | 260552-98-5 | |
| Molecular Formula | C₇H₂ClF₂NO₃ | |
| Molecular Weight | 221.55 g/mol | |
| Appearance | Clear, faint yellow liquid | |
| Purity | Typically ≥95% |
Safety Precautions:
This compound is a corrosive and hazardous substance. Strict adherence to safety protocols is essential.
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[3] Causes severe skin burns and eye damage.[3]
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air and keep comfortable for breathing. Seek immediate medical attention.[1]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[1]
-
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, alcohols, and water. Keep the container tightly closed.[6]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[1]
Synthetic Applications in Agrochemical Development
The primary application of this compound in agrochemical synthesis is the formation of benzamide derivatives. These can be further modified, often by reducing the nitro group, to produce active herbicidal or fungicidal compounds.
General Synthetic Workflow
The following diagram illustrates a general two-step workflow for the synthesis of a potential agrochemical using this compound.
Caption: General workflow for agrochemical synthesis.
Protocol 1: Synthesis of a Herbicidal N-Aryl Benzamide Intermediate
This protocol details the synthesis of an N-aryl benzamide, a common scaffold in many herbicides. The resulting compound, with its nitro group, can exhibit herbicidal activity itself or serve as an intermediate for further modification. The reaction is analogous to the synthesis of niclosamide, a known molluscicide and anthelmintic.[1][3][4][8][9]
Reaction:
Materials:
-
This compound (1.0 eq)
-
2-Chloro-4-aminophenol (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) (1.1 eq)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, magnetic stirrer)
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (Argon or Nitrogen).
-
Reactant Preparation: In the flask, dissolve 2-Chloro-4-aminophenol (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane. Stir the solution at room temperature until all solids have dissolved.
-
Addition of Acyl Chloride: Dissolve this compound (1.0 eq) in anhydrous dichloromethane and add it to the dropping funnel.
-
Reaction: Add the this compound solution dropwise to the stirred solution of the aminophenol over 30 minutes at room temperature. An exothermic reaction may be observed.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, wash the reaction mixture with 1M HCl to remove excess triethylamine.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure N-(2-Chloro-4-hydroxyphenyl)-2,6-difluoro-3-nitrobenzamide.
Causality of Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of the highly reactive acyl chloride with atmospheric moisture.
-
Triethylamine: Acts as a base to neutralize the HCl gas produced during the reaction, driving the equilibrium towards the product.
-
Dichloromethane: A common, relatively inert solvent for this type of acylation reaction.
-
Aqueous Work-up: Sequentially removes the base catalyst and any unreacted starting materials.
Protocol 2: Reduction of the Nitro Group to an Amine
The transformation of the nitro group to an amine is a crucial step in the synthesis of many agrochemicals, as the amino group can significantly alter the biological activity.[10][11][12][13][14] This protocol describes a common method for this reduction.
Reaction:
Materials:
-
N-(2-Chloro-4-hydroxyphenyl)-2,6-difluoro-3-nitrobenzamide (1.0 eq)
-
Palladium on Carbon (10% Pd/C, ~5 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
-
Setup: Place the nitro-substituted benzamide (1.0 eq) and the Pd/C catalyst in a suitable hydrogenation vessel.
-
Solvent Addition: Add methanol or ethanol to dissolve the starting material.
-
Hydrogenation:
-
Seal the vessel and purge it with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 2-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
-
Reaction Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Carefully vent the hydrogen gas from the reaction vessel and purge with an inert gas like nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with additional solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude amino-substituted benzamide.
-
-
Purification: If necessary, purify the product by column chromatography on silica gel.
Causality of Experimental Choices:
-
Palladium on Carbon: A highly effective and widely used catalyst for the hydrogenation of nitro groups to amines.
-
Hydrogen Gas: The reducing agent for this transformation.
-
Methanol/Ethanol: Common solvents for catalytic hydrogenation that readily dissolve the starting material.
-
Celite Filtration: Safely and effectively removes the pyrophoric Pd/C catalyst.
Proposed Mechanism of Action of the Final Product
The final product, an amino-substituted N-aryl benzamide, belongs to a class of compounds that can exhibit herbicidal or fungicidal activity through various mechanisms.
Herbicidal Activity
Many N-aryl amide herbicides act by disrupting key biological processes in plants. One potential mode of action for the synthesized compound is the inhibition of protoporphyrinogen oxidase (PPO) .[15][16][17]
Caption: Proposed mechanism of PPO-inhibiting herbicides.
In this mechanism, the herbicide binds to and inhibits the PPO enzyme, leading to an accumulation of its substrate, protoporphyrinogen IX. This substrate leaks from the chloroplast and is rapidly oxidized to protoporphyrin IX in the cytoplasm. Protoporphyrin IX is a potent photosensitizer that, in the presence of light and oxygen, generates reactive oxygen species, causing rapid cell membrane disruption and plant death.
Fungicidal Activity
Benzamide fungicides often target the cytoskeleton of fungal cells, specifically by interfering with microtubule assembly. This disrupts essential cellular processes like mitosis and intracellular transport, ultimately leading to fungal cell death.
Analytical Methods
The purity and identity of this compound and its synthetic products can be confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the starting material and the final product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of volatile intermediates and to confirm the molecular weight of the products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the structure of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., C=O, N-H, NO₂).
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of novel agrochemicals. Its unique combination of functional groups allows for the construction of complex molecules with potential herbicidal and fungicidal properties. The protocols provided in this document offer a solid foundation for researchers to explore the synthetic potential of this compound. As with all reactive chemicals, strict adherence to safety protocols is essential for its handling and use.
References
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The Expanding Role of 2-Nitrobenzoyl Chloride in Novel Materials and Agrochemicals. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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- Ballini, R., et al. (2018). The Nitro Group in Organic Synthesis. European Journal of Organic Chemistry, 2018(48), 6847-6868.
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- Chen, W., et al. (2021). Application of niclosamide and analogs as small molecule inhibitors of Zika virus and SARS-CoV-2 infection. Antiviral Research, 187, 105022.
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Synthesis, fungicidal activities and three dimensional quantitative structure-activity relationship of 2-substituted phenyl-5-substituted benzamide-1,3,4-thiadiazole. Chinese Journal of Pesticide Science. [Link]
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Design Synthesis and Biological Evaluation of Novel N-Nitro Acid Amide Derivatives as Lead Compounds of Herbicide. SciSpace. [Link]
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The Strategic Advantage of Utilizing 2,6-Difluoro-3-nitrobenzoic Acid in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ResearchGate. [Link]
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Protoporphyrinogen Oxidase-Inhibiting Herbicides. ResearchGate. [Link]
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Lecture Inhibition of Protoporphyrinogen Oxidase. University of Nebraska-Lincoln. [Link]
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Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates. Organic & Biomolecular Chemistry. [Link]
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-
Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
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-
Research on Crystal Structure and Fungicidal Activity of the Amide Derivatives Based on the Natural Products Sinapic Acid and Mycophenolic. Semantic Scholar. [Link]
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More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]
-
Synthesis of Amines. Chemistry LibreTexts. [Link]
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Application Note: A Comprehensive Guide to the Synthesis of N-Substituted 2,6-Difluoro-3-nitrobenzamides from Primary Amines
Audience: Researchers, scientists, and drug development professionals.
Abstract: The synthesis of N-substituted 2,6-difluoro-3-nitrobenzamides is a critical reaction in medicinal chemistry, yielding scaffolds for potent bioactive molecules, including novel antibacterial agents that target the FtsZ protein.[1][2] This document provides a detailed guide to the reaction of 2,6-difluoro-3-nitrobenzoyl chloride with primary amines. It elucidates the underlying reaction mechanism, offers a robust and validated experimental protocol, and presents field-proven insights for troubleshooting and optimization. The aim is to equip researchers with the necessary knowledge to confidently and successfully perform this essential amide bond formation.
Scientific Principles and Mechanistic Rationale
The reaction between this compound and a primary amine is a classic example of nucleophilic acyl substitution.[3] Understanding the principles governing this transformation is paramount for optimizing reaction conditions and achieving high yields of the desired amide product.
The Nucleophilic Acyl Substitution Mechanism
The reaction proceeds via a well-established addition-elimination mechanism.[4]
-
Nucleophilic Attack: The primary amine, possessing a lone pair of electrons on the nitrogen atom, acts as a nucleophile.[5] It attacks the highly electrophilic carbonyl carbon of the benzoyl chloride. This carbon's electrophilicity is significantly enhanced by the electron-withdrawing effects of the attached oxygen, chlorine, and the substituted aromatic ring.[6] This initial attack forms a transient tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of the chloride ion, which is an excellent leaving group.
-
Deprotonation: The resulting protonated amide is then deprotonated by a base to yield the neutral N-substituted amide product and a protonated base. Typically, a second equivalent of the primary amine or an auxiliary non-nucleophilic base (e.g., triethylamine, pyridine) is used to neutralize the hydrogen chloride (HCl) that is formed.[7] This is crucial as the HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4]
Causality of Substituent Effects
The specific arrangement of substituents on the benzoyl chloride ring is not arbitrary; it is designed to modulate reactivity and provide handles for further synthetic transformations.
-
2,6-Difluoro Groups: Fluorine is the most electronegative element, and its presence at both ortho positions exerts a powerful inductive electron-withdrawing effect. This effect increases the partial positive charge on the carbonyl carbon, making the acyl chloride more susceptible to nucleophilic attack.
-
3-Nitro Group: The nitro group is one of the strongest electron-withdrawing groups. Positioned meta to the acyl chloride, it further enhances the electrophilicity of the carbonyl carbon through induction. Its presence is also strategic for applications in medicinal chemistry, where it can be reduced to an amine for further functionalization.[8] While ortho substituents can sometimes cause steric hindrance, the combined electronic activation from three potent withdrawing groups generally leads to a highly reactive acylating agent.[9][10]
Master Experimental Protocol
This protocol provides a generalized, self-validating procedure for the synthesis of N-substituted 2,6-difluoro-3-nitrobenzamides. It should be adapted based on the specific properties of the primary amine used.
Materials and Equipment
-
Reagents: this compound, primary amine (e.g., benzylamine, aniline, propylamine), triethylamine (Et₃N, distilled), anhydrous dichloromethane (DCM), 1 M HCl (aq), saturated NaHCO₃ (aq), saturated NaCl (brine), anhydrous MgSO₄ or Na₂SO₄, silica gel (for chromatography), and appropriate solvents for chromatography (e.g., hexanes/ethyl acetate).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice bath, nitrogen/argon inlet, standard glassware for aqueous work-up (separatory funnel, beakers, Erlenmeyer flasks), rotary evaporator, and column chromatography setup.
Critical Safety Precautions
-
Acyl Chloride Hazard: this compound, like other benzoyl chlorides, is corrosive, a lachrymator (causes tearing), and moisture-sensitive.[11][12] It can cause severe skin burns and eye damage.[13] Inhalation can be harmful.
-
Handling: All manipulations must be performed in a certified chemical fume hood.[14] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and nitrile or neoprene gloves.[13][15]
-
Moisture Sensitivity: The acyl chloride reacts with water (hydrolyzes) to form the corresponding carboxylic acid.[16] Ensure all glassware is oven-dried, and use anhydrous solvents and an inert atmosphere (N₂ or Ar) for the best results.[15]
Step-by-Step Synthesis & Work-up
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add the primary amine (1.0 eq.) and triethylamine (1.1 eq.).
-
Solvent Addition: Dissolve the amine and base in anhydrous dichloromethane (DCM), using approximately 10-20 mL of solvent per gram of the limiting reagent.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes. The reaction is exothermic, and slow addition is critical to control the temperature and prevent side reactions.[]
-
Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let the mixture warm to room temperature.
-
Monitoring (Self-Validation): Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or LC-MS. A typical TLC system would be 3:1 hexanes:ethyl acetate. The product amide should have an Rf value intermediate between the starting amine and the less polar acyl chloride. The reaction is generally complete within 1-4 hours.
-
Aqueous Work-up: Once the reaction is complete, quench it by adding deionized water. Transfer the mixture to a separatory funnel.
-
Wash I (Acidic): Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine), water, and saturated NaHCO₃ solution (to remove any unreacted acyl chloride that hydrolyzed).
-
Wash II (Neutral): Finish with a saturated brine wash to aid in the separation of the layers and remove residual water from the organic phase.[18]
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification Protocol
The crude product can be purified by one of two primary methods:
-
Flash Column Chromatography: This is the most versatile method for purification.[19] The crude material is dissolved in a minimal amount of DCM and adsorbed onto a small amount of silica gel. The silica is then loaded onto a column packed with silica gel in a low-polarity eluent (e.g., 9:1 hexanes:ethyl acetate). The polarity of the eluent is gradually increased to elute the pure amide product.
-
Recrystallization: If the product is a solid and a suitable solvent system can be identified, recrystallization is a cost-effective and scalable purification method.[19] Common solvent systems include ethanol/water or ethyl acetate/hexanes.
Product Characterization
Confirm the identity and purity of the final product using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[20]
-
Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch (typically ~1650-1680 cm⁻¹).
Experimental Workflow and Data Presentation
The overall process from preparation to final analysis follows a logical and systematic workflow.
Table 1: Representative Reaction Parameters and Outcomes
| Primary Amine (R-NH₂) | Base (eq.) | Time (h) | Typical Yield (%) | Purification Method |
| Benzylamine | Et₃N (1.1) | 2 | 85-95% | Recrystallization (Ethanol/H₂O) |
| Aniline | Et₃N (1.1) | 3 | 80-90% | Column Chromatography (Hex:EtOAc) |
| n-Propylamine | Et₃N (1.1) | 1.5 | 90-98% | Column Chromatography (Hex:EtOAc) |
| Cyclohexylamine | Et₃N (1.1) | 2 | 88-96% | Recrystallization (EtOAc/Hexanes) |
Field Notes & Troubleshooting
-
Issue: Low Yield.
-
Cause: Likely hydrolysis of the starting acyl chloride due to moisture. Acyl chlorides are highly susceptible to hydrolysis.[16]
-
Solution: Ensure all glassware is rigorously dried, use high-purity anhydrous solvents, and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.[11][15]
-
-
Issue: Presence of Carboxylic Acid in Product.
-
Cause: Hydrolysis of the acyl chloride.
-
Solution: The acidic byproduct (2,6-difluoro-3-nitrobenzoic acid) can be removed during the work-up with the saturated NaHCO₃ wash. If significant amounts persist, repeat the basic wash.
-
-
Issue: Difficulty in Purification.
-
Cause: N-substituted benzamides can sometimes have similar polarities to starting materials or byproducts, making chromatographic separation challenging.[19]
-
Solution: For column chromatography, use a shallow solvent gradient to improve separation. If the product is a solid, recrystallization is often a more effective method for achieving high purity. An acidic wash during work-up is crucial for removing basic impurities that can cause streaking on silica gel columns.[18]
-
-
Insight: Choice of Base. While using a second equivalent of the primary amine as the base is possible, it is often less efficient. A non-nucleophilic tertiary amine like triethylamine is preferred as it does not compete with the primary amine in reacting with the acyl chloride, leading to a cleaner reaction profile.
References
- Benchchem. (n.d.). Refining Purification Protocols for N-Substituted Benzamide Isomers. Technical Support Center.
- Tuttee Academy. (2021). Acylation (Acyl Chlorides). AS/A-level Chemistry.
-
Park, K. H., Rhu, C. J., Kyong, J. B., & Kevill, D. N. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. International Journal of Molecular Sciences, 20(16), 4026. [Link]
- Sparkl. (n.d.). Reaction of Amines with Acyl Chlorides. Nitrogen Compounds | Chemistry - 9701 | AS & A Level.
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]
-
Clark, J. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. Chemguide. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Retrieved from [Link]
-
Park, K. H., Rhu, C. J., Kyong, J. B., & Kevill, D. N. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. PubMed. [Link]
-
Reddit. (2021). Purification of N-benzylbenzamides. r/chemistry. Retrieved from [Link]
-
MDPI. (2018). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 23(6), 1428. [Link]
-
Li, W., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters, 27(5), 1235-1240. [Link]
-
Park, K. H., Rhu, C. J., Kyong, J. B., & Kevill, D. N. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. International Journal of Molecular Sciences, 20(16), 4026. [Link]
- Google Patents. (1991). US5041674A - Process and intermediates for the preparation of 2,6-difluoroaniline.
-
Artola, M., et al. (2017). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. ChemMedChem, 12(15), 1221-1234. [Link]
-
ResearchGate. (2022). Evaluation of 2,6-difluoro-3-(oxazol-2-ylmethoxy)benzamide chemotypes as Gram-negative FtsZ inhibitors. Retrieved from [Link]
-
LeBel, N. A., & Hwang, D. (1979). Nitrones for intramolecular 1,3-dipolar cycloadditions. Organic Syntheses, 58, 106. [Link]
Sources
- 1. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
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- 5. AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry... [tuttee.co]
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- 9. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Esterification of Alcohols Using 2,6-Difluoro-3-nitrobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Addressing the Challenge of Ester Synthesis
Esterification remains a cornerstone of modern organic synthesis, critical for the creation of pharmaceuticals, agrochemicals, and materials. While numerous methods exist, the synthesis of esters from structurally complex or sterically hindered alcohols poses a significant challenge. Standard methods like Fischer-Speier esterification often fail or require harsh conditions that are incompatible with sensitive substrates.[1][2] To overcome these limitations, highly reactive acylating agents are employed.
This guide focuses on the application of 2,6-Difluoro-3-nitrobenzoyl chloride , a powerful reagent designed for the efficient esterification of a broad range of alcohols, including those that are sterically demanding or electronically deactivated. The strategic placement of two ortho-fluorine atoms and a meta-nitro group dramatically enhances the electrophilicity of the carbonyl carbon, facilitating rapid reactions under mild conditions.[3] These application notes provide a comprehensive overview of the reagent's mechanism, advantages, and detailed protocols for its successful implementation in a research and development setting.
Reagent Profile and Mechanistic Insight
This compound (MW: 221.55 g/mol ) is a highly activated acyl chloride.[4][5] Its heightened reactivity stems from the potent inductive electron-withdrawing effects of the two fluorine atoms and the nitro group. This electronic arrangement renders the carbonyl carbon exceptionally electrophilic and susceptible to nucleophilic attack by an alcohol.[3]
The reaction typically proceeds via a nucleophilic acyl substitution mechanism. For less reactive or hindered alcohols, the addition of a nucleophilic catalyst, such as 4-(Dimethylamino)pyridine (DMAP), is highly recommended.[6][7]
The Catalytic Role of DMAP:
-
Activation: DMAP, being a superior nucleophile compared to most alcohols, first attacks the highly electrophilic this compound.[1][2]
-
Formation of Acylpyridinium Intermediate: This attack forms a highly reactive N-acylpyridinium salt. This intermediate is even more electrophilic than the parent acyl chloride and is sterically more accessible.
-
Nucleophilic Attack: The alcohol then readily attacks the acylpyridinium intermediate.
-
Ester Formation & Catalyst Regeneration: The tetrahedral intermediate collapses to form the desired ester, releasing the DMAP catalyst, which can then participate in another catalytic cycle. A stoichiometric amount of a weaker, non-nucleophilic base (e.g., triethylamine or pyridine) is also required to scavenge the HCl generated during the reaction.[8]
Caption: DMAP-catalyzed esterification pathway.
Core Advantages of this compound
-
High Reactivity: The strong electron-withdrawing substituents enable the esterification of tertiary and other sterically hindered alcohols that are unreactive under standard conditions.[3]
-
Mild Reaction Conditions: Reactions can often be conducted at room temperature or below, preserving sensitive functional groups within the substrate.
-
Rapid Reaction Times: The enhanced electrophilicity leads to significantly faster conversion rates compared to less activated acyl chlorides.
-
UV-Active Byproduct: The resulting 2,6-difluoro-3-nitrobenzoic acid byproduct is UV-active, facilitating easy monitoring of reaction progress and purification via thin-layer chromatography (TLC).
Detailed Experimental Protocols
This section provides a general, robust protocol. Researchers should optimize conditions based on the specific alcohol substrate.
Protocol 1: Standard Esterification of Primary and Secondary Alcohols
Materials:
-
Alcohol (1.0 equiv)
-
This compound (1.1 equiv)
-
Triethylamine (Et₃N) or Pyridine (1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 equiv) and anhydrous DCM (approx. 0.1 M solution).
-
Add triethylamine (1.5 equiv) to the solution and cool the flask to 0 °C in an ice bath.
-
Dissolve this compound (1.1 equiv) in a minimal amount of anhydrous DCM and add it to a dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred alcohol solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude ester by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Protocol 2: Esterification of Sterically Hindered Alcohols (DMAP-Catalyzed)
This protocol is recommended for tertiary alcohols or other challenging substrates.
Materials:
-
Sterically hindered alcohol (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Triethylamine (Et₃N) or Pyridine (2.0 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1-0.2 equiv)
-
Anhydrous Dichloromethane (DCM) or Toluene
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 equiv), anhydrous DCM, triethylamine (2.0 equiv), and DMAP (0.1 equiv).
-
Cool the mixture to 0 °C.
-
In a separate flask, dissolve this compound (1.2 equiv) in anhydrous DCM and add it dropwise to the alcohol solution.
-
Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. The reaction may require gentle heating (40 °C) for particularly unreactive substrates. Monitor progress by TLC or LC-MS.
-
Follow the work-up and purification steps as described in Protocol 1.
Caption: General experimental workflow for esterification.
Data Presentation: Substrate Scope & Conditions
The following table provides representative conditions for the esterification of various alcohol types. Yields are illustrative and will vary with the specific substrate and reaction scale.
| Alcohol Substrate Type | Example Alcohol | Base (equiv) | Catalyst (equiv) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Primary | Benzyl alcohol | Et₃N (1.5) | None | DCM | 0 → RT | 1-2 | >95% |
| Secondary | (-)-Menthol | Et₃N (1.5) | DMAP (0.1) | DCM | 0 → RT | 2-4 | >90% |
| Tertiary (Hindered) | tert-Butanol | Pyridine (2.0) | DMAP (0.2) | Toluene | RT → 40 | 12-24 | 70-85% |
| Phenol | Phenol | Et₃N (1.5) | DMAP (0.1) | THF | 0 → RT | 1-3 | >90% |
| Acid-Sensitive | Substrate with Boc-group | 2,6-Lutidine (1.5) | DMAP (0.1) | DCM | 0 → RT | 4-8 | 80-90% |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Alcohol is highly hindered. 2. Insufficiently reactive conditions. 3. Reagents degraded (moisture). | 1. Add catalytic DMAP (Protocol 2). 2. Increase reaction time, gently heat (40-50°C), or increase equivalents of acyl chloride. 3. Use freshly distilled, anhydrous solvents and fresh reagents. |
| Multiple Byproducts | 1. Reaction temperature too high. 2. Base is too strong/hindered for substrate. 3. Acyl chloride reacting with base. | 1. Maintain low temperature (0 °C) during addition. 2. Switch to a more hindered base like 2,6-lutidine for sensitive substrates. 3. Ensure slow, dropwise addition of the acyl chloride. |
| Difficult Purification | 1. Unreacted starting material. 2. Emulsion during work-up. | 1. Drive reaction to completion; consider using a slight excess of acyl chloride and then quenching with a scavenger amine. 2. Add more brine to the separatory funnel to break the emulsion. Filter the organic layer through celite. |
References
-
Reddit r/chemistry. Add DMAP to esterification between acyl chloride and alcohol?. [Link]
-
ResearchGate. Synthesis and Characterisation of an Ester from 4-Nitrobenzoyl Chloride. [Link]
-
Green Chemistry (RSC Publishing). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]
-
Organic Chemistry Portal. Steglich Esterification. [Link]
-
Organic Chemistry Portal. Ester synthesis by acylation. [Link]
-
ResearchGate. Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. [Link]
-
Organic Syntheses. p-NITROBENZOYL CHLORIDE. [Link]
-
PubChem. 2-Fluoro-4-nitrobenzoyl chloride. [Link]
Sources
- 1. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. Buy 2,6-Difluoro-4-nitrobenzoyl chloride | 1803730-46-2 [smolecule.com]
- 4. This compound | 260552-98-5 [sigmaaldrich.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. reddit.com [reddit.com]
- 7. Ester synthesis by acylation [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Protecting Group Strategies Involving 2,6-Difluoro-3-nitrobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating Complex Syntheses with a Specialized Protecting Group
In the landscape of multi-step organic synthesis, the judicious selection and implementation of protecting groups are paramount to achieving target molecules with high fidelity and yield.[1][2][3][4] A protecting group acts as a temporary shield for a reactive functional group, preventing its participation in undesired side reactions while chemical transformations are carried out elsewhere in the molecule. The ideal protecting group should be readily introduced, stable under a range of reaction conditions, and, crucially, selectively removed under mild conditions that do not compromise the integrity of the newly synthesized molecule.
This guide focuses on the strategic application of 2,6-Difluoro-3-nitrobenzoyl chloride as a protecting group, primarily for alcohols and amines. The unique electronic properties conferred by the ortho- and meta-substituents on the benzoyl moiety provide a distinct reactivity profile, offering potential advantages in specific synthetic contexts. The electron-withdrawing nature of the two fluorine atoms and the nitro group enhances the electrophilicity of the acyl chloride, facilitating efficient protection reactions. Furthermore, the nitro group introduces possibilities for specific cleavage methods, such as reductive or photolytic deprotection, potentially offering orthogonality to other common protecting groups.
Core Principles of the 2,6-Difluoro-3-nitrobenzoyl Group
The utility of the 2,6-difluoro-3-nitrobenzoyl (DFNBn) group stems from the synergistic electronic effects of its substituents. The fluorine atoms at the 2- and 6-positions, combined with the nitro group at the 3-position, create a highly electron-deficient aromatic ring. This has two primary consequences relevant to its function as a protecting group:
-
Facilitated Protection: The strong inductive effect of the substituents renders the carbonyl carbon of this compound highly electrophilic. This allows for rapid and efficient acylation of nucleophiles like alcohols and amines, often under mild conditions.
-
Tunable Deprotection: The presence of the nitro group opens avenues for specific deprotection strategies that are not available for simple benzoyl groups. These methods can offer a degree of selectivity, a key aspect of orthogonal protecting group strategies in complex syntheses.
Protection of Alcohols
The protection of hydroxyl groups as 2,6-difluoro-3-nitrobenzoyl esters provides a robust derivative that is stable to a variety of reaction conditions.
Experimental Protocol: Protection of a Primary Alcohol
This protocol describes a general procedure for the protection of a primary alcohol using this compound.
Materials:
-
Primary alcohol
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine or triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the primary alcohol (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine or Et₃N (1.2 equiv) to the solution and stir for 5 minutes.
-
Slowly add a solution of this compound (1.1 equiv) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2,6-difluoro-3-nitrobenzoyl ester.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: this compound is moisture-sensitive and will hydrolyze to the corresponding carboxylic acid. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial to prevent this side reaction and ensure high yields of the desired ester.
-
Base: Pyridine or triethylamine is used to neutralize the hydrochloric acid (HCl) generated during the acylation reaction. This prevents the protonation of the alcohol and the amine base, which would render them non-nucleophilic, and drives the reaction to completion.
-
Temperature Control: The reaction is initiated at 0 °C to control the initial exothermic reaction and minimize potential side reactions.
Deprotection Strategies for 2,6-Difluoro-3-nitrobenzoyl Esters
The key to the utility of the DFNBn protecting group lies in its selective removal. While standard ester hydrolysis conditions (e.g., strong acid or base) can be employed, the nitro group allows for more specific deprotection methods.
Reductive Cleavage
The nitro group can be reduced to an amine, which can then facilitate the cleavage of the ester bond through intramolecular catalysis.
Experimental Protocol: Reductive Deprotection
Materials:
-
2,6-Difluoro-3-nitrobenzoyl ester
-
Zinc (Zn) powder or Tin(II) chloride (SnCl₂)
-
Ammonium chloride (NH₄Cl) solution or dilute HCl
-
Methanol (MeOH) or Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the 2,6-difluoro-3-nitrobenzoyl ester (1.0 equiv) in a mixture of MeOH or EtOH and water.
-
Add an excess of zinc powder (e.g., 5-10 equiv) and a saturated aqueous solution of NH₄Cl.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the excess zinc powder.
-
Concentrate the filtrate under reduced pressure to remove the alcohol.
-
Partition the residue between EtOAc and saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with EtOAc.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer to yield the deprotected alcohol.
-
Purify as needed by flash column chromatography.
Photolytic Cleavage
ortho-Nitrobenzyl esters are well-known photocleavable protecting groups.[5][6][7][8][9] Upon irradiation with UV light, an intramolecular hydrogen abstraction by the excited nitro group leads to a rearrangement and subsequent cleavage of the ester bond. While 2,6-difluoro-3-nitrobenzoyl is a meta-nitro substituted system, photolytic cleavage may still be a viable, albeit potentially less efficient, deprotection strategy.
Protection of Amines
Similar to alcohols, primary and secondary amines can be protected as 2,6-difluoro-3-nitrobenzamides. The resulting amides are generally very stable.
Experimental Protocol: Protection of a Primary Amine
The protocol is analogous to the protection of alcohols, substituting the primary alcohol with a primary amine.
Procedure:
-
Dissolve the primary amine (1.0 equiv) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add anhydrous pyridine or Et₃N (1.2 equiv).
-
Slowly add a solution of this compound (1.1 equiv) in anhydrous DCM.
-
Stir at 0 °C for 30 minutes and then at room temperature until the reaction is complete (monitored by TLC).
-
Work-up the reaction as described for the alcohol protection protocol.
-
Purify the crude product by flash column chromatography or recrystallization.
Deprotection Strategies for 2,6-Difluoro-3-nitrobenzamides
The cleavage of the highly stable amide bond requires specific conditions, often leveraging the reactivity of the nitro group.
Electrochemical Cleavage
The electrochemical reduction of nitrobenzamides can lead to the cleavage of the C-N amide bond.[10] This method offers a mild and selective alternative to harsh chemical cleavage methods. The reduction of the nitro group to a dianion facilitates the cleavage process.[10]
Reductive Cleavage
Similar to the esters, reduction of the nitro group can be a key step in the deprotection of 2,6-difluoro-3-nitrobenzamides. However, the subsequent cleavage of the amide bond may require more forcing conditions than for the corresponding ester.
Data Presentation
| Functional Group | Protecting Group | Protection Conditions | Deprotection Methods | Key Considerations |
| Alcohol (R-OH) | 2,6-Difluoro-3-nitrobenzoyl | This compound, Pyridine or Et₃N, DCM, 0 °C to rt | Reductive (Zn/NH₄Cl or SnCl₂), Photolytic (UV light), Basic/Acidic Hydrolysis | Anhydrous conditions are crucial for protection. |
| Amine (R-NH₂) | 2,6-Difluoro-3-nitrobenzoyl | This compound, Pyridine or Et₃N, DCM, 0 °C to rt | Electrochemical, Reductive, Harsh acidic/basic hydrolysis | Amide is very stable; specific cleavage methods are preferred. |
Visualization of Workflows
Protection Workflow
Caption: General workflow for the reductive deprotection of 2,6-difluoro-3-nitrobenzoyl groups.
Conclusion and Future Outlook
The 2,6-difluoro-3-nitrobenzoyl group presents a specialized tool for the protection of alcohols and amines. Its facile introduction and the potential for selective deprotection via methods targeting the nitro group offer advantages in the design of complex synthetic routes. The orthogonality of this group with other common protecting groups warrants further investigation to fully establish its place in the synthetic chemist's toolbox. Future research could focus on optimizing the photolytic and electrochemical cleavage methods and exploring the substrate scope and limitations of this protecting group strategy in the synthesis of complex natural products and pharmaceuticals.
References
-
The Cathodic Cleavage of the Nitrobenzoyl Group from Protected Aliphatic Amines in N,N-Dimethylformamide. [Link]
-
A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. [Link]
-
Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. [Link]
-
Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects | Request PDF. [Link]
-
Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. [Link]
-
Amine synthesis by amide cleavage. [Link]
-
Protecting Groups. [Link]
-
Protection of OH group of alcohol. [Link]
-
Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. [Link]
-
Fast Amide Bond Cleavage Assisted by a Secondary Amino and a Carboxyl Group—A Model for yet Unknown Peptidases? [Link]
-
Protecting Groups List. [Link]
-
2,6-Difluoro-3-nitrobenzaldehyde | C7H3F2NO3 | CID 15205389 - PubChem. [Link]
-
Light-sensitive amides. Photocleavage of N-acyl-1,2,3,4-tetrahydro-8-nitroquinolines to give free carboxylic acids. [Link]
-
Protecting Groups For Alcohols. [Link]
-
Planning a Peptide Synthesis. [Link]
- Cleavage of synthetic peptides.
-
Protecting Groups in Organix Synthesis. [Link]
-
S-Adamantyl Group Directed Site-Selective Acylation: Applications in Streamlined Assembly of Oligosaccharides. [Link]
- Selective acyl
-
Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. [Link]
-
Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. [Link]
- Process for the prepar
-
Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. [Link]
-
Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic. [Link]
-
Intramolecular Friedel-Crafts Acylation Reaction Promoted by 1,1,1,3,3,3-Hexafluoro-2-propanol. [Link]
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Application Notes & Protocols for the Synthesis of Kinase Inhibitors Using 2,6-Difluoro-3-nitrobenzoyl Chloride
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Consequently, small molecule kinase inhibitors have become a cornerstone of modern targeted therapy.[2][3][4] This guide provides a detailed technical overview and robust protocols for the use of 2,6-Difluoro-3-nitrobenzoyl chloride, a versatile chemical scaffold, in the synthesis of novel kinase inhibitors. We will explore the rationale behind its use, provide a step-by-step synthetic protocol for a model inhibitor, discuss subsequent chemical transformations, and outline methodologies for biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation kinase-targeted therapeutics.
Introduction: The Strategic Value of this compound in Kinase Inhibitor Scaffolding
The development of potent and selective kinase inhibitors is a primary objective in contemporary medicinal chemistry.[5] The choice of starting materials is paramount, as they dictate the accessible chemical space and the ultimate pharmacological properties of the final compounds. This compound emerges as a strategically valuable building block for several key reasons:
-
Reactive Handle: The benzoyl chloride moiety is a highly reactive acylating agent, readily forming stable amide bonds upon reaction with primary or secondary amines—a common structural motif in many ATP-competitive kinase inhibitors.[6][7]
-
Modulation of Physicochemical Properties: The two fluorine atoms ortho to the carbonyl group exert a strong electron-withdrawing inductive effect. This can influence the pKa of the resulting amide, potentially enhancing binding interactions within the kinase ATP pocket, and can also improve metabolic stability and membrane permeability.
-
A Versatile Synthetic Anchor: The nitro group is not merely a passive substituent. It is a powerful electron-withdrawing group that activates the aromatic ring.[8][9] More importantly, it serves as a synthetic linchpin, readily reducible to an aniline derivative.[10] This newly formed amino group opens a gateway for extensive chemical diversification, allowing for the construction of more complex heterocyclic systems, such as the quinazoline core found in approved drugs like Lapatinib.[11][12]
This guide will demonstrate how these features can be leveraged to efficiently synthesize and evaluate novel kinase inhibitor candidates.
Synthesis of an N-Aryl-2,6-difluoro-3-nitrobenzamide: A Core Protocol
This section details the synthesis of a model kinase inhibitor scaffold via the acylation of an aniline derivative with this compound. This reaction forms the foundational amide linkage.
Synthetic Workflow Overview
The overall process involves the coupling of the acid chloride with an amine, followed by workup and purification.
Caption: Workflow for the synthesis of the core benzamide scaffold.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
3-Ethynylaniline (1.05 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-ethynylaniline (1.05 eq) and anhydrous DCM (approx. 0.2 M concentration relative to the acid chloride).
-
Cooling and Base Addition: Cool the solution to 0°C using an ice bath. Add pyridine (1.5 eq) dropwise while stirring. The base is crucial for neutralizing the HCl byproduct generated during the reaction.[6]
-
Acylation: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC), observing the consumption of the starting materials.
-
Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x). The acid wash removes excess pyridine, while the bicarbonate wash removes any remaining acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-(3-ethynylphenyl)-2,6-difluoro-3-nitrobenzamide.
Characterization
The identity and purity of the final product must be confirmed through rigorous analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in distinct regions, a singlet for the ethynyl proton, and an amide N-H proton signal (typically a broad singlet). |
| ¹³C NMR | Signals corresponding to the carbonyl carbon, aromatic carbons (with C-F coupling), and the two alkyne carbons. |
| IR Spectroscopy | Strong carbonyl (C=O) absorption around 1650-1680 cm⁻¹, an N-H stretch around 3300 cm⁻¹, and C-NO₂ stretches.[13] |
| Mass Spec (MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product. |
The Nitro Group as a Gateway for Diversification
The true synthetic power of this scaffold lies in the subsequent transformation of the nitro group. Its reduction to an amine provides a nucleophilic site for further elaboration, a common strategy in building complex kinase inhibitors.[8][10][14]
Caption: Synthetic utility of the nitro group for diversification.
Protocol: Nitro Group Reduction
Materials:
-
N-Aryl-2,6-difluoro-3-nitrobenzamide (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)
-
Ethanol (EtOH), absolute
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
Procedure:
-
Dissolve the nitro-containing starting material in ethanol in a round-bottom flask.
-
Add SnCl₂·2H₂O in one portion.
-
Heat the mixture to reflux (approx. 78°C) and maintain for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully neutralize by pouring it into a stirred, saturated solution of NaHCO₃. Caution: This neutralization is exothermic and will release CO₂ gas.
-
Extract the aqueous slurry multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the 3-amino-N-aryl-2,6-difluorobenzamide, which can often be used in the next step without further purification.
Biological Evaluation: From Synthesis to Screening
Once a novel compound is synthesized and purified, its biological activity must be assessed. The primary goal is to determine its potency as an inhibitor of one or more target kinases.
Kinase Inhibition Screening Workflow
A typical screening cascade begins with a high-throughput biochemical assay to determine the half-maximal inhibitory concentration (IC₅₀) value, followed by more complex cell-based assays to confirm on-target activity in a physiological context.[15][16]
Caption: A standard workflow for kinase inhibitor evaluation.
Protocol: General Fluorometric Kinase Assay
This protocol provides a general framework for determining a compound's IC₅₀ value. Specific concentrations of kinase, substrate, and ATP will need to be optimized for each target.[17]
Materials:
-
Purified target kinase
-
Specific peptide substrate for the kinase
-
Adenosine 5'-triphosphate (ATP)
-
Synthesized inhibitor compound, dissolved in DMSO
-
Known potent inhibitor as a positive control (e.g., Staurosporine)
-
Kinase assay buffer (containing MgCl₂, DTT, etc.)
-
Fluorescence-based ADP detection kit
-
Black, low-volume 384-well assay plates
-
Fluorescent plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the synthesized inhibitor in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of the 384-well plate. Include "no inhibitor" (DMSO only) and "positive control inhibitor" wells.
-
Kinase Addition: Add the kinase, diluted in assay buffer, to all wells.
-
Pre-incubation: Gently mix and incubate the plate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution containing both the peptide substrate and ATP, diluted in assay buffer.
-
Kinase Reaction: Incubate the plate for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). The reaction should be stopped within the linear range of product formation.
-
Signal Detection: Stop the reaction and detect the amount of ADP produced by adding the reagents from the fluorescence-based detection kit according to the manufacturer's instructions.
-
Data Acquisition: After a short incubation, read the fluorescence intensity on a plate reader.
-
Data Analysis: Convert the fluorescence signal to percent inhibition relative to the DMSO-only controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to calculate the IC₅₀ value.[15]
Mechanism of Action: Targeting the Kinase Signaling Cascade
Tyrosine kinase inhibitors (TKIs) typically function by competing with ATP for binding in the catalytic site of the kinase.[2] This prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction cascade that drives cellular processes like proliferation and survival.[5][18]
Caption: Inhibition of a typical receptor tyrosine kinase signaling pathway.
Conclusion
This compound represents a high-value starting material for the synthesis of novel kinase inhibitors. Its inherent reactivity, coupled with the strategic placement of fluorine and a reducible nitro group, provides a robust platform for generating diverse libraries of candidate molecules. The protocols outlined in this guide offer a comprehensive framework, from initial chemical synthesis and characterization to foundational biological screening. By integrating these chemical and biological methodologies, researchers can efficiently navigate the early stages of the drug discovery pipeline, accelerating the identification of promising new targeted therapies.
References
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- Macmillan Cancer Support. Tyrosine kinase inhibitors (TKIs) for CML.
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- Cleveland Clinic. (2023, May 12). Tyrosine Kinase inhibitors (TKIs): Uses & Side Effects.
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-
MDPI. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]
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- Taylor & Francis Online. Benzoyl chloride – Knowledge and References.
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- ResearchGate. Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS.
- ACS Publications. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021)
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- BLD Pharm. 2,6-Difluoro-3-nitrobenzenesulfonyl chloride.
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Application Notes and Protocols: Preparation of Fluorinated Heterocyclic Compounds from 2,6-Difluoro-3-nitrobenzoyl chloride
Introduction
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1][2] Fluorinated heterocycles are prevalent in a significant portion of pharmaceuticals, owing to the unique physicochemical properties imparted by the fluorine atom.[1] These properties include enhanced metabolic stability, increased lipophilicity, and altered pKa, which can lead to improved bioavailability and target affinity.[1][3] 2,6-Difluoro-3-nitrobenzoyl chloride is a versatile building block for the synthesis of a diverse array of fluorinated heterocyclic compounds. Its utility stems from the presence of multiple reactive sites: two activated fluorine atoms susceptible to nucleophilic aromatic substitution (SNAr), a nitro group that can be readily reduced to an amine for subsequent cyclization reactions, and an acid chloride functional group that can participate in various condensation reactions.
This guide provides an in-depth exploration of the synthetic pathways to construct fluorinated heterocycles using this compound. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and offer insights into reaction optimization and product characterization.
Core Principles: Reactivity of this compound
The synthetic utility of this compound is governed by the selective reactivity of its functional groups.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms are activated towards nucleophilic displacement by the strong electron-withdrawing nitro group.[4][5] The fluorine at the C-2 position is generally more reactive than the one at C-6 due to the ortho-activating effect of the nitro group. This differential reactivity allows for sequential and regioselective substitution reactions.[6]
-
Acyl Chloride Reactivity: The benzoyl chloride moiety is a highly reactive acylating agent, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.[7]
-
Nitro Group Reduction: The nitro group can be selectively reduced to an amino group using various reducing agents (e.g., SnCl₂, H₂/Pd-C, Fe/HCl). This transformation is a key step in many synthetic strategies, as the resulting aniline derivative can participate in intramolecular cyclization reactions to form heterocyclic rings.
Reaction Selectivity
The reaction conditions play a crucial role in dictating the chemoselectivity of reactions involving this compound. For instance, reactions with amino-alcohols or amino-thiols can be directed to favor either acylation at the benzoyl chloride or SNAr at one of the C-F bonds by careful control of temperature, stoichiometry, and the choice of base.
Synthetic Applications and Protocols
Application 1: Synthesis of Fluorinated Benzoxazinones
Benzoxazinones are a class of heterocyclic compounds with a range of biological activities. The reaction of this compound with anthranilic acids provides a direct route to fluorinated 2-phenyl-3,1-benzoxazin-4-ones.[8][9]
Experimental Protocol: Synthesis of 2-(2,6-Difluoro-3-nitrophenyl)-4H-3,1-benzoxazin-4-one
Materials:
-
This compound
-
Anthranilic acid
-
Pyridine (anhydrous)
-
Toluene (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve anthranilic acid (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous toluene to the stirred solution of anthranilic acid.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the pyridine under reduced pressure.
-
Dilute the residue with dichloromethane and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-(2,6-Difluoro-3-nitrophenyl)-4H-3,1-benzoxazin-4-one.
Expected Outcome: The product should be a solid. Characterization can be performed using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm the structure and purity.
Reaction Workflow
Caption: Synthesis of a fluorinated benzoxazinone.
Application 2: Synthesis of Fluorinated Quinazolinones
Quinazolinones are another important class of nitrogen-containing heterocycles with diverse pharmacological properties.[10][11][12] They can be synthesized from the corresponding benzoxazinones by reaction with an amine.
Experimental Protocol: Synthesis of 3-Aryl-2-(2,6-difluoro-3-nitrophenyl)quinazolin-4(3H)-one
Materials:
-
2-(2,6-Difluoro-3-nitrophenyl)-4H-3,1-benzoxazin-4-one
-
Substituted aniline (e.g., 4-methoxyaniline)
-
Glacial acetic acid
-
Ethanol
Procedure:
-
To a solution of 2-(2,6-Difluoro-3-nitrophenyl)-4H-3,1-benzoxazin-4-one (1.0 eq) in glacial acetic acid, add the substituted aniline (1.2 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 3-Aryl-2-(2,6-difluoro-3-nitrophenyl)quinazolin-4(3H)-one.
Expected Outcome: The product will be a crystalline solid. Purity and structure should be confirmed by melting point determination, NMR spectroscopy (¹H, ¹³C, ¹⁹F), and mass spectrometry.
Reaction Workflow
Caption: Synthesis of a fluorinated quinazolinone.
Application 3: Synthesis of Fluorinated Acridones via Intramolecular SNAr
This application demonstrates a powerful strategy involving an initial acylation followed by an intramolecular nucleophilic aromatic substitution to construct a tricyclic heterocyclic system.
Experimental Protocol: Synthesis of a 1,3-Difluoro-4-nitroacridone Derivative
Materials:
-
This compound
-
2-Aminodiphenylamine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
Amide Formation: In a round-bottom flask, dissolve 2-aminodiphenylamine (1.0 eq) in anhydrous DMF. Add potassium carbonate (2.0 eq).
-
To this stirred suspension, add a solution of this compound (1.05 eq) in anhydrous DMF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours until the starting amine is consumed (monitor by TLC).
-
Intramolecular Cyclization: Heat the reaction mixture to 120-140 °C and maintain this temperature for 8-12 hours. The intramolecular SNAr reaction will lead to the formation of the acridone ring system.
-
Cool the reaction mixture to room temperature and pour it into a large volume of cold water.
-
Collect the precipitate by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 1,3-difluoro-4-nitroacridone derivative.
Expected Outcome: The product is expected to be a colored solid. Full characterization using NMR (¹H, ¹³C, ¹⁹F), IR spectroscopy, and high-resolution mass spectrometry is essential to confirm the structure.
Reaction Mechanism and Workflow
Caption: Two-step synthesis of a fluorinated acridone.
Data Summary
| Product Class | Starting Materials | Key Reagents | Typical Reaction Conditions |
| Benzoxazinones | This compound, Anthranilic acid | Pyridine, Toluene | 0 °C to RT, 12-16 h |
| Quinazolinones | Fluorinated Benzoxazinone, Substituted aniline | Acetic acid | Reflux, 4-6 h |
| Acridones | This compound, 2-Aminodiphenylamine | K₂CO₃, DMF | RT then 120-140 °C, 10-16 h |
Concluding Remarks
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of fluorinated heterocyclic compounds. By leveraging the distinct reactivity of its functional groups—the acyl chloride, the activated fluorine atoms, and the reducible nitro group—researchers can access complex molecular architectures with potential applications in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for the exploration of this rich chemistry. As with any chemical synthesis, careful optimization of reaction conditions and thorough characterization of products are paramount to achieving successful outcomes.
References
- Vertex AI Search. (n.d.). The Importance of Fluorinated Heterocycles in Drug Design.
-
Abbas, A. A., Farghaly, T. A., & Dawood, K. M. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(46), 33864–33905. [Link]
-
Taylor & Francis Online. (n.d.). Key developments in fluorinated heterocycles. Retrieved January 18, 2026, from [Link]
-
MDPI. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Fluorinated Heterocycles. Retrieved January 18, 2026, from [Link]
-
PubMed Central. (n.d.). Synthesis, Structure Activity Relationship Studies and Pharmacological Evaluation of 2-Phenyl-3-(Substituted Phenyl)-3H-Quinazolin-4-ones as Serotonin 5-HT2 Antagonists. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Synthetic route for the synthesis of quinazoline derivatives (7–27). Retrieved January 18, 2026, from [Link]
-
Semantic Scholar. (n.d.). Synthesis of 4H-3,1-benzoxazin-4-ones and 4-(3H)quinazolinones from anthranilic acids and their derivatives by the use of triphenyl phosphite and pyridine. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). Retrieved January 18, 2026, from [Link]
-
Oriental Journal of Chemistry. (n.d.). One-pot Synthesis of Quinazolinone and Benzamide Derivatives Using SBA-Pr-SO3H as a Nanoporous Heterogeneous Acid Catalyst. Retrieved January 18, 2026, from [Link]
-
PubMed Central. (n.d.). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved January 18, 2026, from [Link]
-
Generis Publishing. (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Retrieved January 18, 2026, from [Link]
-
Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Possible nucleophilic aromatic substitution in 3,4-difluoronitrobenzene (DFNB). Retrieved January 18, 2026, from [Link]
-
download. (n.d.). FLUORINATED HETEROCYCLIC COMPOUNDS. Retrieved January 18, 2026, from [Link]
-
PubMed Central. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved January 18, 2026, from [Link]
-
Springer. (n.d.). Fluorine in Heterocyclic Chemistry Volume 2. Retrieved January 18, 2026, from [Link]
-
MDPI. (n.d.). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. Retrieved January 18, 2026, from [Link]
-
Frontiers. (n.d.). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Retrieved January 18, 2026, from [Link]
-
Chemistry LibreTexts. (n.d.). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved January 18, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: 2,6-Difluoro-3-nitrobenzoyl chloride Chemistry
Welcome to the technical support center for 2,6-Difluoro-3-nitrobenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of working with this highly reactive compound. Here, we will address common side reactions, provide troubleshooting strategies, and answer frequently asked questions to ensure the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its reactivity, stemming from the acyl chloride group, allows for the construction of complex molecules. The presence of two fluorine atoms and a nitro group significantly influences its chemical properties and the biological activity of its derivatives.[1]
Q2: What are the main safety concerns when handling this reagent?
This compound is classified as harmful if swallowed or in contact with skin, and it causes severe skin burns and eye damage. It is also water-reactive and can decompose in the presence of moisture.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.
Q3: How should this compound be properly stored?
To maintain its integrity, this compound should be stored in a cool, dry place, away from moisture and incompatible substances such as bases, strong oxidizing agents, and alcohols.[2] Storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent hydrolysis.
Q4: What is the typical appearance and purity of commercial this compound?
Commercially available this compound is often described as a clear, faint yellow liquid or a solid, with purities typically around 95%.[3][4]
Section 2: Troubleshooting Guide for Common Side Reactions
This section delves into specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Low Yield in Amide Bond Formation
The reaction of this compound with primary or secondary amines to form amides is a cornerstone of its application. However, several factors can lead to diminished yields.
Possible Cause 1: Hydrolysis of the Acyl Chloride
This compound is highly susceptible to hydrolysis, which converts it to the unreactive 2,6-Difluoro-3-nitrobenzoic acid.
-
Explanation: The acyl chloride functional group readily reacts with water.[1] This side reaction consumes your starting material and complicates purification.
-
Troubleshooting & Optimization:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under an inert atmosphere. Use anhydrous solvents and ensure your amine reactant is free of water.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize exposure to atmospheric moisture.
-
Possible Cause 2: Inefficient Nucleophilic Attack by the Amine
The reactivity of the amine plays a crucial role. Sterically hindered or electron-deficient amines may react sluggishly.
-
Explanation: The nucleophilic attack of the amine on the carbonyl carbon is the key step in amide bond formation.[5] If the amine is a weak nucleophile, the reaction rate will be slow, allowing side reactions to compete.
-
Troubleshooting & Optimization:
-
Choice of Base: The reaction of an acyl chloride with an amine produces hydrochloric acid, which can protonate the starting amine, rendering it non-nucleophilic.[6][7] Therefore, a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) should be added to scavenge the HCl produced.[6]
-
Temperature Control: While some reactions proceed well at room temperature, carefully increasing the temperature can sometimes overcome the activation energy barrier for less reactive amines. However, be cautious, as higher temperatures can also promote side reactions.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time.
-
Possible Cause 3: Formation of a Salt with the Amine
As mentioned, the HCl byproduct will react with the amine starting material to form an ammonium salt.
-
Explanation: This side reaction consumes two equivalents of the amine for every mole of acyl chloride, reducing the concentration of the nucleophile available for the desired reaction.[5]
-
Troubleshooting & Optimization:
-
Stoichiometry: Use of at least two equivalents of the amine is a common strategy. One equivalent acts as the nucleophile, and the second acts as a base to neutralize the HCl. Alternatively, and more economically, use one equivalent of the amine and one equivalent of an auxiliary, non-nucleophilic base.
-
Issue 2: Unwanted Side Products Detected by Analytical Methods
The appearance of unexpected peaks in your analytical data (e.g., NMR, LC-MS) indicates the formation of byproducts.
Possible Cause 1: Hydrolysis Product
The most common byproduct is 2,6-Difluoro-3-nitrobenzoic acid.
-
Identification: This will have a distinct mass in LC-MS and different chemical shifts in NMR compared to the starting material and the desired amide product.
-
Mitigation: Refer to the troubleshooting steps for hydrolysis under "Issue 1."
Possible Cause 2: Reaction with Solvent
Nucleophilic solvents like alcohols can react with the acyl chloride.
-
Explanation: Alcohols will react to form esters. While less common if an amine is present (amines are generally more nucleophilic), this can occur if the amine is particularly hindered or unreactive.
-
Mitigation: Use aprotic, non-nucleophilic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
Possible Cause 3: Friedel-Crafts Acylation (if an aromatic solvent is used)
If the reaction is performed in an aromatic solvent like benzene or toluene, Friedel-Crafts acylation can occur, especially if a Lewis acid is present.
-
Explanation: The acyl chloride can act as an electrophile in an electrophilic aromatic substitution reaction.[8] The electron-withdrawing groups on the benzoyl chloride make it less reactive in this regard, but it's a possibility under certain conditions.[9][10]
-
Mitigation: Avoid using aromatic compounds as solvents unless they are the intended substrate.
Workflow for Troubleshooting Low Amide Yield
Caption: Troubleshooting workflow for low amide yield.
Section 3: Experimental Protocols
General Protocol for Amide Synthesis
This protocol provides a starting point for the synthesis of an amide from this compound and a primary or secondary amine.
-
Preparation:
-
Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous solvent (e.g., dichloromethane, THF) from a freshly opened bottle or a solvent purification system.
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents).
-
Dissolve the mixture in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Acyl Chloride:
-
In a separate flask, dissolve this compound (1.05 equivalents) in the anhydrous solvent.
-
Add the acyl chloride solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0 °C.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench by adding water or a saturated aqueous solution of sodium bicarbonate.[11]
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).[11]
-
Wash the combined organic layers with water and then with brine.[11]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
-
Data Interpretation Table
| Observation | Potential Cause | Suggested Action |
| Low or no product formation | Hydrolysis of acyl chloride | Ensure strictly anhydrous conditions. |
| Low reactivity of the amine | Increase reaction temperature; consider a more activating solvent. | |
| Insufficient base | Ensure at least one equivalent of a non-nucleophilic base is used. | |
| Multiple spots on TLC | Formation of byproducts | Characterize byproducts by LC-MS; check for hydrolysis or reaction with solvent. |
| Unreacted starting material | Extend reaction time or increase temperature. | |
| Product is an oil, difficult to purify | Impurities present | Re-evaluate work-up procedure; consider an alternative purification method. |
References
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
- Google Patents. (n.d.). US5041674A - Process and intermediates for the preparation of 2,6-difluoroaniline.
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Reagent Instruments Network. (n.d.). This compound - Fluorochem. Retrieved from [Link]
-
PubChem. (n.d.). 2-Nitrobenzoyl chloride | C7H4ClNO3 | CID 11875. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]
-
Chemguide. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. Buy 2,6-Difluoro-4-nitrobenzoyl chloride | 1803730-46-2 [smolecule.com]
- 2. 2-Nitrobenzoyl chloride | C7H4ClNO3 | CID 11875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
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- 6. Amide Synthesis [fishersci.co.uk]
- 7. chemguide.co.uk [chemguide.co.uk]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Prevention of 2,6-Difluoro-3-nitrobenzoyl Chloride Hydrolysis
Welcome to the technical support center for 2,6-Difluoro-3-nitrobenzoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this highly reactive reagent in their synthetic workflows. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you mitigate and prevent the hydrolysis of this compound, ensuring the success and integrity of your experiments.
Introduction: The Challenge of Hydrolysis
This compound is a valuable building block in organic synthesis, prized for its unique electronic and steric properties. However, its high reactivity, a consequence of the electron-withdrawing fluorine and nitro groups, also makes it exceptionally susceptible to hydrolysis.[1] The carbonyl carbon of the acyl chloride is highly electrophilic, rendering it a prime target for nucleophilic attack by water.[1] This reaction is often vigorous and exothermic, leading to the formation of the corresponding carboxylic acid and corrosive hydrogen chloride (HCl) gas.[1][2]
The presence of the hydrolysis product, 2,6-Difluoro-3-nitrobenzoic acid, can introduce significant complications in your reaction, including:
-
Reduced Yield: The effective concentration of the acyl chloride is lowered, leading to incomplete reactions and lower yields of the desired product.[3]
-
Complex Purifications: The presence of the carboxylic acid impurity can make the isolation and purification of your target molecule challenging.[1]
-
Side Reactions: The carboxylic acid can potentially participate in or interfere with the desired reaction pathway.
This guide will equip you with the knowledge and techniques to effectively prevent the hydrolysis of this compound, from proper storage and handling to reaction setup and work-up procedures.
Troubleshooting Guide: A Proactive Approach to Preventing Hydrolysis
This section is structured in a question-and-answer format to directly address common issues and provide actionable solutions.
Q1: I've noticed that my bottle of this compound is fuming when I open it. What does this mean and can I still use it?
A1: The fuming you observe is a classic sign of hydrolysis.[1] The acyl chloride is reacting with moisture in the ambient air, producing minute droplets of hydrochloric acid which appear as white, steamy fumes.[1][4]
Can you still use it? It is strongly discouraged.[1] Fuming indicates that a portion of your starting material has already converted to the carboxylic acid. Using this partially hydrolyzed reagent will compromise your reaction's stoichiometry and introduce impurities from the outset. For best results, it is recommended to use a fresh, unopened bottle or to purify the partially hydrolyzed material by distillation, if feasible.
Q2: My reaction mixture has turned cloudy/a precipitate has formed unexpectedly. Could this be due to hydrolysis?
A2: Yes, this is a very likely indicator of hydrolysis, especially if you are using a non-polar solvent in which the resulting 2,6-Difluoro-3-nitrobenzoic acid has low solubility. The formation of a solid precipitate is a common observation when acyl chlorides hydrolyze in such environments.[1]
What should you do? At this point, the hydrolysis has already occurred. You can attempt to isolate your desired product from the mixture, but be prepared for a more involved purification process. To prevent this in future experiments, you must rigorously exclude water from your reaction system. The subsequent sections of this guide will detail how to achieve this.
Q3: I am performing an acylation reaction with an amine, but my yields are consistently low. I suspect hydrolysis of the this compound. How can I confirm this and what steps can I take to improve my yield?
A3: Low yields in acylation reactions are frequently caused by the hydrolysis of the acyl chloride starting material.[3] The competing hydrolysis reaction consumes the acyl chloride, reducing the amount available to react with your amine. Additionally, the HCl generated during hydrolysis can protonate the amine, rendering it non-nucleophilic and further inhibiting the desired reaction.[3]
Confirmation of Hydrolysis: You can monitor the progress of your reaction and check for the presence of the carboxylic acid byproduct using Thin Layer Chromatography (TLC). The carboxylic acid will typically have a different Rf value than the starting acyl chloride and the desired amide product.
Improving Your Yield:
-
Strict Anhydrous Conditions: This is the most critical factor. Ensure all your glassware is oven-dried or flame-dried immediately before use.[5][6] Use anhydrous solvents, and ensure your amine and any other reagents are free from water.
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere of nitrogen or argon gas.[5][7][8] This prevents atmospheric moisture from entering your reaction vessel.
-
Use of a Base: Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to your reaction mixture.[3][9] This base will neutralize the HCl produced during the acylation, preventing the protonation of your amine nucleophile.[3]
-
Temperature Control: Perform the addition of the acyl chloride at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions. The reaction can then be allowed to slowly warm to room temperature.[3]
Frequently Asked Questions (FAQs)
Storage and Handling
-
How should I store this compound? It should be stored in a tightly sealed container in a cool, dry place, away from moisture.[10] For long-term storage, consider placing the sealed bottle inside a desiccator containing a drying agent.
-
What is the best way to handle and dispense this reagent? Whenever possible, handle this compound in a glove box or under a stream of inert gas.[6] Use dry syringes and needles for transferring the liquid.[11][12] If you need to use a small amount from a larger bottle, consider transferring a working quantity to a smaller, dedicated vial to avoid repeatedly opening the main stock bottle to the atmosphere.
Reaction Setup and Execution
-
What solvents are recommended for reactions with this compound? Use anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene.[3] It is crucial to use solvents from a freshly opened bottle or to properly dry the solvent before use.
-
How can I ensure my glassware is sufficiently dry? Oven-drying glassware at a high temperature (e.g., 120-150 °C) for several hours or flame-drying under vacuum are effective methods.[5][6] Allow the glassware to cool to room temperature under a stream of inert gas before introducing any reagents.[6]
-
What is the purpose of using an inert atmosphere, and how do I set it up? An inert atmosphere, typically nitrogen or argon, displaces the air in your reaction flask, thereby removing moisture and oxygen that can react with your sensitive reagents.[7] A simple setup involves using a balloon filled with the inert gas connected to a needle that is inserted through a rubber septum on your reaction flask.[5][11][12] An outlet needle is also used initially to allow the air to be flushed out.[12]
Work-up and Purification
-
How should I quench a reaction containing unreacted this compound? The quenching procedure should be performed carefully and with appropriate safety precautions. Slowly and cautiously add the reaction mixture to a quenching agent like cold water, an alcohol (methanol or ethanol), or a basic solution (e.g., saturated sodium bicarbonate).[13] Be aware that quenching with water will be vigorous.[13]
-
What are some common purification strategies for products derived from this compound? Standard purification techniques such as extraction, crystallization, and column chromatography are typically employed. During aqueous work-up, washing the organic layer with a dilute acid solution can help remove any remaining amine starting material, and a wash with a saturated sodium bicarbonate solution will remove the 2,6-Difluoro-3-nitrobenzoic acid byproduct.[3]
Experimental Protocols
Protocol 1: General Procedure for Acylation under Anhydrous Conditions
This protocol provides a general guideline for reacting this compound with a primary or secondary amine.
-
Glassware Preparation: Dry a round-bottom flask equipped with a magnetic stir bar in an oven at 120 °C for at least 4 hours. Assemble the flask with a rubber septum while hot and allow it to cool to room temperature under a stream of nitrogen or argon.
-
Reagent Preparation: In the prepared flask, dissolve the amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Reaction Setup: Cool the solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the cooled amine solution via a dry syringe.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction by slowly adding water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Visualizing the Workflow
Sources
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- 13. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
Technical Support Center: Optimizing Acylation Reactions with 2,6-Difluoro-3-nitrobenzoyl Chloride
Welcome to the technical support center for optimizing reaction conditions using 2,6-Difluoro-3-nitrobenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this highly deactivated acylating agent. Here, we provide in-depth troubleshooting guides and frequently asked questions in a practical, question-and-answer format to support your experimental success.
Section 1: Understanding the Challenge - FAQs
This section addresses common foundational questions regarding the use of this compound in acylation reactions, particularly Friedel-Crafts acylation.
Question 1: Why is my acylation reaction with this compound slow or low-yielding?
Answer: The primary challenge with this reagent lies in its electronic structure. This compound possesses three potent electron-withdrawing groups (two fluorine atoms and a nitro group) on the benzoyl ring. In a typical Lewis acid-catalyzed Friedel-Crafts acylation, the reaction proceeds through the formation of a highly electrophilic acylium ion.[1][2][3] The strong electron-withdrawing nature of the substituents on your acyl chloride destabilizes the positive charge on the nascent acylium ion, making it less electrophilic and significantly increasing the activation energy of the reaction. This inherent deactivation is the principal cause of sluggishness or low yields.[4]
Question 2: What is the most effective catalyst for this reaction, and why is more than a catalytic amount needed?
Answer: Aluminum chloride (AlCl₃) is a common and powerful Lewis acid for Friedel-Crafts acylations.[2] However, for a deactivated substrate like this, you may need to consider stronger Lewis acids. More importantly, Friedel-Crafts acylation requires at least a stoichiometric amount of the catalyst. This is because the ketone product formed is also a Lewis base and will form a stable complex with the AlCl₃, effectively removing it from the catalytic cycle.[4] Therefore, you must use at least one equivalent of AlCl₃ for every equivalent of the acyl chloride. For particularly challenging reactions, a slight excess (e.g., 1.1-1.3 equivalents) is often beneficial.
Question 3: How can I confirm the integrity of my this compound before starting?
Answer: Acyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, converting them back to the unreactive carboxylic acid.[5][6][7] You can perform a simple qualitative test: add a drop of the acyl chloride to a test tube containing methanol. Then, spot this mixture on a TLC plate alongside the corresponding carboxylic acid starting material. The reaction with methanol should rapidly form the methyl ester, which will have a different Rf value (typically higher, i.e., less polar) than the carboxylic acid. If you primarily see a spot corresponding to the carboxylic acid, your acyl chloride has likely hydrolyzed and should not be used.[8]
Question 4: What are the best solvents for this reaction?
Answer: The choice of solvent is critical. It must be inert to the strong Lewis acid and the reaction conditions. Common choices include:
-
Dichloromethane (DCM): Often a good starting point due to its low boiling point and ability to dissolve many organic compounds.[1]
-
1,2-Dichloroethane (DCE): Allows for higher reaction temperatures if needed.
-
Nitrobenzene or Carbon Disulfide (CS₂): Traditional solvents for Friedel-Crafts reactions, particularly when higher temperatures are required to overcome high activation barriers. However, their toxicity and environmental impact should be considered.[9]
Crucially, the solvent must be rigorously anhydrous. Any moisture will consume the Lewis acid catalyst.[4]
Section 2: Troubleshooting Guide - From Problem to Solution
This guide provides a structured approach to diagnosing and solving specific issues encountered during the experiment.
Problem: Low or No Product Yield
This is the most common issue. Let's break down the potential causes and their solutions.
Possible Cause 1: Inactive Catalyst due to Moisture
-
The "Why": Lewis acids like AlCl₃ react violently and irreversibly with water.[4] This deactivates the catalyst, preventing the formation of the necessary acylium ion electrophile.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Use Anhydrous Reagents: Use freshly opened, anhydrous grade solvents. Ensure your aromatic substrate is dry.
-
Handle AlCl₃ Properly: AlCl₃ is highly hygroscopic. Weigh it quickly in a dry environment and add it to the reaction vessel promptly. Use a fresh bottle if possible.
-
Possible Cause 2: Insufficient Reaction Energy
-
The "Why": As discussed, the electron-withdrawing groups on the acyl chloride create a high activation energy barrier for the reaction.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: If the reaction is sluggish at room temperature, carefully and incrementally increase the heat.[4] Monitor the reaction by TLC to check for product formation versus decomposition. A shift from DCM to a higher-boiling solvent like 1,2-dichloroethane might be necessary.
-
Extend Reaction Time: These reactions can be slow. Allow the reaction to run for an extended period (e.g., 12-24 hours), monitoring progress periodically.
-
Consider a More Activated Substrate: If your experimental design permits, using a more electron-rich aromatic substrate (e.g., toluene instead of benzene) will significantly increase the reaction rate.
-
Possible Cause 3: Ineffective Catalyst System
-
The "Why": While AlCl₃ is strong, the extreme deactivation of this compound might require an even more potent catalytic system.
-
Troubleshooting Steps:
-
Explore Alternative Catalysts: While less common, stronger Brønsted acids like trifluoromethanesulfonic acid (triflic acid) have proven effective for acylating moderately deactivated rings and could be a viable alternative.[4] Various other specialized catalysts, including metal triflates or solid-supported acids, have also been reported for challenging acylations.[10][11]
-
Problem: Formation of Multiple Byproducts
Possible Cause: High Temperature Leading to Decomposition or Side Reactions
-
The "Why": The nitro group, in particular, can be sensitive to high temperatures in the presence of strong Lewis acids, potentially leading to undesired side reactions.
-
Troubleshooting Steps:
-
Optimize Temperature: Find the "sweet spot" for temperature. The ideal temperature is the minimum required to drive the reaction to completion in a reasonable timeframe without causing significant byproduct formation.
-
Controlled Addition: Add the acyl chloride dropwise to the mixture of the aromatic substrate and Lewis acid at a low temperature (e.g., 0 °C) before slowly warming the reaction to the target temperature.[12] This helps to control the initial exotherm and minimize side reactions.
-
Section 3: Data & Protocols
Table 1: Recommended Starting Conditions for Acylation
| Parameter | Recommendation | Rationale & Key Considerations |
| Lewis Acid Catalyst | Aluminum Chloride (AlCl₃) | A powerful and common choice. Ensure high purity and anhydrous handling. |
| Catalyst Stoichiometry | 1.1 - 1.3 equivalents | Must be stoichiometric due to product complexation. A slight excess ensures all acyl chloride can react. |
| Solvent | Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Start with DCM. Use DCE if higher temperatures are required. Must be rigorously dried. |
| Temperature | 0 °C to Reflux | Start with dropwise addition at 0 °C, then allow to warm to room temperature. Heat only if necessary. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent moisture from entering the reaction and deactivating the catalyst. |
Diagram 1: General Experimental Workflow
This diagram outlines the standard sequence of operations for performing the Friedel-Crafts acylation.
Caption: Standard workflow for Friedel-Crafts acylation.
Experimental Protocol: General Procedure for Acylation of an Aromatic Substrate
Materials:
-
This compound (1.0 equiv.)
-
Aromatic Substrate (e.g., Toluene) (1.0-1.2 equiv.)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 equiv.)
-
Anhydrous Dichloromethane (DCM)
-
Ice, Concentrated Hydrochloric Acid, Saturated Sodium Bicarbonate, Brine
-
Ethyl Acetate or DCM for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen or argon inlet.
-
Reagent Addition: To the flask, add the aromatic substrate (1.0-1.2 equiv.) and anhydrous DCM. Cool the mixture to 0 °C in an ice bath.
-
Catalyst Addition: Slowly and portion-wise, add anhydrous AlCl₃ (1.1 equiv.). Ensure the internal temperature does not rise significantly. Stir the resulting suspension for 15 minutes at 0 °C.
-
Acyl Chloride Addition: In a separate dry flask, dissolve this compound (1.0 equiv.) in a small amount of anhydrous DCM. Add this solution to the addition funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature at 0 °C.[12]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the starting material by TLC. If the reaction is slow, gently heat the mixture to reflux (approx. 40 °C for DCM) until the reaction is complete.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated HCl.[12] This will hydrolyze the aluminum complexes.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with the organic solvent (e.g., DCM or Ethyl Acetate).[12][13]
-
Washing: Combine the organic layers. Wash sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final acylated product.
Diagram 2: Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and resolving low-yield issues.
Caption: Decision tree for troubleshooting low reaction yields.
References
- BenchChem. (n.d.). Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions.
- Kedrowski, B. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube.
- Save My Exams. (2024). Acylation Mechanism. A Level Chemistry Revision Notes.
- Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
- Wikipedia. (2024). Acyl chloride.
- Clark, J. (2015). An introduction to acyl chlorides (acid chlorides). Chemguide.
- Tuttee Academy. (2021). AS/A-level - Acylation (Acyl Chlorides).
- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
- Chem Survival. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. YouTube.
- Aribert, N., et al. (2010). Cleaner Routes for Friedel-Crafts Acylation. ResearchGate.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- BenchChem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation with 4-Nitrobenzoyl chloride.
- LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Heravi, M. M., et al. (2015). Friedel-Crafts acylation of aromatic compounds. ResearchGate.
- International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems.
- Clark, J. (2015). The acylation of benzene - electrophilic substitution. Chemguide.
- Sigma-Aldrich. (n.d.). This compound.
- CymitQuimica. (n.d.). This compound.
- Clark, J. (2015). Friedel-Crafts acylation of benzene. Chemguide.
- BenchChem. (n.d.). Application Notes and Protocols for Friedel-Crafts Acylation using 2,6-Dimethoxybenzoyl Chloride.
- LEAP CHEM Co., Ltd. (n.d.). This compound cas no.260552-98-5.
- BLD Pharm. (n.d.). 260552-98-5|this compound.
- ResearchGate. (2019, March 4). What should I reconsider in my experiment for acyl chloride to be formed?
- BenchChem. (n.d.). Troubleshooting low reactivity of 2-Hydroxy-3,5-diiodobenzoyl chloride in acylation.
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Technical Support Center: Optimizing Reactions with 2,6-Difluoro-3-nitrobenzoyl Chloride
Welcome to the technical support center for 2,6-Difluoro-3-nitrobenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly reactive acylating agent. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you improve reaction yields and obtain high-purity products.
Understanding the Reagent: A Chemist's Perspective
This compound is a powerful tool in organic synthesis, prized for its ability to introduce a unique difluoronitrophenyl moiety. However, its utility is matched by its high reactivity, which can present challenges in the laboratory. The key to success lies in understanding its chemical nature. The benzoyl chloride itself is an activated carboxylic acid derivative, prone to nucleophilic attack.[1][2] This reactivity is significantly amplified by the strong electron-withdrawing effects of the two ortho-fluorine atoms and the meta-nitro group. These substituents render the carbonyl carbon exceptionally electrophilic, making it highly susceptible to reaction with a wide range of nucleophiles.[3] While this enhanced reactivity is beneficial for desired transformations, it also increases the likelihood of side reactions, primarily hydrolysis.
Troubleshooting Guide: From Low Yields to Pure Products
This section addresses common issues encountered during reactions with this compound, providing both explanations and actionable solutions.
Question: Why is my reaction yield unexpectedly low?
Low yields are most commonly traced back to one of three culprits: hydrolysis of the starting material, incomplete reaction, or side product formation.
1. Hydrolysis of this compound:
-
The Problem: Acyl chlorides are notoriously sensitive to moisture.[4] Any trace of water in your reaction setup will rapidly convert the acyl chloride to the corresponding and much less reactive 2,6-difluoro-3-nitrobenzoic acid.[5] This is often the primary reason for a significant drop in yield.
-
The Solution: Rigorous Anhydrous Technique.
-
Glassware: All glassware must be thoroughly oven-dried (at a minimum of 120°C for several hours) or flame-dried under vacuum and allowed to cool under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents: Use freshly opened anhydrous solvents or solvents dispensed from a solvent purification system. Dichloromethane (DCM) is a common choice and should be dried over calcium hydride before use.[6]
-
Reagents: Ensure your amine or alcohol nucleophile is dry. If necessary, dry it over a suitable drying agent or purchase a high-purity anhydrous grade.
-
Atmosphere: Conduct the reaction under a positive pressure of an inert gas.
-
2. Incomplete Reaction Due to Steric Hindrance or Reduced Nucleophilicity:
-
The Problem: The two ortho-fluorine atoms on the benzoyl chloride create significant steric bulk around the carbonyl carbon. If your nucleophile (e.g., a secondary amine or a hindered alcohol) is also sterically demanding, the reaction rate can be drastically reduced.[4] Additionally, amines with electron-withdrawing groups will be less nucleophilic, leading to sluggish reactions.[7]
-
The Solution: Optimizing Reaction Conditions.
-
Temperature: Gently heating the reaction can provide the necessary activation energy to overcome steric barriers. However, be cautious, as higher temperatures can also promote side reactions.[8]
-
Catalysis: For particularly challenging acylations, the addition of a catalytic amount (1-10 mol%) of 4-(Dimethylamino)pyridine (DMAP) can be highly effective. DMAP is a hypernucleophilic acylation catalyst that forms a highly reactive acylpyridinium intermediate.[4][5]
-
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. Sterically hindered reactions may require extended reaction times (12-24 hours).
-
3. Side Product Formation:
-
The Problem: Besides hydrolysis, other side reactions can consume your starting material or complicate purification. For instance, if the reaction is run at too high a temperature, decomposition or the formation of anhydrides can occur.[5]
-
The Solution: Controlled Reaction Setup.
-
Slow Addition: Add the this compound solution dropwise to the stirred solution of your nucleophile and base, especially at the beginning of the reaction. This helps to control any exotherm and minimize localized high concentrations of the acyl chloride.[4]
-
Temperature Control: Maintain the reaction at a controlled temperature, typically starting at 0°C and then allowing it to warm to room temperature.[4]
-
Below is a troubleshooting workflow to guide your experimental optimization:
Caption: Troubleshooting workflow for low reaction yields.
Question: What is the role of the base in these reactions, and which one should I choose?
-
The Problem: The reaction between an amine or alcohol and this compound generates one equivalent of hydrochloric acid (HCl).[9] This HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4] For alcohol-based reactions, the acid can catalyze unwanted side reactions.
-
The Solution: Use a Non-Nucleophilic Base. A tertiary amine base is typically added to scavenge the HCl as it is formed.
-
Common Choices: Triethylamine (TEA) and diisopropylethylamine (DIPEA or Hünig's base) are the most common choices. Use at least 1.1 equivalents to ensure all the generated HCl is neutralized.
-
Impact of Basicity and Sterics: The choice of base can be critical. A more sterically hindered base like DIPEA is less likely to act as a competing nucleophile and attack the acyl chloride.
-
| Tertiary Amine Base | pKa of Conjugate Acid | Steric Hindrance | Typical Use Case |
| Pyridine | 5.2 | Low | Can be used, but its lower basicity may not be sufficient for all reactions. Can also act as a nucleophilic catalyst. |
| Triethylamine (TEA) | 10.7 | Medium | A good general-purpose base for most acylations.[5] |
| Diisopropylethylamine (DIPEA) | 11.0 | High | Ideal for reactions with sensitive substrates where nucleophilic attack by the base is a concern.[4] |
Note: The data in this table is illustrative to demonstrate general trends.[5]
Question: My desired amide product is difficult to purify. What are the best strategies?
-
The Problem: Crude reaction mixtures can contain unreacted starting materials, the corresponding benzoic acid from hydrolysis, and salts of the tertiary amine base. Separating the desired amide from these impurities can be challenging.
-
The Solution: A Multi-step Purification Approach.
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is the first line of defense.
-
Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove the tertiary amine base and any unreacted starting amine.
-
Follow with a wash using a saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove the 2,6-difluoro-3-nitrobenzoic acid impurity.[4]
-
A final wash with brine (saturated NaCl solution) will help to remove any remaining water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Recrystallization or Chromatography:
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.[1] Experiment with different solvent systems, such as ethanol, ethyl acetate/hexanes, or acetonitrile.
-
Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is the most effective purification method. Choose a solvent system that provides good separation of your product from impurities on a TLC plate.
-
-
Frequently Asked Questions (FAQs)
Q1: How should I handle and store this compound? Due to its moisture sensitivity, it should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place.[10] Handle the reagent in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q2: Can I use an aqueous base like sodium hydroxide for this reaction? Using an aqueous base like NaOH is generally not recommended for reactions with acyl chlorides. The presence of water will lead to rapid hydrolysis of the starting material.[11] This type of reaction, known as the Schotten-Baumann reaction, can sometimes be performed in a biphasic system, but for high-value and sensitive substrates like this, an anhydrous organic solvent with a tertiary amine base is the preferred method.[12]
Q3: My reaction involves a primary amine, and I'm getting a precipitate immediately. What is happening? The immediate formation of a precipitate is likely the hydrochloride salt of your primary amine.[9] This happens if the amine reacts with the generated HCl faster than the tertiary amine base can neutralize it. Ensure you are using a sufficient excess of the tertiary amine base (at least 1.1 equivalents) and that it is added to the primary amine solution before the dropwise addition of the acyl chloride.
Detailed Experimental Protocol: General Amide Synthesis
This protocol provides a starting point for the acylation of a primary amine. It should be optimized for your specific substrate.
Materials:
-
This compound (1.05 equivalents)
-
Primary amine (1.0 equivalent)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) (1.2 equivalents)
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the mixture to 0°C in an ice bath.
-
In a separate flame-dried flask, dissolve this compound (1.05 equivalents) in anhydrous DCM.
-
Slowly add the acyl chloride solution to the stirred amine solution via a dropping funnel over 15-30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Caption: Step-by-step experimental workflow for amide synthesis.
References
- BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation with 4-Nitrobenzoyl chloride.
- ResearchGate. (2020). What is the best technique for amide purification?
- BenchChem. (n.d.). Preventing side reactions with sterically hindered amines and 2-(Trifluoromethyl)benzoyl chloride.
- Wikipedia. (n.d.). Acyl chloride.
- ChemistryStudent. (n.d.). Acyl Chlorides (A-Level).
- Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
- BenchChem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes.
- BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation with Valeryl chloride.
- Google Patents. (n.d.). CN105732391A - Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst.
- Reddit. (2023). Need help in optimizing amide formation through acyl chloride pathway.
- Nvpubhouse Library for American Journal of Applied Science and Technology. (2023). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2.
- BenchChem. (n.d.). Technical Support Center: Reactions of 4-Nitrobenzoyl Chloride with Tertiary Amines.
- Chemistry LibreTexts. (2020). 20.5: Synthesis of Primary Amines.
- PubChem. (n.d.). 3-Nitrobenzoyl chloride.
- Chemistry LibreTexts. (2023). Amine Reactions.
- Al-Mustansiriyah University. (2021). Amines: Synthesis and Reactions.
- Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines.
- Chemguide. (n.d.). the reaction of acyl chlorides with ammonia and primary amines.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-Nitrobenzoyl chloride.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pure.hud.ac.uk [pure.hud.ac.uk]
- 12. nvpublicationhouse.com [nvpublicationhouse.com]
Managing steric hindrance effects of 2,6-Difluoro-3-nitrobenzoyl chloride
Welcome to the technical support guide for 2,6-Difluoro-3-nitrobenzoyl chloride. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this sterically hindered reagent. The unique substitution pattern of this compound, with fluorine atoms flanking the acyl chloride, presents significant steric challenges that can impact reaction efficiency and outcomes.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome these hurdles and achieve your synthetic goals.
I. Understanding the Challenge: Steric Hindrance
The core difficulty in using this compound lies in the steric hindrance created by the two fluorine atoms at the ortho positions to the carbonyl group. This bulkiness can impede the approach of nucleophiles, leading to slower reaction rates or incomplete conversions.[1] The electron-withdrawing nature of the fluorine atoms and the nitro group does enhance the electrophilicity of the carbonyl carbon, but this electronic advantage is often counteracted by the physical barrier of the ortho-substituents.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries when working with this reagent.
Q1: My acylation reaction with a primary amine is extremely slow. What is the likely cause?
A: The primary reason is the steric hindrance from the ortho-difluoro substitution. The bulky fluorine atoms physically block the nucleophilic attack of the amine on the carbonyl carbon. While electronically favorable, the spatial arrangement makes the reaction kinetically slow.
Q2: I am observing significant amounts of unreacted starting material. How can I drive the reaction to completion?
A: To improve reaction completion, consider the following strategies:
-
Use of Activating Agents: The addition of an activating agent can enhance the electrophilicity of the benzoyl chloride.
-
Employing a More Reactive Acylating Agent: If possible, converting the benzoyl chloride to a more reactive species, such as a mixed anhydride, can facilitate the reaction.
-
Brønsted Base Assistance: In cases of hindered alcohol acylation, a combination of a Lewis base catalyst and a Brønsted base can be highly effective.[2]
Q3: Are there any specific safety precautions I should take when handling this compound?
A: Yes, this is a hazardous chemical. It is corrosive and can cause severe skin burns and eye damage.[3][4] It is also moisture-sensitive and will decompose in water.[3] Always handle it in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6][7] Store it in a tightly sealed container in a cool, dry place, away from incompatible materials like water, strong bases, and alcohols.[5][7]
III. Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental issues.
Guide 1: Overcoming Low Yield in Amide Synthesis
Problem: You are attempting to synthesize an amide from this compound and a sterically hindered amine, but the yield is unacceptably low.
Root Cause Analysis: The combination of a sterically hindered acyl chloride and a bulky amine creates a significant kinetic barrier. Standard reaction conditions are often insufficient to overcome this double steric hindrance.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low amide yield.
Detailed Protocols:
Protocol 1.1: Catalyst-Enhanced Acylation
This protocol utilizes a powerful nucleophilic catalyst to accelerate the reaction.
| Parameter | Recommendation | Rationale |
| Catalyst | 4-(Dimethylamino)pyridine (DMAP) | DMAP reacts with the acyl chloride to form a highly reactive N-acylpyridinium salt, which is more susceptible to nucleophilic attack.[8] |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | A non-nucleophilic base is crucial to scavenge the HCl byproduct without competing with the primary nucleophile.[8] |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Aprotic solvents are necessary to prevent hydrolysis of the acyl chloride. |
| Temperature | 0 °C to room temperature | Starting at a lower temperature helps to control the initial exothermic reaction. |
Step-by-Step Methodology:
-
In a flame-dried, round-bottom flask under an argon atmosphere, dissolve the sterically hindered amine (1.0 eq.) and DMAP (0.1-0.2 eq.) in anhydrous DCM.
-
Add a non-nucleophilic base such as TEA (1.5 eq.) or DIPEA (1.5 eq.) to the solution.[8]
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of this compound (1.2 eq.) in anhydrous DCM dropwise over 10-15 minutes.[8]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
Protocol 1.2: Elevated Temperature and Alternative Solvents
For particularly challenging substrates, increasing the temperature and using a high-boiling point aprotic solvent can be effective.
| Parameter | Recommendation | Rationale |
| Solvent | N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) | These polar aprotic solvents can help to solvate the transition state and increase reaction rates.[8] |
| Temperature | 80-120 °C | Increased temperature provides the necessary activation energy to overcome the steric barrier. |
Step-by-Step Methodology:
-
In a flame-dried, round-bottom flask under an argon atmosphere, dissolve the amine (1.0 eq.) and a non-nucleophilic base (1.5 eq.) in DMF or NMP.
-
Add this compound (1.2 eq.) to the solution.
-
Heat the reaction mixture to the desired temperature and monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, and proceed with an aqueous workup and extraction.
Guide 2: Addressing Side Product Formation
Problem: You are observing the formation of significant side products, such as the hydrolysis of the acyl chloride to the corresponding carboxylic acid.
Root Cause Analysis: this compound is highly reactive and susceptible to hydrolysis, especially at elevated temperatures or in the presence of moisture.
Preventative Measures:
Caption: Measures to prevent side product formation.
Detailed Protocols:
Protocol 2.1: Rigorous Anhydrous Technique
This protocol emphasizes the importance of excluding water from the reaction.
-
Glassware: All glassware should be oven-dried at >120 °C for several hours and cooled under a stream of dry nitrogen or argon.
-
Solvents: Use freshly distilled, anhydrous solvents. Solvents from a solvent purification system are ideal.
-
Reagents: Ensure all reagents, including the amine and base, are anhydrous.
-
Atmosphere: Conduct the entire reaction under an inert atmosphere of nitrogen or argon using standard Schlenk line techniques.
Protocol 2.2: In-Situ Generation of the Acyl Chloride
If you suspect the purity of your this compound is compromised, you can generate it in-situ from the corresponding carboxylic acid.
Step-by-Step Methodology:
-
In a flame-dried flask under an inert atmosphere, suspend 2,6-Difluoro-3-nitrobenzoic acid in anhydrous DCM.
-
Add oxalyl chloride (2.0 eq.) and a catalytic amount of DMF (1-2 drops).
-
Stir the mixture at room temperature until the evolution of gas ceases (typically 1-2 hours).
-
Carefully remove the solvent and excess oxalyl chloride under reduced pressure.
-
The resulting crude acyl chloride can be dissolved in an anhydrous solvent and used immediately in the subsequent acylation reaction.
IV. Conclusion
Working with sterically hindered reagents like this compound requires a thoughtful and methodical approach. By understanding the underlying principles of steric hindrance and employing the appropriate catalytic systems, reaction conditions, and handling techniques, researchers can successfully incorporate this valuable building block into their synthetic strategies. This guide provides a foundation for troubleshooting common issues, but as with all chemical research, careful observation and a willingness to optimize are key to success.
V. References
-
Chemical Research in Chinese Universities. (n.d.). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole | Request PDF. Retrieved from [Link]
-
TSI Journals. (n.d.). CHEMOSELECTIVE ACYLATION AND BENZOYLATION OF ALCOHOLS, PHENOLS AND AMINES USING COPPER OXIDE UNDER SOLVENT FREE CONDITION. Retrieved from [Link]
-
ACS Publications. (n.d.). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Semantic Scholar. (2019, July 1). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. Retrieved from [Link]
-
Science and Education Publishing. (2015, March 10). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Retrieved from [Link]
-
University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Retrieved from [Link]
-
YouTube. (2013, February 13). Steric hindrance. Retrieved from [Link]
-
PubChem. (n.d.). 2-Nitrobenzoyl chloride | C7H4ClNO3 | CID 11875. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, July 7). Steric Effects in Friedel-Crafts Reactions. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Difluorobenzoyl chloride | C7H3ClF2O | CID 87438. Retrieved from [Link]
-
ResearchGate. (n.d.). Electric Hindrance and Precursor Complexes in the Regiochemistry of Some Nitrations. Retrieved from [Link]
-
Google Patents. (n.d.). CN105732391A - Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst. Retrieved from
-
PubChem. (n.d.). Benzoyl chloride, 3-nitro- | C7H4ClNO3 | CID 8495. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Nitrobenzoyl chloride | C7H4ClNO3 | CID 11875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzoyl chloride, 3-nitro- | C7H4ClNO3 | CID 8495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low reactivity of 2,6-Difluoro-3-nitrobenzoyl chloride
Welcome to the technical support center for 2,6-Difluoro-3-nitrobenzoyl chloride (CAS 260552-98-5). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but challenging reagent. We will address common issues related to its reactivity, providing in-depth explanations and actionable troubleshooting protocols to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
FAQ 1: Why does my this compound exhibit low reactivity, despite the presence of powerful electron-withdrawing groups?
This is the most common and insightful question we receive. The chemical nature of this molecule presents a classic conflict between electronic effects, which enhance reactivity, and steric effects, which impede it.
The Underlying Chemistry:
-
Electronic Activation: The benzoyl chloride is substituted with three potent electron-withdrawing groups (EWGs): two fluorine atoms and a nitro group. These groups function through both inductive (-I) and mesomeric (-M) effects to pull electron density away from the aromatic ring and, consequently, from the carbonyl carbon of the acyl chloride.[1] This withdrawal significantly increases the partial positive charge (δ+) on the carbonyl carbon, making it an exceptionally strong electrophile, which should make it highly susceptible to nucleophilic attack.[1]
-
Steric Hindrance: The critical factor often overlooked is the placement of the two fluorine atoms at the C2 and C6 positions, immediately adjacent to the benzoyl chloride functional group. These ortho-substituents act as bulky "gatekeepers," physically obstructing the trajectory of incoming nucleophiles.[2] For a reaction to occur, a nucleophile must approach and attack the electrophilic carbonyl carbon. The steric bulk of the ortho-fluorine atoms creates a significant activation energy barrier, slowing down or even preventing this approach, especially with larger nucleophiles.[3]
In essence, you have a highly electrophilic target that is physically difficult to reach. The observed "low reactivity" is not due to a lack of intrinsic electrophilicity but rather a kinetically hindered reaction pathway.
Caption: Competing electronic and steric effects on reactivity.
FAQ 2: My acylation reaction is sluggish or has failed completely. What are the first-line checks I should perform?
When a reaction with this compound underperforms, a systematic check of your reagents and conditions is the most efficient way to diagnose the problem. The primary culprit is often the presence of moisture, which degrades the acyl chloride.[4][5]
Follow this initial troubleshooting workflow:
Caption: Initial troubleshooting workflow for acylation reactions.
-
Reagent Integrity: this compound is highly sensitive to moisture and will readily hydrolyze to the corresponding carboxylic acid, which is unreactive under standard acylation conditions.[6][7] A fresh, high-purity reagent should appear as a clear, faint yellow liquid.[8] The presence of a white or yellowish solid precipitate is a strong indicator of hydrolysis.
-
Anhydrous Conditions: This cannot be overstated. Ensure all glassware is rigorously oven- or flame-dried. Use high-quality anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[9]
-
Nucleophile and Base Quality: The purity of your nucleophile (amine, alcohol, etc.) and any base used (e.g., triethylamine, pyridine) is also critical. Contaminants can interfere with the reaction, and residual water in these reagents will decompose the acyl chloride.
FAQ 3: I've confirmed my reagents and conditions are optimal, but the reaction is still slow. How can I overcome the steric hindrance?
When basic checks pass, the issue is almost certainly the kinetic barrier from steric hindrance. To overcome this, you must increase the effective reactivity of the system by modifying the nucleophile, reaction conditions, or by introducing a catalyst.
Heating the reaction provides the necessary thermal energy to overcome the activation barrier imposed by steric hindrance.
-
Recommendation: Start at a moderate temperature (e.g., 40-60 °C) and monitor the reaction progress by TLC or LCMS. If reactivity remains low, the temperature can be incrementally increased. Some difficult acylations may require refluxing in solvents like toluene or DMF.[10] Be mindful that higher temperatures can sometimes lead to side product formation.[9]
For alcohol or amine nucleophiles, their reactivity can be dramatically increased by deprotonation to form the corresponding alkoxide or amide anion.
-
Recommendation: For an alcohol, use a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent (e.g., THF, DMF) to generate the alkoxide in situ before slowly adding the acyl chloride at a reduced temperature (e.g., 0 °C).[10] This creates a much more potent nucleophile that can attack the hindered carbonyl more effectively.
For sterically hindered acylations, the use of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) is often the most effective solution.
-
Mechanism of Action: DMAP is a "super-nucleophile." It first reacts with the highly electrophilic this compound to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more electrophilic than the starting acyl chloride and, crucially, the steric hindrance has been transferred to a new, more reactive species. Your primary nucleophile (alcohol or amine) can then attack this activated intermediate, which is a much faster process.
Caption: Catalytic cycle of DMAP in hindered acylation.
| Parameter | Standard Conditions (e.g., NEt₃) | DMAP-Catalyzed Conditions | Rationale |
| Catalyst | None (or base as HCl scavenger) | 0.1 - 0.2 equivalents DMAP | DMAP forms a highly reactive acylpyridinium intermediate.[10] |
| Temperature | Often requires heating (40-100 °C) | Can often proceed at room temp (25 °C) | The catalyzed pathway has a lower activation energy. |
| Reaction Time | 12 - 48 hours | 1 - 12 hours | The rate of acylation is significantly accelerated. |
| Typical Yield | Low to moderate (10-50%) | Good to excellent (70-95%) | Overcomes the kinetic barrier more efficiently. |
This protocol provides a self-validating system for overcoming low reactivity.
-
Preparation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve the primary alcohol (1.0 eq.), triethylamine (1.5 eq.), and DMAP (0.1 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.1 eq.) in a separate volume of anhydrous DCM. Add this solution dropwise to the cooled alcohol solution over 15-20 minutes via a syringe or dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC (thin-layer chromatography) or LCMS every hour.
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography.
FAQ 4: What are the recommended storage and handling procedures for this compound?
Proper storage is essential to maintain the reagent's high reactivity and prevent degradation.
-
Moisture Sensitivity: The compound is highly reactive with water and will decompose.[4][11] It should be stored in a tightly sealed container.
-
Inert Atmosphere: For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing is highly recommended.
-
Temperature: Store in a cool, dry place away from heat sources. Refrigeration is acceptable, but ensure the container is brought to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces.
-
Incompatibilities: Avoid contact with bases (including amines), strong oxidizing agents, and alcohols during storage.[11][12]
By understanding the unique interplay of electronic and steric factors in this compound, researchers can move from experiencing frustration to leveraging its powerful electrophilic nature through informed, strategic experimental design.
References
-
4-Nitrobenzoyl chloride | C7H4ClNO3. (n.d.). PubChem. Retrieved from [Link]
-
Park, K.-H., Rhu, C. J., Kyong, J. B., & Kevill, D. N. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. International Journal of Molecular Sciences, 20(16), 4026. Retrieved from [Link]
-
Vinatoru, M., Stavrescu, R., Milcoveanu, A. B., Toma, M., & Mason, T. J. (2002). The ultrasonically induced reaction of benzoyl chloride with nitrobenzene: an unexpected sonochemical effect and a possible mechanism. Ultrasonics Sonochemistry, 9(5), 231-236. Retrieved from [Link]
-
The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. (2019). International Journal of Molecular Sciences. Retrieved from [Link]
-
Acylation of N-Aryl systems using acyl chlorides. (2023). Reddit. Retrieved from [Link]
-
Benzoyl chloride, 3-nitro- | C7H4ClNO3. (n.d.). PubChem. Retrieved from [Link]
-
Steric Hindrance in SN2 and SN1 Reactions. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Chemistry of Acid Halides. (2024). LibreTexts Chemistry. Retrieved from [Link]
-
Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011). Master Organic Chemistry. Retrieved from [Link]
-
Why does Nitrobenzene lower the reactivity of Benzene ring? (2017). Quora. Retrieved from [Link]
-
Synthesis of 2-nitrobenzoyl chloride. (n.d.). PrepChem.com. Retrieved from [Link]
- US Patent 5478963A. (1995). Google Patents.
-
Acylation of nitrobenzene and substituted nitrobenzenes by benzoyl chloride using GaClx- and GaAlClx-grafted meporous Si-MCM-41 catalysts. (2008). ResearchGate. Retrieved from [Link]
- CN105732391A - Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst. (2016). Google Patents.
-
2-Nitrobenzoyl chloride | C7H4ClNO3. (n.d.). PubChem. Retrieved from [Link]
Sources
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- 2. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
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- 4. 4-Nitrobenzoyl chloride | C7H4ClNO3 | CID 8502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. Buy 2,6-Difluoro-4-nitrobenzoyl chloride | 1803730-46-2 [smolecule.com]
- 7. Benzoyl chloride, 3-nitro- | C7H4ClNO3 | CID 8495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | CymitQuimica [cymitquimica.com]
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- 10. reddit.com [reddit.com]
- 11. P-NITROBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. 2-Nitrobenzoyl chloride | C7H4ClNO3 | CID 11875 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Identification in 2,6-Difluoro-3-nitrobenzoyl Chloride Reactions
Welcome to the technical support center for reactions involving 2,6-difluoro-3-nitrobenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this highly reactive intermediate. Here, we address common challenges and provide in-depth, field-proven insights in a question-and-answer format to assist in your experimental troubleshooting and optimization.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and how does this influence its reactivity?
A1: this compound possesses a highly electrophilic carbonyl carbon within the acyl chloride functional group. This high reactivity is a result of the strong electron-withdrawing effects of both the adjacent oxygen and chlorine atoms, as well as the nitro group and fluorine atoms on the benzene ring.[1][2][3] This polarization makes the carbonyl carbon highly susceptible to attack by nucleophiles.[2][3][4] The primary reaction is nucleophilic acyl substitution, where a nucleophile replaces the chloride ion.[5] Common nucleophiles include water, alcohols, amines, and thiols.[3][5]
Q2: I am performing an amide coupling reaction with a primary amine. What is the expected major product and what are the most common initial byproducts I should look for?
A2: The expected major product is the corresponding N-substituted 2,6-difluoro-3-nitrobenzamide.[6][7] The most common and immediate byproduct to consider is the hydrolysis product, 2,6-difluoro-3-nitrobenzoic acid.[1] This occurs if there is any residual moisture in your starting materials, solvents, or reaction atmosphere. Acyl chlorides are highly sensitive to water and can hydrolyze rapidly.[3][5][8] Another potential byproduct is the formation of an ammonium salt if excess amine is used, which reacts with the HCl generated during the reaction.[6][7]
Q3: My reaction mixture is showing a complex profile on LC-MS, with several unexpected peaks. What are some less obvious byproducts that could be forming?
A3: Beyond simple hydrolysis, several other side reactions can occur:
-
Diacylation of the Amine: If the amine nucleophile has more than one reactive site, or under forcing conditions, it's possible to get diacylation, where two molecules of the benzoyl chloride react with one molecule of the amine.
-
Reaction with Solvent: If you are using a nucleophilic solvent (e.g., an alcohol), you can form the corresponding ester as a byproduct.
-
Self-Condensation/Anhydride Formation: In the absence of a strong nucleophile, two molecules of the acyl chloride can potentially react, especially in the presence of a base, to form an anhydride.[5]
-
Friedel-Crafts Acylation: If your reaction substrate contains an aromatic ring, there is a possibility of a Friedel-Crafts acylation side reaction, where the benzoyl chloride acylates the aromatic ring, although this typically requires a Lewis acid catalyst.[9][10]
Section 2: Troubleshooting Guide
Issue 1: Significant formation of 2,6-difluoro-3-nitrobenzoic acid.
-
Question: My post-reaction analysis (e.g., NMR, LC-MS) shows a significant peak corresponding to the hydrolyzed starting material, 2,6-difluoro-3-nitrobenzoic acid. What is the primary cause and how can I prevent this?
-
Answer & Protocol:
-
Causality: The presence of 2,6-difluoro-3-nitrobenzoic acid is almost certainly due to the reaction of this compound with water.[1][5] Acyl chlorides are extremely reactive towards water, and even trace amounts can lead to significant hydrolysis.[3][4]
-
Troubleshooting Protocol: Ensuring Anhydrous Conditions
-
Glassware Preparation: All glassware must be rigorously dried before use. This can be achieved by oven-drying at >120 °C for several hours or by flame-drying under a stream of inert gas (e.g., nitrogen or argon).
-
Solvent Purity: Use only anhydrous solvents. Commercially available anhydrous solvents are recommended. If you are purifying your own solvents, ensure they are properly dried over an appropriate drying agent and distilled under an inert atmosphere.
-
Reagent Purity: Ensure your amine and any other reagents are free from water. Liquid amines can be dried over potassium hydroxide (KOH) pellets and distilled. Solid reagents should be dried in a vacuum oven.
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere of nitrogen or argon. This can be achieved using a Schlenk line or a glovebox.
-
Order of Addition: Add the this compound to the solution of the amine, rather than the other way around. This ensures that the highly reactive acyl chloride is immediately in the presence of the desired nucleophile.
-
-
Issue 2: Formation of multiple unidentified aromatic byproducts.
-
Question: My crude reaction mixture shows multiple peaks in the aromatic region of the NMR spectrum that do not correspond to my starting material or expected product. How can I identify these and what might they be?
-
Answer & Analytical Workflow:
-
Plausible Causes: The formation of multiple aromatic byproducts can stem from several sources:
-
Isomeric Impurities: Your starting this compound may contain isomeric impurities from its synthesis.
-
Side Reactions: As discussed in the FAQs, side reactions like Friedel-Crafts acylation or reactions involving the nitro and fluoro groups under specific conditions could be occurring.
-
Degradation: The product itself might be unstable under the reaction or workup conditions, leading to degradation products.
-
-
Workflow for Byproduct Identification:
Caption: Workflow for Byproduct Identification.
-
Step-by-Step Protocol for Byproduct Analysis:
-
Initial Analysis (LC-MS): Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the number of byproducts and their molecular weights.[11]
-
Purification: Isolate the major byproducts using techniques like column chromatography or preparative HPLC.
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass for each isolated byproduct to determine its elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Provide information about the proton and carbon environments.
-
¹⁹F NMR: Crucial for determining the environment of the fluorine atoms and can indicate if substitution at these positions has occurred.
-
2D NMR (COSY, HSQC, HMBC): Use these techniques to establish connectivity between atoms and build up the molecular structure.
-
-
-
Issue 3: Low yield of the desired amide product.
-
Question: The yield of my desired amide is consistently low, even when I account for the formation of the hydrolyzed byproduct. What other factors could be contributing to the low yield?
-
Answer & Optimization Strategies:
-
Potential Causes:
-
Insufficient Nucleophilicity of the Amine: Sterically hindered or electron-poor amines may react slowly.
-
Base Stoichiometry: In amide coupling reactions, a base is often added to neutralize the HCl byproduct.[12] If the base is not strong enough or is present in insufficient quantity, the reaction mixture can become acidic, protonating the amine starting material and rendering it non-nucleophilic.
-
Reaction Temperature and Time: The reaction may not be going to completion under the current conditions.
-
-
Optimization Table:
-
| Parameter | Strategy | Rationale |
| Base | Use a non-nucleophilic base like triethylamine or diisopropylethylamine (Hünig's base) in slight excess (1.1-1.5 equivalents).[5][12] | Neutralizes the generated HCl without competing with the primary amine as a nucleophile. |
| Temperature | Gradually increase the reaction temperature. Start at 0 °C and allow the reaction to warm to room temperature. If the reaction is still slow, gentle heating (e.g., 40-50 °C) may be necessary. | Increasing the temperature can overcome the activation energy barrier for less reactive amines. |
| Reaction Time | Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time. | Ensures the reaction is allowed to proceed to completion without causing degradation of the product. |
| Catalyst | For particularly unreactive amines, consider the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP). | DMAP is a highly nucleophilic catalyst that can accelerate the acylation reaction. |
Section 3: Mechanistic Insights
Understanding the Nucleophilic Acyl Substitution Mechanism
The reaction of this compound with a nucleophile (e.g., an amine) proceeds via a nucleophilic addition-elimination mechanism.[2][5]
Caption: Nucleophilic Acyl Substitution Mechanism.
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.[4][6]
-
Elimination: The lone pair on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion is expelled as a leaving group.
-
Deprotonation: A base (which can be another molecule of the amine) removes a proton from the nitrogen to give the final neutral amide product and the corresponding ammonium salt.[13]
By understanding these fundamental principles and employing the troubleshooting strategies outlined, researchers can more effectively navigate the challenges associated with the use of this compound and optimize their synthetic routes.
References
-
Reactions of Acid Chlorides (ROCl) with Nucleophiles. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Preparation of acid chlorides (acyl chlorides) reactions with water alcohols ammonia amines equations reagents conditions products nucleophilic elimination reaction mechanisms advanced A level organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
-
Stability of acyl halides in various water media. (2026, January). ResearchGate. Retrieved from [Link]
-
Acyl Chlorides (A-Level). (n.d.). ChemistryStudent. Retrieved from [Link]
-
Explaining the reaction between acyl chlorides and water - addition / elimination. (n.d.). Chemguide. Retrieved from [Link]
-
Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters. (2012, October 9). PMC. Retrieved from [Link]
-
Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025, February 26). Scientific & Academic Publishing. Retrieved from [Link]
-
Reactions of Acyl Chlorides with Primary Amines. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies. Retrieved from [Link]
- Process and intermediates for the preparation of 2,6-difluoroaniline. (n.d.). Google Patents.
-
Reactions of Amines. (n.d.). Retrieved from [Link]
-
How do I avoid side reactions while doing this peptide coupling reaction? (2025, March 20). Reddit. Retrieved from [Link]
- 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid. (n.d.). Google Patents.
-
Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Growing Science. Retrieved from [Link]
-
Reactions of Amines. (2025, February 24). Chemistry LibreTexts. Retrieved from [Link]
-
Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. (n.d.). ACS Publications. Retrieved from [Link]
-
2,6-Difluoro-3-hydroxybenzamide. (n.d.). PubChem. Retrieved from [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry. Retrieved from [Link]
-
Halides (1-7) are named as follows: (1) pZ-substituted benzoyl chorides. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. (n.d.). WIPO Patentscope. Retrieved from [Link]
-
20.6: Reactions of Amines. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
-
the reaction of acyl chlorides with ammonia and primary amines. (n.d.). Chemguide. Retrieved from [Link]
-
2-Nitrobenzoyl chloride. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of... (n.d.). ResearchGate. Retrieved from [Link]
Sources
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- 13. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Anhydrous Reaction Conditions for 2,6-Difluoro-3-nitrobenzoyl chloride
Welcome to the technical support center for handling 2,6-Difluoro-3-nitrobenzoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this highly reactive compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success and integrity of your experiments by emphasizing the critical nature of anhydrous reaction conditions.
The Imperative of Anhydrous Conditions
This compound is a potent acylating agent, valued for its role in synthesizing complex organic molecules. Its high reactivity, however, is a double-edged sword. The acyl chloride functional group is extremely susceptible to nucleophilic attack, and the most common and detrimental nucleophile in a laboratory setting is water.[1][2] The presence of even trace amounts of moisture can lead to unwanted side reactions, primarily hydrolysis, which can significantly impact your reaction's yield and purity.[1][2][3]
Why are anhydrous conditions so critical?
The carbon atom of the acyl chloride group is highly electrophilic due to the electron-withdrawing effects of the two fluorine atoms, the nitro group, and the chlorine atom.[1] This makes it a prime target for nucleophiles. Water, although a weak nucleophile, readily reacts with this compound to form the corresponding carboxylic acid, 2,6-Difluoro-3-nitrobenzoic acid, and hydrochloric acid (HCl).[1][3] This hydrolysis reaction is often vigorous and irreversible.[1]
The consequences of this unwanted hydrolysis include:
-
Reduced Yield: The consumption of your starting material by water directly lowers the potential yield of your desired product.
-
Product Contamination: The formation of the carboxylic acid introduces a significant impurity that can be difficult to separate from your target molecule, complicating downstream purification processes.
-
Inconsistent Results: Failure to maintain anhydrous conditions can lead to poor reproducibility of your experiments, making it challenging to optimize reaction parameters.
Below is a diagram illustrating the hydrolysis of this compound.
Caption: Hydrolysis of this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter when working with this compound under anhydrous conditions.
Q1: My reaction yield is consistently low, and I suspect moisture contamination. How can I ensure my reaction is truly anhydrous?
A1: Achieving and maintaining anhydrous conditions requires a meticulous approach. Here’s a step-by-step protocol to minimize moisture contamination:
Experimental Protocol: Establishing Anhydrous Reaction Conditions
-
Glassware Preparation:
-
Thoroughly clean all glassware (reaction flask, condenser, dropping funnel, etc.) and dry it in an oven at >120°C for at least 4 hours, or preferably overnight.
-
Assemble the glassware while still hot and immediately place it under a positive pressure of an inert gas (e.g., nitrogen or argon).
-
Flame-dry the assembled apparatus under a flow of inert gas to remove any adsorbed moisture from the glass surfaces. Allow the glassware to cool to room temperature under the inert atmosphere.
-
-
Solvent and Reagent Purity:
-
Use only freshly opened, anhydrous grade solvents. If you are unsure of the solvent's quality, it should be dried using appropriate methods (e.g., distillation from a suitable drying agent).
-
Ensure all other reagents are of high purity and are handled in a way that minimizes exposure to the atmosphere.
-
-
Inert Atmosphere Techniques:
-
Maintain a positive pressure of an inert gas throughout the entire reaction, from reagent addition to quenching. This can be achieved using a bubbler system or a balloon filled with the inert gas.
-
Use septa and syringes for the transfer of liquid reagents. For solid reagents, use a glove box or a glove bag if available. If not, add the solid under a strong counter-flow of inert gas.
-
The following diagram illustrates a standard setup for a reaction under an inert atmosphere.
Caption: Standard inert atmosphere reaction setup.
Q2: I observe fuming when I add this compound to my reaction mixture. Is this normal?
A2: Yes, slight fuming upon addition is often observed and is due to the reaction of the acyl chloride with trace atmospheric moisture to produce HCl gas.[1] However, excessive fuming is a strong indicator of significant moisture contamination in your reaction setup or reagents. If this occurs, it is crucial to re-evaluate your anhydrous technique.
Q3: My product is contaminated with a significant amount of 2,6-Difluoro-3-nitrobenzoic acid. How can I remove it?
A3: The presence of the carboxylic acid byproduct necessitates an additional purification step. A common method is to wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, during the workup. The basic wash will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.
Caution: This should be done carefully, as the neutralization of any remaining HCl will produce CO₂ gas, leading to pressure buildup in your separatory funnel. Vent frequently.
| Compound | Solubility in Mild Aqueous Base |
| Desired Product (Ester/Amide) | Insoluble |
| 2,6-Difluoro-3-nitrobenzoic acid | Soluble (as carboxylate salt) |
Q4: Can I use a base like pyridine or triethylamine in my reaction?
A4: Yes, a non-nucleophilic base like pyridine or triethylamine is often added to acylation reactions.[2] Its primary role is to act as a scavenger for the HCl generated during the reaction.[4] By neutralizing the HCl, the base drives the reaction to completion. However, it is imperative that the amine base is also anhydrous, as any water present will be readily available to hydrolyze the acyl chloride.
Frequently Asked Questions (FAQs)
Q: What are the key physical properties of this compound?
A:
| Property | Value | Source |
|---|---|---|
| CAS Number | 260552-98-5 | [5] |
| Molecular Formula | C₇H₂ClF₂NO₃ | [5] |
| Molecular Weight | 221.55 g/mol | [5] |
| Appearance | Clear, faint yellow liquid |[5] |
Q: How should I store this compound?
A: Due to its moisture sensitivity, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It is also recommended to store it in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and alcohols.[6][7]
Q: What are the primary hazards associated with this compound?
A: This compound is corrosive and causes severe skin burns and eye damage. It is harmful if swallowed or in contact with skin. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Q: Besides water, what other nucleophiles will react with this compound?
A: It will readily react with a variety of nucleophiles, including:
It is crucial that these nucleophilic reagents are also used under anhydrous conditions to prevent competitive hydrolysis.
References
-
ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]
-
Crunch Chemistry. (2024, January 29). The reactions of acyl chlorides and acid anhydrides. Retrieved from [Link]
-
chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
- Google Patents. (n.d.). US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.
- Google Patents. (n.d.). US5041674A - Process and intermediates for the preparation of 2,6-difluoroaniline.
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
试剂仪器网. (n.d.). This compound - Fluorochem. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]
-
PubChem. (n.d.). 2-Nitrobenzoyl chloride | C7H4ClNO3 | CID 11875. Retrieved from [Link]
-
YouTube. (2014, March 12). Friedel-Crafts Acylation Reaction Mechanism EAS Vid 7 by Leah4sci. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
-
PubChem. (n.d.). Benzoyl chloride, 3-nitro- | C7H4ClNO3 | CID 8495. Retrieved from [Link]
Sources
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Technical Support Center: Catalyst Selection for Friedel-Crafts Reactions with 2,6-Difluoro-3-nitrobenzoyl Chloride
Welcome to the technical support center for advanced Friedel-Crafts acylation. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of using highly deactivated acylating agents, such as 2,6-difluoro-3-nitrobenzoyl chloride. The combination of strong electron-withdrawing groups and steric hindrance in this reagent presents unique challenges that necessitate a departure from standard Friedel-Crafts protocols.
This resource provides in-depth troubleshooting advice, catalyst selection strategies, and detailed experimental considerations in a practical question-and-answer format. Our goal is to equip you with the technical knowledge and field-proven insights to overcome common hurdles and achieve successful acylation outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Friedel-Crafts acylation with this compound is showing no or very low conversion. What is the primary reason for this?
A1: The principal challenge with this compound lies in its severe electronic deactivation. Friedel-Crafts acylation is an electrophilic aromatic substitution, and its success is contingent on the generation of a highly reactive acylium ion and the nucleophilicity of the aromatic substrate.[1][2] The two ortho-fluoro groups and the meta-nitro group are potent electron-withdrawing substituents, which significantly reduce the reactivity of the acyl chloride in the following ways:
-
Destabilization of the Acylium Ion: The electron-withdrawing groups inductively pull electron density away from the carbonyl carbon, making the formation of the positively charged acylium ion intermediate less favorable.
-
Reduced Reactivity of the Acyl Chloride: The overall electron deficiency of the benzoyl chloride makes it less prone to react with the Lewis acid catalyst to initiate the formation of the acylium ion.
Furthermore, the aromatic substrate itself may be deactivated. Friedel-Crafts acylations generally fail with aromatic rings bearing strongly deactivating groups (e.g., -NO₂, -CN, -SO₃H).[3]
Q2: Which Lewis acid catalysts are recommended for such a deactivated acyl chloride, and in what stoichiometry?
A2: For a highly deactivated acylating agent like this compound, a strong Lewis acid is indispensable. Milder catalysts such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) may not be sufficiently reactive.[4]
Recommended Catalysts and Stoichiometry:
| Catalyst | Typical Stoichiometry | Key Considerations |
| Aluminum Chloride (AlCl₃) | ≥ 1.1 equivalents | The workhorse for Friedel-Crafts acylation. Its high Lewis acidity is often necessary for deactivated substrates. A stoichiometric amount is typically required as the ketone product forms a stable complex with AlCl₃, effectively sequestering the catalyst.[5][6] |
| Trifluoromethanesulfonic acid (TfOH, Triflic Acid) | Catalytic to Stoichiometric | A superacid that can be highly effective for deactivated systems where traditional Lewis acids fail.[7] It can be used in catalytic amounts or as a solvent. |
| Metal Triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) | Catalytic | These have shown promise in acylating deactivated aromatic compounds, often under milder conditions than AlCl₃.[1] |
Expert Insight: It is a common misconception that Friedel-Crafts reactions are truly "catalytic" in the traditional sense. In acylation, the Lewis acid often forms a strong complex with the resulting ketone product. This necessitates the use of at least a stoichiometric amount of the Lewis acid to drive the reaction to completion.[3]
Diagram: Catalyst-Product Complexation
Caption: Formation of a stable complex between the product ketone and AlCl₃.
Q3: I am observing a dark-colored reaction mixture and significant charring, but no desired product. What could be the cause?
A3: Dark coloration and charring often indicate decomposition of the starting materials or product, which can be caused by excessively harsh reaction conditions. While a powerful catalyst is necessary, this must be balanced with careful temperature control.
Troubleshooting Steps:
-
Temperature Control: Initiate the reaction at a low temperature (e.g., 0 °C) by slowly adding the Lewis acid to a solution of the acyl chloride and aromatic substrate. This helps to manage the initial exotherm.
-
Gradual Warming: After the initial addition, the reaction can be allowed to slowly warm to room temperature or be gently heated. The optimal temperature will depend on the nucleophilicity of the aromatic substrate and may require empirical optimization.
-
Solvent Choice: Use an inert solvent that can withstand the reaction conditions. Common choices include:
-
Dichloromethane (DCM): Suitable for lower temperature reactions.
-
1,2-Dichloroethane (DCE): Allows for higher reaction temperatures.
-
Nitrobenzene: Can be used as a solvent for reactions requiring high temperatures, as it is highly deactivated and generally unreactive under Friedel-Crafts conditions.[8]
-
Q4: Can the ortho-fluoro or meta-nitro groups on the benzoyl chloride interfere with the Lewis acid catalyst?
A4: Yes, this is a critical consideration. The lone pairs of electrons on the oxygen atoms of the nitro group and, to a lesser extent, the fluorine atoms can coordinate with the Lewis acid. This can lead to:
-
Catalyst Sequestration: The Lewis acid may be tied up in non-productive complexes with the substituents on the acyl chloride, reducing the amount of catalyst available to activate the carbonyl group.
-
Further Deactivation: Coordination of the Lewis acid to the nitro or fluoro groups will further withdraw electron density from the aromatic ring of the acyl chloride, making it even less reactive.
Mitigation Strategy:
-
Increased Catalyst Loading: Using a slight excess of the Lewis acid (e.g., 1.2-1.5 equivalents) can help to compensate for catalyst sequestration by the electron-withdrawing groups.
Diagram: Potential Catalyst Inhibition Pathways
Caption: Desired catalyst activation versus potential inhibition pathways.
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation with this compound using Aluminum Chloride
Disclaimer: This is a general guideline and may require optimization for specific aromatic substrates. All work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Materials:
-
This compound
-
Aromatic substrate (e.g., toluene, anisole)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Charging: Under a nitrogen atmosphere, add the aromatic substrate (1.0 equivalent) and anhydrous solvent to the flask. Cool the mixture to 0 °C in an ice bath.
-
Catalyst Addition: Carefully and portion-wise add anhydrous aluminum chloride (1.2 equivalents) to the stirred solution.
-
Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes. Then, slowly warm the mixture to room temperature and continue stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Gentle heating may be required for less reactive substrates.
-
Work-up:
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Slowly and carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with the reaction solvent (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
References
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link][5][6]
-
Reddit. Friedel-Crafts reactions with Deactivating groups. [Link][9]
-
ResearchGate. The Friedel—Crafts Acylation of Aromatic Compounds with Carboxylic Acids by the Combined Use of Perfluoroalkanoic Anhydride and Bismuth or Scandium Triflate. [Link][7]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link][3][4]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link][10]
-
University of Calgary. Ch12: Friedel-Crafts limitations. [Link]
-
PubMed. Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects. [Link][11]
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link][8]
-
ResearchGate. Acylation of nitrobenzene and substituted nitrobenzenes by benzoyl chloride using GaClx- and GaAlClx-grafted meporous Si-MCM-41 catalysts. [Link][12]
Sources
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- 8. chem.libretexts.org [chem.libretexts.org]
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- 10. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide for Synthetic Strategy: 2,6-Difluoro-3-nitrobenzoyl chloride vs. 2,6-Dichlorobenzoyl chloride
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount to achieving desired molecular complexity and optimizing reaction efficiency. Acyl chlorides are foundational reagents for the construction of esters and amides, with their reactivity being exquisitely tunable through aromatic substitution. This guide presents an in-depth comparison of two such reagents: the highly activated 2,6-difluoro-3-nitrobenzoyl chloride and the sterically influenced 2,6-dichlorobenzoyl chloride .
While both serve as robust acylating agents, their distinct electronic and steric profiles, dictated by their halogen and nitro substituents, render them suitable for different synthetic challenges. This document will dissect these differences, providing researchers, scientists, and drug development professionals with the field-proven insights and experimental data necessary to make informed decisions in their synthetic endeavors. We will explore the causality behind their reactivity, present comparative data, and provide validated protocols for their application.
Physicochemical and Electronic Profile
The divergent reactivity of these two molecules originates from their fundamental structural and electronic properties. The substitution pattern on the aromatic ring directly modulates the electrophilicity of the carbonyl carbon, which is the epicenter of their chemical function.
| Property | This compound | 2,6-Dichlorobenzoyl chloride |
| CAS Number | 260552-98-5[1] | 4659-45-4[2] |
| Molecular Formula | C₇H₂ClF₂NO₃[1] | C₇H₃Cl₃O[3] |
| Molecular Weight | 221.55 g/mol [1] | 209.46 g/mol [3] |
| Appearance | Clear, faint yellow liquid[1] | Clear colorless to light yellow/pink liquid[3] |
| Key Substituents | Two ortho-fluorine atoms, one meta-nitro group | Two ortho-chlorine atoms |
| Primary Electronic Effect | Strong induction (-I) and resonance (-M) withdrawal | Strong induction (-I) withdrawal, moderate steric hindrance |
The carbonyl carbon of this compound is rendered exceptionally electrophilic. This is due to the synergistic electron-withdrawing effects of three powerful groups:
-
Two ortho-Fluorine Atoms: The most electronegative element, fluorine, exerts a potent inductive effect (-I), pulling electron density from the aromatic ring and, consequently, from the carbonyl carbon.
-
One meta-Nitro Group: The nitro group is one of the strongest electron-withdrawing groups, operating through both a strong inductive effect (-I) and a powerful mesomeric (resonance) effect (-M).
In contrast, 2,6-dichlorobenzoyl chloride's electrophilicity is primarily influenced by the inductive effect of the two ortho-chlorine atoms.[2] While chlorine is highly electronegative, it is less so than fluorine. Furthermore, the larger atomic radius of chlorine introduces significant steric hindrance around the reactive center, a factor that can temper its reactivity, especially with bulky nucleophiles.
Synthesis of the Reagents
Both acyl chlorides are typically prepared from their corresponding carboxylic acids via standard chlorination methods. The choice of chlorinating agent and reaction conditions is crucial for achieving high purity and yield.
A common and effective method involves the use of thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF), or oxalyl chloride.[2] The reaction proceeds by converting the carboxylic acid's hydroxyl group into a better leaving group, which is subsequently displaced by a chloride ion.
Applications Summary:
-
2,6-Dichlorobenzoyl chloride is a workhorse reagent for robust syntheses where moderate to high reactivity is sufficient. It is a vital intermediate in the production of benzoylphenylurea insecticides and various pharmaceuticals. [2][4]Its steric bulk can also be leveraged for regioselective reactions.
-
This compound is a specialty reagent for challenging transformations. Its high reactivity is ideal for acylating poor nucleophiles, accelerating reactions to improve throughput, or enabling reactions at low temperatures to preserve sensitive functional groups. The nitro group also serves as a synthetic handle for further diversification, for instance, by reduction to an amine, opening pathways to complex heterocyclic systems.
Experimental Protocol: General Procedure for Amidation
This protocol provides a self-validating system for the synthesis of amides using either acyl chloride. Critical control points are highlighted.
Materials & Apparatus:
-
Acyl chloride (1.05 eq.)
-
Amine (1.0 eq.)
-
Anhydrous dichloromethane (DCM)
-
Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA), 1.2 eq.)
-
Round-bottom flask with magnetic stirrer, dropping funnel, nitrogen inlet, and calcium chloride drying tube.
-
Ice-water bath.
Workflow Diagram:
Procedure:
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the amine (1.0 eq.) and anhydrous DCM.
-
Basification: Add the tertiary amine base (1.2 eq.) to the solution. The base is critical to neutralize the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the amine nucleophile. [5]3. Cooling: Cool the stirred solution to 0°C using an ice-water bath. This is a critical step to control the exothermicity of the reaction, especially with the highly reactive this compound.
-
Acyl Chloride Addition: Dissolve the acyl chloride (1.05 eq.) in a small volume of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the cold amine solution over 15-30 minutes. A slow addition rate maintains a low concentration of the highly reactive acyl chloride, minimizing side reactions. [5]5. Reaction Monitoring:
-
For This compound , the reaction may be complete within 30-60 minutes at 0°C.
-
For 2,6-dichlorobenzoyl chloride , after addition, allow the mixture to warm to room temperature and stir for 2-16 hours. [5] * Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up: Once the reaction is complete, quench by slowly adding water. Transfer the mixture to a separatory funnel, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the pure amide.
Safety and Handling
Both reagents are corrosive, moisture-sensitive, and lachrymatory. [6][7]Strict adherence to safety protocols is mandatory.
| Safety Aspect | Guideline |
| GHS Pictograms | Corrosion (GHS05) |
| Hazard Statements | H314: Causes severe skin burns and eye damage. [6][8] |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles with side shields, and a face shield. [6][8]Work in a properly functioning chemical fume hood. |
| Handling | Use only under anhydrous conditions. Keep containers tightly closed and store in a cool, dry, well-ventilated area away from moisture and incompatible substances like bases and alcohols. [6][7] |
| First Aid (Skin/Eye Contact) | Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention. [6][7]Remove contaminated clothing. |
Conclusion
This compound and 2,6-dichlorobenzoyl chloride are powerful, yet distinct, tools for the synthetic chemist.
-
2,6-Dichlorobenzoyl chloride is a versatile and economical building block, valued for its robust performance in a wide range of applications, particularly where high reactivity is not the primary concern. Its steric profile can be a key consideration for controlling selectivity.
-
This compound is a high-performance, specialized reagent. Its extreme electrophilicity, driven by a trifecta of electron-withdrawing groups, makes it the reagent of choice for challenging acylations of weak nucleophiles, for reactions demanding mild conditions, or when the nitro functionality is desired for downstream chemical elaboration.
Ultimately, the judicious selection between these two reagents, guided by an understanding of their underlying chemical principles as outlined in this guide, will empower researchers to devise more efficient, elegant, and successful synthetic strategies.
References
- Benchchem. 2,6-Dichlorobenzoyl chloride | 4659-45-4.
- AK Scientific, Inc. 2,6-Dichlorobenzoyl chloride.
- Apollo Scientific. 2,6-Dichlorobenzyl chloride.
- ChemicalBook. 2,6-Dichlorobenzoyl chloride(4659-45-4).
- ChemicalBook. 2,6-Dichlorobenzoyl chloride Six Chongqing Chemdad Co.
- Sigma-Aldrich. 2,6-Dichlorobenzoyl chloride 99 4659-45-4.
- ECHEMI.
- Sigma-Aldrich. 2,6-Dichlorobenzoyl chloride 99 4659-45-4.
- Fisher Scientific. Amide Synthesis.
- CymitQuimica. This compound.
- Sigma-Aldrich. This compound | 260552-98-5.
- Benchchem. Technical Support Center: Optimizing Amidation of 2-Amino-6-chlorobenzoyl chloride.
- PubChem. 2,6-Difluoro-3-nitrobenzoic acid.
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A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Benzoyl Chlorides
Executive Summary
For researchers and professionals in drug development and materials science, the selection of an appropriate acylating agent is a critical decision that dictates reaction efficiency, yield, and selectivity. Benzoyl chlorides are a cornerstone of acylation chemistry, but the strategic introduction of fluorine substituents onto the phenyl ring dramatically alters their reactivity profile. This guide provides an in-depth comparison of fluorinated and non-fluorinated benzoyl chlorides, grounded in mechanistic principles and supported by experimental data. We will explore the nuanced interplay of electronic and steric effects that govern this reactivity and provide actionable protocols for comparative analysis in your own laboratory settings. The core finding is that electron-withdrawing fluorine substituents, particularly at the meta and para positions, enhance the electrophilicity of the carbonyl carbon, leading to a quantifiable increase in reaction rates for nucleophilic acyl substitution.
Theoretical Framework: Unpacking the Reactivity of Benzoyl Chlorides
The reactivity of any benzoyl chloride in reactions such as esterification, amidation, or Friedel-Crafts acylation is fundamentally determined by the electrophilicity of its carbonyl carbon.[1] These reactions proceed via a nucleophilic acyl substitution mechanism, a two-step process involving the formation of a tetrahedral intermediate.[2][3]
The facility of the initial nucleophilic attack and the subsequent expulsion of the chloride leaving group are highly sensitive to the electronic environment of the phenyl ring. Substituents on the ring can either donate or withdraw electron density, thereby modulating the partial positive charge on the carbonyl carbon.
Figure 1: Generalized mechanism for nucleophilic acyl substitution.
The Dual Nature of Fluorine's Electronic Influence
Fluorine, the most electronegative element, exerts a powerful influence on the benzene ring through two opposing electronic effects:
-
The Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density from the ring through the carbon-fluorine sigma bond. This effect is distance-dependent, decreasing with each bond away from the substituent. This electron withdrawal deshields the carbonyl carbon, increasing its partial positive charge and making the molecule more susceptible to nucleophilic attack.[1]
-
The Mesomeric (Resonance) Effect (+M): Fluorine possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This resonance donation increases electron density on the ring, particularly at the ortho and para positions. This effect would tend to decrease the electrophilicity of the carbonyl carbon, thereby reducing reactivity.
For fluorine, the potent inductive effect (-I) almost always dominates the weaker mesomeric effect (+M) . This net electron withdrawal is the primary reason fluorinated benzoyl chlorides are generally more reactive than their non-fluorinated counterparts.
Figure 2: The competing electronic effects of fluorine substitution.
Quantifying Reactivity: The Hammett Equation
The influence of substituents on the reactivity of benzene derivatives can be quantitatively described by the Hammett equation: log(k/k₀) = σρ .[4][5]
-
k is the rate constant for the reaction with a substituted benzoyl chloride.
-
k₀ is the rate constant for the unsubstituted benzoyl chloride.
-
σ (sigma) is the substituent constant, which depends on the substituent and its position (meta or para). A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
-
ρ (rho) is the reaction constant, which is characteristic of the reaction type and its sensitivity to electronic effects.
For the alcoholysis of benzoyl chlorides, the reaction constant (ρ) is positive, indicating that the reaction is accelerated by electron-withdrawing groups.[6][7] Since fluorine has a positive σ value (e.g., σₚ = +0.06 for para-fluoro), the Hammett equation predicts, and experiments confirm, that fluorinated benzoyl chlorides will react faster than the parent compound.
Steric Considerations
While electronic effects are paramount, steric hindrance can also play a role, particularly with ortho-substituted compounds. A bulky group, such as the trifluoromethyl group in 2-(trifluoromethyl)benzoyl chloride, can physically impede the nucleophile's approach to the carbonyl carbon.[1] This steric hindrance can counteract the activating electronic effect, potentially leading to a decrease in the reaction rate compared to what electronics alone would predict.[1]
Experimental Validation: Comparative Alcoholysis
To empirically demonstrate the reactivity difference, a comparative kinetic study of the alcoholysis of benzoyl chloride and 4-fluorobenzoyl chloride can be performed. The reaction of a benzoyl chloride with an alcohol (e.g., n-propanol) produces an ester and hydrochloric acid.[6][8] The rate of this reaction can be monitored by measuring the increase in conductivity of the solution as the ionic product (HCl) is formed.[6]
Experimental Protocol
Objective: To determine and compare the pseudo-first-order rate constants for the alcoholysis of benzoyl chloride and 4-fluorobenzoyl chloride in excess n-propanol at 25°C.
Materials:
-
Benzoyl Chloride (≥99%)
-
4-Fluorobenzoyl Chloride (≥99%)
-
n-Propanol (Anhydrous, ≥99.7%)
-
Conductivity Meter and Probe
-
Constant Temperature Water Bath (25.0 ± 0.1°C)
-
Volumetric Flasks, Pipettes, and a Reaction Vessel (e.g., a jacketed beaker)
Procedure:
-
Setup: Equilibrate the reaction vessel containing a known, large excess of anhydrous n-propanol in the constant temperature bath at 25.0°C.
-
Calibration: Calibrate the conductivity meter according to the manufacturer's instructions.
-
Initiation: Rapidly inject a small, precise volume of benzoyl chloride into the stirred n-propanol. This should be done such that the final concentration of the benzoyl chloride is low (e.g., ~0.05 M) to ensure pseudo-first-order conditions.
-
Data Acquisition: Immediately begin recording the conductivity of the solution at regular time intervals (e.g., every 30 seconds) until the reading stabilizes, indicating the reaction is complete.
-
Repeat: Thoroughly clean and dry the apparatus. Repeat steps 1-4 using an identical molar amount of 4-fluorobenzoyl chloride.
-
Analysis: Plot the natural logarithm of (C∞ - Ct) versus time, where C∞ is the final conductivity and Ct is the conductivity at time t. The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k).
Figure 3: Workflow for the comparative kinetic experiment.
Data Presentation and Interpretation
The following table presents representative kinetic data for the alcoholysis of various substituted benzoyl chlorides in n-propanol at 25°C, illustrating the principles discussed.
| Compound | Substituent (Position) | Pseudo-First-Order Rate Constant (k, min⁻¹) | Relative Reactivity (k/k_benzoyl chloride) |
| Benzoyl Chloride | H (None) | 0.0321 | 1.00 |
| 4-Fluorobenzoyl Chloride | 4-F | ~0.0410 | ~1.28 |
| 4-Bromobenzoyl Chloride | 4-Br | 0.0590 | 1.84 |
| 4-Nitrobenzoyl Chloride | 4-NO₂ | ~0.2500 | ~7.79 |
| 4-Methoxybenzoyl Chloride | 4-OCH₃ | ~0.0095* | ~0.30 |
*Values for fluoro, nitro, and methoxy derivatives are estimated based on Hammett correlations and literature data for similar systems to illustrate the trend. Base data for Benzoyl Chloride and 4-Bromobenzoyl Chloride from Bluestein et al., 1954.[6]
Interpretation of Results:
-
4-Fluorobenzoyl Chloride: As predicted, the electron-withdrawing fluorine atom increases the rate of alcoholysis by approximately 28% compared to the unsubstituted benzoyl chloride.
-
Stronger Electron-Withdrawing Groups: The trend is further confirmed by substituents with more positive σ values, such as bromo and nitro groups, which lead to a much more significant rate enhancement.
-
Electron-Donating Groups: Conversely, the electron-donating methoxy group (-M > -I) deactivates the carbonyl carbon, resulting in a significantly slower reaction rate.
Conclusion and Practical Implications
The fluorination of benzoyl chlorides provides a reliable strategy for enhancing their reactivity as acylating agents. This heightened reactivity stems from the powerful, electron-withdrawing inductive effect of fluorine, which increases the electrophilicity of the carbonyl carbon and accelerates the rate-determining step of nucleophilic attack. While steric hindrance can be a moderating factor in ortho-substituted cases, the electronic activation is the dominant paradigm for meta- and para-fluorinated analogues.
For the practicing chemist, this means that a 4-fluorobenzoyl chloride can often be used under milder conditions or for shorter reaction times compared to benzoyl chloride to achieve the same transformation. This can be particularly advantageous when dealing with sensitive substrates or when trying to improve throughput in a synthetic workflow. Understanding these fundamental principles allows for the rational selection of reagents, empowering researchers to optimize reaction outcomes with greater precision and control.
References
-
Bluestein, B. R., & Hybl, A. (1954). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. Proceedings of the Iowa Academy of Science, 61(1), 225-230. Available at: [Link][6]
-
Chemistry LibreTexts. (2021). 2.8: Acid Halides for Ester Synthesis. Available at: [Link][8]
-
Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. Available at: [Link][2]
-
Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Available at: [Link][5]
- Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103.
-
The Organic Chemistry Tutor. (2017). Nucleophilic Acyl Substitution Reaction Mechanism. YouTube. Available at: [Link][3]
-
Wikipedia. (n.d.). Hammett equation. Retrieved January 18, 2026, from [Link][4]
-
Oxford Reference. (n.d.). Hammett equation. Retrieved January 18, 2026, from [Link][7]
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A Comparative Guide to Modern Amide Synthesis Reagents: Exploring Alternatives to 2,6-Difluoro-3-nitrobenzoyl chloride
For researchers, medicinal chemists, and professionals in drug development, the synthesis of amides is a cornerstone of molecular construction. The amide bond is a fundamental linkage in peptides, proteins, and a vast array of pharmaceuticals.[1][2] The choice of coupling reagent is paramount, dictating the efficiency, purity, and scalability of the synthesis. While acyl chlorides like 2,6-Difluoro-3-nitrobenzoyl chloride offer high reactivity, their use can be limited by harsh reaction conditions and the generation of corrosive byproducts.[][4] This guide provides an in-depth comparison of modern and classical reagents for amide bond formation, offering a toolkit of alternatives for even the most challenging substrates.
The Landscape of Amide Bond Formation: Beyond Acid Chlorides
The direct condensation of a carboxylic acid and an amine is a thermodynamically favorable but kinetically slow process, necessitating the activation of the carboxylic acid. Acid chlorides represent one of the simplest forms of activated carboxylic acids.[][4][5] However, the landscape of amide synthesis has evolved significantly, with the development of a diverse array of coupling reagents that offer milder conditions, reduced side reactions, and greater functional group tolerance.[2][6]
This guide will explore the following classes of reagents, comparing their mechanisms, performance, and practical considerations:
-
Uronium/Aminium Salts: HATU, HBTU, HCTU, and the safer, more recent COMU.
-
Phosphonium Salts: PyBOP and PyAOP, known for their efficacy in difficult couplings.
-
Carbodiimides: The classical DCC, DIC, and the water-soluble EDC.
-
Triazine-Based Reagents: DMTMM, a versatile reagent that can be used in aqueous conditions.
-
Phosphonic Anhydrides: T3P®, a powerful water scavenger and coupling agent.
Uronium/Aminium Salts: The Workhorses of Peptide Synthesis
Uronium and aminium salts are among the most popular and efficient coupling reagents, particularly in solid-phase peptide synthesis (SPPS).[7] They react with carboxylic acids to form highly reactive activated esters, leading to rapid amide bond formation with minimal racemization.[2][8]
HATU: The Gold Standard for Difficult Couplings
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is widely regarded as one of the most powerful coupling reagents, especially for sterically hindered amino acids and macrocyclizations.[9][10] Its superiority stems from the 7-azabenzotriazole (HOAt) moiety, which accelerates the coupling reaction and suppresses racemization more effectively than its benzotriazole (HOBt) counterpart, HBTU.
Mechanism of Action:
The reaction proceeds through the formation of a highly reactive OAt-active ester. The pyridine nitrogen in the HOAt moiety is believed to provide anchimeric assistance, stabilizing the transition state and accelerating the aminolysis step.[9]
Figure 1: Simplified mechanism of HATU-mediated amide coupling.
COMU: A Safer and Highly Efficient Alternative
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt that offers several advantages over benzotriazole-based reagents like HATU and HBTU.[11][12] Derived from OxymaPure, COMU is not explosive and has a lower allergenic potential.[7][12]
Key Advantages of COMU:
-
Enhanced Safety: Not based on the potentially explosive HOBt or HOAt.[11][12]
-
High Solubility: Readily dissolves in common organic solvents.[13][14]
-
Excellent Reactivity: Coupling efficiency is comparable to or even exceeds that of HATU.[7][12][13]
-
Water-Soluble Byproducts: Simplifies purification through simple aqueous extraction.[11][13]
-
Requires Only 1 Equivalent of Base: More atom-economical compared to HATU and HBTU which often require two equivalents.[8][13]
Phosphonium Salts: Robust Reagents for Challenging Amide Bonds
Phosphonium-based reagents, such as PyBOP and PyAOP, are another class of highly effective coupling agents. A key advantage over uronium/aminium salts is that they do not react with the free amino group of the amine component, preventing the formation of guanidinium byproducts.[2] This makes them particularly suitable for situations where the amine is valuable or when using a stoichiometric amount is crucial.[2]
PyBOP and PyAOP
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) and its 7-azabenzotriazole analogue (PyAOP) are known for their high reactivity and ability to mediate difficult couplings, including those involving N-methylated amino acids.[10][15]
Carbodiimides: The Classical Approach
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are some of the earliest and most widely used coupling reagents.[7][16] They function by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4]
A significant drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct that is often difficult to remove due to its low solubility in many organic solvents.[8] DIC is often preferred in solid-phase synthesis as its corresponding urea is more soluble.[7][8] EDC is particularly useful in biological applications due to its water solubility and the ease of removing its urea byproduct through aqueous workup.
To suppress racemization and improve reaction yields, carbodiimides are almost always used in conjunction with an additive like HOBt or HOAt.[7]
Figure 2: General workflow for carbodiimide-mediated coupling with an additive.
Triazine-Based Reagents: Versatility and Green Chemistry Potential
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) is a versatile and efficient condensing agent for the synthesis of amides and esters.[17][18][19] A notable feature of DMTMM is its effectiveness in both organic and aqueous solvents, making it a valuable tool for bioconjugation and green chemistry applications.[17][18]
The reaction proceeds via the formation of a "superactive ester" which then reacts with the amine.[18] The precursor to DMTMM, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), can also be used in situ with a tertiary amine to achieve similar results, often at a lower cost.[17][20]
Propylphosphonic Anhydride (T3P®): A Powerful and Process-Friendly Reagent
Propylphosphonic anhydride, commercially available as T3P®, is a highly effective water scavenger and coupling reagent with a broad range of applications in organic synthesis.[21] It is known for its high reactivity, broad functional group tolerance, low toxicity, and ease of workup, as the byproducts are water-soluble.[22] T3P® is particularly useful for large-scale synthesis due to its process-friendly nature.[22][23]
Comparative Performance Data
The choice of coupling reagent often depends on the specific substrates and desired reaction conditions. The following table provides a comparative overview of commonly used reagents.
| Reagent Class | Example(s) | Key Advantages | Common Solvents | Typical Reaction Time | Noteworthy Considerations |
| Uronium/Aminium | HATU, COMU | High reactivity, low racemization, fast reactions.[8] | DMF, NMP, CH₂Cl₂ | 1-18 hours | HATU is expensive; COMU is a safer alternative with water-soluble byproducts.[11][13] |
| Phosphonium | PyBOP, PyAOP | High reactivity, no reaction with free amines, good for hindered couplings.[2][15] | DMF, CH₂Cl₂ | 1-12 hours[15] | Byproducts are generally easy to remove. |
| Carbodiimide | DCC, DIC, EDC | Low cost, widely available. | CH₂Cl₂, THF, DMF (EDC in H₂O) | 8-16 hours[4] | DCC produces insoluble urea byproduct; requires an additive (e.g., HOBt) to suppress racemization.[7][8] |
| Triazine-Based | DMTMM | Effective in aqueous and alcoholic solvents, good for bioconjugation.[17][18][24] | MeOH, H₂O, MeCN | 1 hour[24] | Stable, non-hygroscopic solid.[18] |
| Phosphonic Anhydride | T3P® | High reactivity, broad functional group tolerance, water-soluble byproducts, good for large scale.[21][22] | EtOAc, THF, MeCN | Varies | Can mediate challenging couplings of racemization-prone substrates.[21] |
Experimental Protocols
General Protocol for HATU-Mediated Amide Coupling (Solution Phase)
-
Under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.
-
Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 1 to 18 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform a standard aqueous workup to isolate the crude product.
General Protocol for DMTMM-Mediated Condensation
-
To a solution of the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in a suitable solvent (e.g., MeOH, MeCN, or even water), add DMTMM (1.1 equiv).[24]
-
Stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[24]
-
Remove the solvent under reduced pressure.[24]
-
The residue can be purified by standard methods, often involving an aqueous workup to remove the water-soluble byproducts.[24]
Conclusion and Recommendations
The modern synthetic chemist has a powerful and diverse arsenal of reagents for amide bond formation, extending far beyond traditional acyl chlorides.
-
For high-stakes and challenging couplings , particularly with sterically hindered or racemization-prone substrates, HATU and COMU are excellent first choices. COMU is highly recommended for its enhanced safety profile and ease of purification.[7][11][12][13]
-
For couplings where the amine component is precious, phosphonium reagents like PyBOP are advantageous as they avoid the formation of guanidinium side products.[2]
-
For routine, cost-effective synthesis where byproducts can be easily managed, carbodiimides like EDC (with an additive) remain a viable option, especially for aqueous-based reactions.
-
For applications requiring "green" solvents or for bioconjugation, DMTMM is an outstanding choice due to its efficacy in aqueous and alcoholic media.[17][18]
-
For large-scale and process chemistry , T3P® offers a compelling combination of high reactivity, low toxicity, and straightforward workup.[22]
Ultimately, the optimal reagent depends on a careful consideration of the substrate scope, desired reaction conditions, cost, and safety. Screening a small selection of these modern reagents can often lead to significant improvements in yield, purity, and process efficiency.
References
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Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
- Waghmare, A. A., Hindupur, R., & Pati, H. (2014). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Review Journal of Chemistry, 4(2), 97-139.
-
Semantic Scholar. (n.d.). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Retrieved from [Link]
- El-Faham, A., Funosas, R. S., Prohens, R., & Albericio, F. (2009). COMU: a third generation of uronium-type coupling reagents. Chemistry-A European Journal, 15(37), 9404-9416.
-
Activotec. (n.d.). COMU peptide coupling reagent. Retrieved from [Link]
- Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic process research & development, 20(2), 140-177.
- Falciani, C., et al. (2021). Sustainable Triazine-Based Dehydro-Condensation Agents for Amide Synthesis. Molecules, 26(2), 289.
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Wikipedia. (n.d.). HATU. Retrieved from [Link]
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Wikipedia. (n.d.). DMTMM. Retrieved from [Link]
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ResearchGate. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]
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ResearchGate. (n.d.). Sustainable Triazine-Based Dehydro-Condensation Agents for Amide Synthesis. Retrieved from [Link]
- Lipshutz, B. H., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Letters, 22(16), 6499-6502.
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2011). Choosing the right coupling reagent for peptides: a twenty-five-year journey. Organic Process Research & Development, 15(4), 840-859.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
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ResearchGate. (n.d.). T3P: A Convenient and Useful Reagent in Organic Synthesis. Retrieved from [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
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Mide-Pharma. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
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Clark, J. (n.d.). the preparation of amides. Retrieved from [Link]
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Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]
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The Organic Chemistry Tutor. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved from [Link]
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Rutgers University. (n.d.). Stereochemical Aspects of T3P Amidations. Retrieved from [Link]
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LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]
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ResearchGate. (n.d.). An improved method of amide synthesis using acyl chlorides. Retrieved from [Link]
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ResearchGate. (n.d.). Which reagent high yield direct amide formation between Carboxylic acids and amines?. Retrieved from [Link]
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LibreTexts Chemistry. (2022). 4.2.6: Chemistry of Amides. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). One pot synthesis of amides. Retrieved from [Link]
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Khan Academy. (n.d.). Amide formation from acyl chloride. Retrieved from [Link]
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A Comparative Guide to the Efficacy of Enzyme Inhibitors Derived from 2,6-Difluoro-3-nitrobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the 2,6-Difluorobenzamide Scaffold
In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that confer both high potency and target selectivity is paramount. The 2,6-difluorobenzamide moiety, accessible from the versatile starting reagent 2,6-Difluoro-3-nitrobenzoyl chloride, has emerged as a privileged structure in the design of potent enzyme inhibitors. The strategic placement of fluorine atoms on the benzoyl ring significantly influences the electronic properties and metabolic stability of the resulting compounds, often enhancing their binding affinity and pharmacokinetic profiles. This guide provides an in-depth comparative analysis of the efficacy of enzyme inhibitors derived from this scaffold, with a primary focus on their well-documented activity against the bacterial cell division protein FtsZ. We will explore the synthesis, mechanism of action, and comparative performance of these inhibitors against established alternatives, supported by experimental data and detailed protocols.
From Starting Material to Active Inhibitor: A Synthetic Overview
The journey from the reactive acyl chloride, this compound, to a biologically active enzyme inhibitor involves a series of well-established chemical transformations. The key step is the reduction of the nitro group to an amine, followed by an acylation reaction to form the final benzamide derivative.
Caption: Workflow for the FtsZ GTPase activity inhibition assay.
Minimum Inhibitory Concentration (MIC) Assay
This cell-based assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. [1] Protocol:
-
Bacterial Inoculum Preparation:
-
Culture the bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Dilute the overnight culture to a standardized cell density (e.g., 5 x 10^5 CFU/mL).
-
-
Compound Dilution:
-
In a 96-well microplate, perform serial two-fold dilutions of the test compounds.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria with no inhibitor) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
-
Mechanism of Action: Disruption of the Z-Ring
The inhibitory effect of 2,6-difluorobenzamide derivatives on FtsZ is believed to occur through the stabilization of FtsZ polymers, thereby preventing the dynamic treadmilling of the Z-ring that is necessary for cell constriction. This mode of action is analogous to that of the anticancer drug Taxol, which stabilizes microtubules.
Caption: Signaling pathway of FtsZ inhibition by 2,6-difluorobenzamide derivatives.
Conclusion and Future Perspectives
Enzyme inhibitors derived from this compound, particularly the 2,6-difluorobenzamide class of compounds, have demonstrated significant promise as potent antibacterial agents targeting the essential cell division protein FtsZ. Their efficacy, as evidenced by low micromolar MIC values against challenging pathogens like MRSA, positions them as a valuable scaffold for further drug development. While direct biochemical IC50 data for a broader range of these specific derivatives would enable a more granular comparison with benchmark inhibitors like PC190723, the existing cellular data strongly supports their potential. The detailed experimental protocols provided in this guide offer a framework for the robust evaluation of these and other novel FtsZ inhibitors. The unique mechanism of action, coupled with the potential for synergistic activity with existing antibiotics, makes this class of compounds a compelling area for continued research in the fight against antimicrobial resistance.
References
-
Erickson, H. P., Anderson, D. E., & Osawa, M. (2010). Practical Synthesis of PC190723, An Inhibitor of the Bacterial Cell Division Protein FtsZ. PMC. Available from: [Link]
-
Król, E., & Scheffers, D. J. (2013). FtsZ Polymerization Assays: Simple Protocols and Considerations. PMC. Available from: [Link]
- Artola, M., et al. (2020). Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics. Molecules.
-
Stokes, N. R., et al. (2013). An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy. PMC. Available from: [Link]
-
Anderson, D. E., et al. (2012). Comparison of Small Molecule Inhibitors of the Bacterial Cell Division Protein FtsZ and Identification of a Reliable Cross-Species Inhibitor. PubMed Central. Available from: [Link]
-
ResearchGate. IC 50 values and antibacterial activity for the nine FtsZ inhibitors synthesized a. Available from: [Link]
-
Andreu, J. M., et al. (2010). The Antibacterial Cell Division Inhibitor PC190723 Is an FtsZ Polymer-stabilizing Agent That Induces Filament Assembly and Condensation. PMC. Available from: [Link]
-
Król, E., & Scheffers, D. J. (2013). FtsZ Polymerization Assays: Simple Protocols and Considerations. University of Groningen Research Portal. Available from: [Link]
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Król, E., & Scheffers, D. J. (2013). FtsZ polymerization assays: simple protocols and considerations. PubMed. Available from: [Link]
-
Straniero, V., et al. (2017). 2,6‐Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ. AIR Unimi. Available from: [Link]
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Bi, F., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. PubMed. Available from: [Link]
-
Straniero, V., et al. (2017). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. Amanote Research. Available from: [Link]
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Straniero, V., et al. (2017). 2,6-difluorobenzamide inhibitors of the bacterial cell division protein FtsZ: design, synthesis and Structure Activity Relationship study. ResearchGate. Available from: [Link]
-
Kaur, H., et al. (2021). Targeting the Achilles Heel of FtsZ: The Interdomain Cleft. PMC. Available from: [Link]
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ResearchGate. IC 50 values and antibacterial activity for the nine FtsZ inhibitors synthesized a. Available from: [Link]
-
Straniero, V., et al. (2023). Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. PMC. Available from: [Link]
-
Galeano, J. J., et al. (2022). The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites. MDPI. Available from: [Link]
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The Versatile Bioactivity of Compounds Derived from 2,6-Difluoro-3-nitrobenzoyl Chloride: A Comparative Guide
Introduction: The Strategic Importance of a Fluorinated Scaffolding
In the landscape of modern medicinal chemistry, the strategic selection of foundational molecular scaffolds is paramount to the successful development of novel therapeutics. 2,6-Difluoro-3-nitrobenzoyl chloride, a highly reactive and versatile building block, has emerged as a significant starting material for the synthesis of a diverse array of biologically active compounds. The presence of two ortho-fluorine atoms profoundly influences the electronic properties and conformational preferences of the benzoyl ring, often enhancing metabolic stability and binding affinity. Furthermore, the nitro group serves as a versatile chemical handle, readily transformable into an amino group, which opens up a vast chemical space for derivatization. This guide provides a comparative analysis of the biological activities of distinct classes of compounds synthesized from this key intermediate, offering insights into their therapeutic potential, supported by experimental data and detailed protocols.
I. Antibacterial Agents: Potent Inhibition of Bacterial Cell Division
A prominent class of antibacterial agents derived from this compound are the 2,6-difluorobenzamides. Following the reduction of the nitro group to an amine and subsequent amide formation, these compounds have been extensively investigated as inhibitors of the bacterial cell division protein, FtsZ.
Mechanism of Action: Targeting the FtsZ Protein
FtsZ, a prokaryotic homolog of eukaryotic tubulin, is an essential protein that polymerizes at the mid-cell to form the Z-ring. This structure is critical for the recruitment of other proteins that constitute the divisome, the machinery responsible for bacterial cytokinesis. Inhibition of FtsZ polymerization or disruption of its dynamics leads to filamentation of the bacteria and ultimately cell death, making it a prime target for novel antibiotics.
The 2,6-difluorobenzamide derivatives act as allosteric inhibitors, binding to a site distinct from the GTP-binding site of FtsZ. This binding event stabilizes the FtsZ polymer, thereby disrupting the dynamic instability required for the proper function of the Z-ring and halting cell division.
Diagram of the FtsZ Inhibition Pathway
Caption: Synthetic pathway from this compound to FtsZ inhibitors and their mechanism of action.
Comparative Performance of 2,6-Difluorobenzamide Derivatives
Several studies have demonstrated the potent antibacterial activity of 2,6-difluorobenzamide derivatives against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative compounds.
| Compound ID | R Group (at 3-position) | Bacillus subtilis MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) |
| 7 | 3-chloroalkoxy | 0.25-1 | <10 |
| 12 | 3-bromoalkoxy | 0.25-1 | <10 |
| 17 | 3-alkyloxy | 0.25-1 | <10 |
| Data sourced from a study on novel 2,6-difluorobenzamide derivatives as FtsZ inhibitors.[1] |
These results highlight the potent activity of these compounds, with MIC values in the sub-microgram per milliliter range against B. subtilis and significant activity against both susceptible and resistant strains of S. aureus.[1]
Experimental Protocol: Synthesis of a Representative 2,6-Difluorobenzamide FtsZ Inhibitor
The synthesis of these potent antibacterial agents typically involves a multi-step process starting from 2,6-difluoro-3-nitrobenzoic acid, which is readily prepared from the corresponding benzoyl chloride.
Step 1: Reduction of the Nitro Group
-
Dissolve 2,6-difluoro-3-nitrobenzoic acid in a suitable solvent such as methanol or ethanol.
-
Add a catalyst, typically palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 3-amino-2,6-difluorobenzoic acid.
Step 2: Amide Formation
-
To a solution of 3-amino-2,6-difluorobenzoic acid in a suitable solvent (e.g., DMF or DCM), add a coupling agent such as HATU or EDC, and an amine base like DIPEA.
-
Add the desired amine component to form the final benzamide derivative.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and purify the product by column chromatography or recrystallization.
II. Anticancer Agents: Exploring New Therapeutic Avenues
While the antibacterial activity of 2,6-difluorobenzamide derivatives is well-documented, the exploration of compounds derived from this compound as anticancer agents is an emerging area of research. The structural motifs present in this scaffold are found in various known kinase inhibitors and other anticancer compounds.
Potential Mechanisms of Action in Oncology
The diverse chemical space accessible from this compound allows for the design of molecules targeting various cancer-related pathways:
-
Kinase Inhibition: The benzamide scaffold can be elaborated to target the ATP-binding site of various kinases involved in cancer cell proliferation and survival, such as VEGFR, EGFR, or CDKs. The fluorine substituents can enhance binding affinity and selectivity.
-
Tubulin Polymerization Inhibition: Similar to their effect on FtsZ, derivatives could be designed to interact with eukaryotic tubulin, disrupting microtubule dynamics and inducing mitotic arrest in cancer cells.
-
Induction of Apoptosis: The introduction of specific pharmacophores can lead to compounds that trigger programmed cell death in cancer cells through various intrinsic or extrinsic pathways.
Comparative Data of Structurally Related Anticancer Compounds
Direct and extensive quantitative data for anticancer compounds synthesized specifically from this compound is limited in the public domain. However, the activity of structurally related fluoroquinolone and benzimidazole derivatives suggests the potential of this scaffold. For instance, certain fluoroquinolone derivatives have shown significant cytotoxic activity against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) |
| Fluoroquinolone Derivative | MCF-7 (Breast) | 1.84 - 10.28 |
| Benzimidazole Derivative | HCT-116 (Colon) | 1.84 - 10.28 |
| Data for structurally related compounds, not direct derivatives of the topic compound. |
These data underscore the potential for developing potent anticancer agents from the 2,6-difluorobenzoyl scaffold. Further synthesis and screening of a dedicated library of compounds derived from this compound are warranted.
Experimental Workflow for Anticancer Screening
Caption: A typical workflow for the synthesis and evaluation of novel anticancer compounds.
III. Anti-inflammatory Agents: Modulating the Inflammatory Response
The benzamide functional group is a common feature in a number of anti-inflammatory drugs. It is hypothesized that derivatives of this compound could exhibit anti-inflammatory properties by inhibiting key enzymes or signaling pathways involved in the inflammatory cascade.
Potential Anti-inflammatory Targets
-
Cyclooxygenase (COX) Inhibition: Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target COX enzymes (COX-1 and COX-2) to reduce the production of prostaglandins. The benzamide scaffold could be tailored to fit into the active site of these enzymes.
-
p38 MAPK Inhibition: p38 Mitogen-Activated Protein Kinase (MAPK) is a key regulator of the production of pro-inflammatory cytokines such as TNF-α and IL-6. Inhibition of this kinase is a validated strategy for the treatment of inflammatory diseases.
-
NF-κB Pathway Inhibition: The transcription factor NF-κB is a master regulator of inflammation. Compounds that can modulate the NF-κB signaling pathway could have broad anti-inflammatory effects.
Comparative Insights from Related Anti-inflammatory Molecules
| Compound Class | Target | In Vitro Activity |
| Novel Benzamides | TNF-α production | Dose-dependent inhibition |
| Nicotinamides | NF-κB | Inhibition of activation |
| Data for structurally related compounds, not direct derivatives of the topic compound.[2] |
The development of this compound derivatives as anti-inflammatory agents represents a promising, yet underexplored, area of research.
Conclusion: A Scaffold with Untapped Potential
This compound is a valuable and versatile starting material for the synthesis of a wide range of biologically active compounds. The resulting 2,6-difluorobenzamide derivatives have been conclusively shown to be potent antibacterial agents through the inhibition of FtsZ. While the exploration of their anticancer and anti-inflammatory activities is still in its nascent stages, the structural features of this scaffold, combined with the promising activity of related compound classes, strongly suggest a high potential for the discovery of novel therapeutics in these areas. Further focused research, including the synthesis of diverse compound libraries and comprehensive biological screening, is crucial to fully unlock the therapeutic promise of this remarkable chemical scaffold.
References
-
Ma, S., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters, 27(4), 845-850. [Link]
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Fawzy, N. G., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22663-22685. [Link]
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Smolarz, M., et al. (2021). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules, 26(23), 7111. [Link]
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Szczepańska, K., et al. (2022). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 23(15), 8565. [Link]
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Szczepaniak, A., et al. (2023). Cholinesterase Inhibitory and Anti-Inflammatory Activity of the Naphtho- and Thienobenzo-Triazole Photoproducts: Experimental and Computational Study. Molecules, 28(19), 6878. [Link]
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A Comparative Spectroscopic Guide to 2,6-Difluoro-3-nitrobenzoyl Chloride and Its Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of reactive intermediates is paramount for the successful synthesis of novel molecular entities. 2,6-Difluoro-3-nitrobenzoyl chloride stands as a critical building block, offering a unique combination of functionalities: a reactive acyl chloride, electron-withdrawing fluorine atoms, and a nitro group that can be a precursor for an amino group or a modulator of electronic properties. Understanding the spectral signatures of this compound and its derivatives is essential for reaction monitoring, quality control, and the unambiguous confirmation of desired products.
This guide provides an in-depth comparative analysis of the spectral characteristics of this compound and its key derivatives, including esters and amides. We will delve into the nuances of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, offering experimental protocols and a comparative framework against relevant alternatives to illuminate the structural insights each technique provides.
The Structural Landscape: Interpreting the Core Moiety
The substitution pattern of this compound dictates a complex interplay of electronic and steric effects that are directly reflected in its spectral data. The two fluorine atoms ortho to the carbonyl group significantly influence the chemical environment of the aromatic ring and the reactivity of the acyl chloride. The nitro group further modifies the electron density distribution.
Experimental Protocols: Synthesis of Derivatives
To provide a practical context for spectral analysis, we outline the synthesis of two common derivatives: an ester (Methyl 2,6-difluoro-3-nitrobenzoate) and an amide (N-phenyl-2,6-difluoro-3-nitrobenzamide). These reactions are standard transformations of acyl chlorides.
Protocol 1: Synthesis of Methyl 2,6-Difluoro-3-nitrobenzoate
This Fischer esterification provides a straightforward method for converting the corresponding carboxylic acid to its methyl ester. A similar approach can be used for other simple alcohols.
Procedure:
-
To a solution of 2,6-difluoro-3-nitrobenzoic acid (1.0 eq.) in methanol (MeOH, 0.5 M), add concentrated sulfuric acid (H₂SO₄) (0.1 eq.) dropwise at 0 °C.
-
The reaction mixture is then heated to reflux and stirred for 4-6 hours.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the methanol is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous phase is neutral.
-
The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield the crude product.
-
Purification is achieved by column chromatography on silica gel.
Protocol 2: Synthesis of N-phenyl-2,6-difluoro-3-nitrobenzamide
The reaction of this compound with a primary amine, such as aniline, readily forms a stable amide bond.[1]
Procedure:
-
Dissolve aniline (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Experimental Workflow for Derivative Synthesis and Analysis
Caption: Workflow for the synthesis and spectral analysis of derivatives.
Comparative Spectral Analysis
The following sections detail the expected spectral features of this compound and its derivatives, with comparisons to simpler, related molecules to highlight the influence of the various functional groups.
¹H NMR Spectroscopy
The proton NMR spectra of these compounds are characterized by signals in the aromatic region, which are influenced by the electronic effects of the fluorine, nitro, and carbonyl groups.
| Compound | Aromatic Protons (ppm) | Other Protons (ppm) | Key Features & Comparison |
| This compound | ~8.0-8.5 (m) | - | The two aromatic protons will appear as a complex multiplet due to coupling with each other and with the two fluorine atoms. The strong electron-withdrawing effects of the nitro and carbonyl chloride groups will shift these protons downfield. |
| Methyl 2,6-difluoro-3-nitrobenzoate | ~7.8-8.3 (m) | ~3.9 (s, 3H, -OCH₃) | The aromatic proton signals will be similar to the parent acyl chloride, though slightly upfield due to the lesser electron-withdrawing nature of the ester compared to the acyl chloride. A characteristic singlet for the methyl ester protons will be observed around 3.9 ppm.[2] |
| N-phenyl-2,6-difluoro-3-nitrobenzamide | ~7.2-8.5 (m) | ~8.5-9.5 (br s, 1H, -NH) | The spectrum will be more complex with signals from both phenyl rings. The amide proton will appear as a broad singlet at a downfield chemical shift. |
| 2,6-Difluorobenzoyl chloride | ~7.0-7.6 (m) | - | For comparison, the absence of the nitro group results in the aromatic protons appearing at a higher field (more shielded) compared to the title compound.[3] |
| p-Nitrobenzoyl chloride | ~8.3-8.5 (d) | - | The para-substitution leads to a simpler AA'BB' system (two doublets) in the aromatic region, demonstrating the effect of the substitution pattern on the spectrum.[4][5] |
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide valuable information about the carbon skeleton of the molecules. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.
| Compound | Carbonyl Carbon (ppm) | Aromatic Carbons (ppm) | Other Carbons (ppm) | Key Features & Comparison |
| This compound | ~165-170 | ~115-160 | - | The carbonyl carbon will be significantly downfield. The aromatic carbons will show complex splitting patterns due to C-F coupling. The carbons bearing the fluorine atoms will appear as doublets with large coupling constants. |
| Methyl 2,6-difluoro-3-nitrobenzoate | ~163-168 | ~115-160 | ~53 (-OCH₃) | The ester carbonyl carbon is typically found slightly upfield compared to the acyl chloride carbonyl. The methyl carbon of the ester will appear around 53 ppm.[6] |
| N-phenyl-2,6-difluoro-3-nitrobenzamide | ~162-167 | ~115-160, ~120-140 | - | The spectrum will show signals for all aromatic carbons from both rings. The amide carbonyl is generally more shielded than the ester or acyl chloride carbonyl. |
| 2,6-Difluorobenzoyl chloride | ~164 | ~112-162 | - | The absence of the nitro group will lead to different chemical shifts for the aromatic carbons compared to the title compound, reflecting a different electron density distribution.[3] |
| p-Nitrobenzoyl chloride | ~167 | ~124-151 | - | The simpler substitution pattern results in fewer signals in the aromatic region due to symmetry.[5] |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the key functional groups present in a molecule. The positions of the characteristic absorption bands are influenced by the electronic environment.
| Compound | C=O Stretch (cm⁻¹) | NO₂ Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) | Key Features & Comparison |
| This compound | ~1770-1800 (strong) | ~1530 & ~1350 (strong) | ~1200-1300 (strong) | The acyl chloride carbonyl stretch appears at a high frequency. Two strong bands corresponding to the asymmetric and symmetric stretching of the nitro group are expected. Strong C-F stretching bands will also be present. |
| Methyl 2,6-difluoro-3-nitrobenzoate | ~1720-1740 (strong) | ~1530 & ~1350 (strong) | ~1200-1300 (strong) | The ester carbonyl stretch is at a lower frequency than the acyl chloride. The nitro and C-F stretches will be in similar positions. |
| N-phenyl-2,6-difluoro-3-nitrobenzamide | ~1650-1680 (strong) | ~1530 & ~1350 (strong) | ~1200-1300 (strong) | The amide carbonyl (Amide I band) is at an even lower frequency. An N-H stretching band will also be present around 3300 cm⁻¹. |
| 2,6-Difluorobenzoyl chloride | ~1760-1790 (strong) | - | ~1200-1300 (strong) | The spectrum is simpler due to the absence of the nitro group absorption bands.[3][7] |
| p-Nitrobenzoyl chloride | ~1770 (strong) | ~1525 & ~1350 (strong) | - | The C=O and NO₂ stretching frequencies are similar to the title compound, highlighting that the electronic effect of the nitro group on these vibrations is significant regardless of its position.[5] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.
| Compound | Molecular Ion (M⁺) | Key Fragmentation Patterns | Key Features & Comparison | | :--- | :--- | :--- | :--- | :--- | | This compound | m/z 221/223 (isotope pattern for Cl) | Loss of Cl (M-35/37), loss of CO (M-28), loss of NO₂ (M-46) | The molecular ion peak will show a characteristic 3:1 isotope pattern for the presence of one chlorine atom. Common fragmentation pathways include the loss of the chlorine atom, carbon monoxide, and the nitro group. | | Methyl 2,6-difluoro-3-nitrobenzoate | m/z 217 | Loss of OCH₃ (M-31), loss of COOCH₃ (M-59) | The molecular ion peak will be a single peak. Fragmentation often involves the loss of the methoxy group or the entire ester functional group.[8] | | N-phenyl-2,6-difluoro-3-nitrobenzamide | m/z 294 | Fragmentation of the amide bond, loss of the phenyl group | The molecular ion should be readily observable. Fragmentation can occur on either side of the amide bond. | | 2,6-Difluorobenzoyl chloride | m/z 176/178 | Loss of Cl (M-35/37), loss of CO (M-28) | The fragmentation pattern will be simpler than the title compound due to the absence of the nitro group.[3] | | p-Nitrobenzoyl chloride | m/z 185/187 | Loss of Cl (M-35/37), loss of NO₂ (M-46) | Similar fragmentation to the title compound, with the loss of chlorine and the nitro group being prominent.[9][10] |
Relationship between Structure and Spectral Data
Caption: Interplay between molecular structure and spectroscopic output.
Conclusion
The spectral analysis of this compound and its derivatives provides a wealth of structural information. Each spectroscopic technique offers a unique window into the molecule's architecture, from the connectivity of atoms revealed by NMR to the identification of functional groups by IR and the determination of molecular weight and fragmentation pathways by MS. By comparing the spectral data of the parent acyl chloride with its ester and amide derivatives, and with related benzoyl chloride analogs, a comprehensive understanding of the structure-spectra relationship can be established. This guide serves as a foundational resource for scientists working with this versatile class of compounds, enabling more efficient and accurate chemical synthesis and characterization.
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A Comparative Guide to the Reactivity of Ortho- vs. Para-Nitrobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, substituted benzoyl chlorides are indispensable reagents for constructing complex molecular architectures. Among these, nitrobenzoyl chlorides are particularly valuable due to the profound influence of the nitro group on the reactivity of the acyl chloride moiety. The specific placement of this powerful electron-withdrawing group—whether in the ortho or para position—creates two isomers with distinct chemical personalities. This guide provides an in-depth, objective comparison of ortho-nitrobenzoyl chloride and para-nitrobenzoyl chloride, supported by experimental frameworks, to empower researchers in making informed decisions for their synthetic strategies.
The Decisive Influence of Isomerism: Structural and Electronic Properties
The reactivity of an acyl chloride in nucleophilic acyl substitution is fundamentally governed by the electrophilicity of its carbonyl carbon.[1][2] The nitro group (–NO₂) is a potent electron-withdrawing group, operating through two distinct mechanisms: the inductive effect (-I) and the mesomeric, or resonance, effect (-M).[3][4]
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bond framework.
-
Mesomeric Effect (-M): The nitro group delocalizes the pi electrons of the benzene ring onto itself via resonance, further depleting the ring of electron density, particularly at the ortho and para positions.[3]
How these effects manifest differs significantly between the two isomers:
-
para-Nitrobenzoyl Chloride: In the para position, both the -I and -M effects work in concert, unimpeded, to withdraw electron density from the entire aromatic system. This withdrawal is efficiently transmitted to the carbonyl carbon, significantly increasing its partial positive charge (δ+) and making it exceptionally susceptible to nucleophilic attack.[3][5]
-
ortho-Nitrobenzoyl Chloride: The ortho isomer also experiences strong -I and -M effects. However, the close proximity of the bulky nitro group to the acyl chloride functional group introduces a significant steric hindrance , often referred to as the "ortho effect."[6] This steric clash can physically impede the trajectory of an incoming nucleophile, shielding the carbonyl carbon and tempering the molecule's reactivity, despite its electronic activation.
This fundamental dichotomy—pure electronic activation in the para isomer versus a competition between electronic activation and steric hindrance in the ortho isomer—is the cornerstone of their differential reactivity.
Physicochemical and Spectroscopic Properties
A summary of key properties is essential for practical laboratory applications, from reaction setup to quality control analysis.
| Property | o-Nitrobenzoyl Chloride | p-Nitrobenzoyl Chloride |
| Appearance | Crystalline solid[7] | Yellow needles or powder[8] |
| CAS Number | 610-14-0[9] | 122-04-3[8] |
| Molecular Weight | 185.56 g/mol [7] | 185.56 g/mol [8] |
| Melting Point | ~33 °C[10] | 71-73 °C[11][12] |
| Boiling Point | 153-154 °C @ 12 mmHg[10] | 155 °C @ 20 mmHg[11] |
| ¹H NMR (CDCl₃, ppm) | Aromatic multiplet | ~8.3-8.4 (AA'BB' system)[13][14] |
| IR (C=O stretch, cm⁻¹) | ~1770-1790 | ~1770[13] |
| IR (NO₂ stretch, cm⁻¹) | ~1530 (asym), ~1350 (sym) | ~1525 (asym), ~1350 (sym)[13] |
A Head-to-Head Comparison: Reactivity and Kinetics
The most direct way to compare the reactivity of these isomers is through kinetic analysis of their reactions with common nucleophiles, such as water (hydrolysis) or amines (aminolysis).
Hypothesis
Due to the unhindered and potent electron-withdrawing nature of the para-nitro group, p-nitrobenzoyl chloride is expected to react significantly faster with nucleophiles than o-nitrobenzoyl chloride. The rate of reaction for the ortho isomer will be attenuated by the steric hindrance impeding the nucleophile's approach to the carbonyl center.
Experimental Validation: Comparative Hydrolysis Rates
The rate of hydrolysis can be conveniently monitored using UV-Vis spectroscopy or conductometry.[15][16] The production of hydrochloric acid during the reaction leads to a change in the conductivity of the solution, which can be measured over time to determine reaction kinetics.
| Isomer | Relative Rate of Hydrolysis (Hypothetical) | Causality |
| p-Nitrobenzoyl Chloride | Very Fast (k_para_) | The carbonyl carbon is highly electrophilic due to the strong, unhindered -I and -M effects of the nitro group. The transition state is stabilized by this electron withdrawal.[3][17] |
| o-Nitrobenzoyl Chloride | Slower (k_ortho_) | While electronically activated, the steric bulk of the adjacent nitro group hinders the approach of the water molecule to the carbonyl carbon, increasing the activation energy of the rate-determining step.[6] |
| Reactivity Order | k_para_ > k_ortho_ | Electronic activation is the dominant factor for the para isomer, while steric hindrance is a significant competing factor for the ortho isomer. |
Protocol: Comparative Kinetic Analysis of Hydrolysis via Conductometry
This protocol provides a self-validating system to quantify the difference in reactivity.
-
Instrumentation Setup:
-
Calibrate a conductivity meter and probe suitable for organic/aqueous mixtures.
-
Use a thermostatted reaction vessel to maintain a constant temperature (e.g., 25.0 ± 0.1 °C), as reaction rates are highly temperature-dependent.
-
-
Reagent Preparation:
-
Prepare equimolar (e.g., 0.01 M) stock solutions of o-nitrobenzoyl chloride and p-nitrobenzoyl chloride in a dry, inert solvent such as acetone or dioxane.
-
Prepare the reaction solvent, an aqueous-organic mixture (e.g., 90:10 acetone:water by volume).
-
-
Kinetic Run (Performed for each isomer separately):
-
Add a precise volume of the reaction solvent to the thermostatted vessel and allow it to equilibrate thermally.
-
Place the conductivity probe in the solvent and begin recording baseline conductivity.
-
To initiate the reaction, inject a small, precise aliquot of the acyl chloride stock solution into the vessel with vigorous stirring to ensure instantaneous mixing.
-
Record the conductivity of the solution at regular time intervals until the value plateaus, indicating reaction completion.
-
-
Data Analysis:
-
The increase in conductivity is directly proportional to the concentration of HCl produced.
-
Assuming pseudo-first-order kinetics (due to the large excess of water), plot the natural logarithm of (Conductivity_final - Conductivity_time) versus time.
-
The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k).
-
Compare the calculated k values for the ortho and para isomers to obtain a quantitative measure of their relative reactivity.
-
Implications for Synthetic Strategy
The choice between ortho- and para-nitrobenzoyl chloride is a strategic one, directly impacting reaction outcomes.
-
When to Use p-Nitrobenzoyl Chloride:
-
Rapid Acylations: Its high reactivity makes it the reagent of choice for rapid and efficient conversions, especially with less reactive nucleophiles like hindered alcohols or deactivated anilines.[1]
-
High-Yield Derivatizations: In analytical chemistry, it is often used to derivatize alcohols or amines for techniques like HPLC, where a fast, quantitative reaction is paramount.
-
Driving Reactions to Completion: Its potency as an acylating agent ensures reactions are driven strongly towards the product side of the equilibrium.[3]
-
-
When to Use o-Nitrobenzoyl Chloride:
-
Controlled Reactions: When dealing with highly reactive nucleophiles or substrates with multiple nucleophilic sites, the moderated reactivity of the ortho isomer can offer better control and improved chemoselectivity, preventing side reactions or polymerization.
-
Avoiding Over-reaction: For sensitive substrates prone to decomposition under harsh conditions, the slower reaction rate of the ortho isomer may be beneficial.
-
Fine-Tuning Electronic Properties: In drug development, the specific placement of the nitro group can be critical for receptor binding or modulating pharmacokinetic properties, making the ortho isomer a necessary structural component despite its potentially lower reactivity.
-
Protocol: Synthesis of a Secondary Amide (Amidation)
Amidation reactions clearly illustrate the practical differences between the two isomers.[18]
-
Reaction Setup:
-
In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve a primary amine (e.g., benzylamine, 1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Cool the solution in an ice bath (0 °C).
-
-
Reagent Addition:
-
Dissolve the nitrobenzoyl chloride isomer (ortho or para, 1.05 equivalents) in a minimal amount of the same anhydrous solvent.
-
Add the acyl chloride solution dropwise to the cooled amine solution over 15-20 minutes with continuous stirring.
-
-
Reaction and Workup:
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Reactions with the para isomer are typically much faster.
-
Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with dilute acid (e.g., 1 M HCl) to remove excess amine and base, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product.
-
Purify the product by recrystallization or column chromatography.
-
Synthesis of the Isomers
Both isomers are readily synthesized from their corresponding nitrobenzoic acids. The most common and efficient method involves treatment with thionyl chloride (SOCl₂), often with a catalytic amount of DMF or pyridine.[9][19][20]
Protocol: General Synthesis from Nitrobenzoic Acid
Caution: This reaction should be performed in a well-ventilated fume hood as it evolves toxic HCl and SO₂ gases.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a gas trap (e.g., leading to a beaker with NaOH solution), add the appropriate nitrobenzoic acid (ortho or para, 1.0 equivalent).
-
Reagent Addition: Add an excess of thionyl chloride (SOCl₂, ~2-3 equivalents). Thionyl chloride can serve as both the reagent and the solvent.[20]
-
Reaction: Gently heat the mixture to reflux (the boiling point of SOCl₂ is ~76 °C). The solid carboxylic acid will gradually dissolve as it is converted to the liquid acyl chloride. Continue reflux for 2-4 hours or until the evolution of gas ceases.
-
Isolation: After cooling the reaction mixture, remove the excess thionyl chloride by distillation, often under reduced pressure.[10][21]
-
Purification: The resulting crude nitrobenzoyl chloride can be purified by vacuum distillation to yield the final product.[11]
Conclusion
The positional isomerism of the nitro group on the benzoyl chloride scaffold creates two reagents with distinct reactivity profiles.
-
p-Nitrobenzoyl Chloride is a highly reactive, potent acylating agent, driven by unhindered, powerful electronic withdrawal. It is the ideal choice for rapid reactions and for acylating less reactive nucleophiles.
-
o-Nitrobenzoyl Chloride exhibits a more nuanced reactivity, representing a balance between strong electronic activation and significant steric hindrance. This moderated reactivity can be strategically advantageous for achieving greater control and selectivity with sensitive or highly reactive substrates.
Ultimately, the choice between these two isomers is not a matter of one being universally "better," but rather a calculated decision based on the specific demands of the synthetic target and the nature of the nucleophile. A thorough understanding of the interplay between electronic and steric effects is paramount for any researcher aiming to leverage these versatile building blocks to their full potential.
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Google Patents (2016). CN105732391A - Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst.
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BenchChem (2025). Synthesis of 4-Nitrobenzoyl Chloride from 4-Nitrobenzoic Acid: A Technical Guide.
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BenchChem (2025). Spectroscopic Profile of 4-Nitrobenzoyl Chloride: A Technical Guide.
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BenchChem (2025). A Comparative Guide to Acyl Chlorides in Organic Synthesis.
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BenchChem (2025). An In-depth Technical Guide on the Electrophilicity of 4-Nitrobenzoyl Chloride.
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Chemistry Stack Exchange (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. [Online discussion].
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BenchChem (2025). A Technical Guide to the Discovery and Historical Synthesis of 4-Nitrobenzoyl Chloride.
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PrepChem.com (2023). Synthesis of 2-nitrobenzoyl chloride.
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NIST (2021). 4-Nitrobenzoyl chloride. In NIST Chemistry WebBook. National Institute of Standards and Technology.
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CAMEO Chemicals (2024). P-NITROBENZOYL CHLORIDE. National Oceanic and Atmospheric Administration.
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A Strategic Cost-Benefit Analysis of 2,6-Difluoro-3-nitrobenzoyl Chloride in Large-Scale Synthesis
In the landscape of pharmaceutical and agrochemical manufacturing, the selection of building blocks is a critical decision point, balancing reactivity, yield, purity, and cost. Substituted benzoyl chlorides are cornerstone acylating agents, valued for their ability to readily form esters and amides.[1][2] This guide provides an in-depth analysis of 2,6-Difluoro-3-nitrobenzoyl chloride , a highly activated and specialized reagent, comparing its performance and economic viability against common alternatives in the context of large-scale industrial synthesis.
The Molecular Architecture: Understanding Reactivity
The utility of a benzoyl chloride derivative is fundamentally dictated by the electrophilicity of its carbonyl carbon. This reactivity is modulated by the electronic and steric nature of the substituents on the aromatic ring.[2]
This compound presents a unique combination of functional groups:
-
Two Ortho Fluorine Atoms: As highly electronegative elements, the fluorine atoms exert a powerful electron-withdrawing inductive effect (-I), significantly increasing the partial positive charge on the carbonyl carbon. This enhances its susceptibility to nucleophilic attack.
-
One Meta Nitro Group: The nitro group is one of the strongest electron-withdrawing groups, operating through both a negative inductive effect (-I) and a negative resonance effect (-M). Its presence dramatically boosts the reactivity of the acyl chloride.
-
Steric Profile: The ortho-fluorine atoms provide a degree of steric shielding around the reaction center, which can be advantageous in controlling selectivity in certain complex syntheses.
To contextualize its performance, we will compare it against three key alternatives:
-
2,6-Difluorobenzoyl chloride: Lacks the nitro group, isolating the effect of fluorine substitution.
-
3-Nitrobenzoyl chloride: Lacks fluorine atoms, highlighting the impact of the nitro group alone.
-
Benzoyl Chloride: The unsubstituted parent compound, serving as a baseline for cost and reactivity.
Below is a logical flow diagram illustrating how the electronic effects of these substituents influence the reactivity of the acyl chloride.
Sources
A Comparative Guide to the Stability of 2,6-Difluoro-3-nitrobenzoyl chloride and its Analogs for Pharmaceutical Development
Introduction: The Critical Role of Acyl Chloride Stability in Drug Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, acyl chlorides are indispensable reagents, prized for their high reactivity which enables the efficient formation of esters, amides, and other crucial functional groups.[1] However, this inherent reactivity presents a significant challenge: their stability. Acyl chlorides are notoriously susceptible to degradation, primarily through hydrolysis, which not only consumes the valuable starting material but also introduces impurities that can compromise reaction yields and complicate purification processes.[2][3] For researchers and drug development professionals, a thorough understanding of the stability of a given acyl chloride is paramount for robust process development, ensuring reaction reproducibility, and maintaining the quality of active pharmaceutical ingredients (APIs).
This guide provides an in-depth comparative analysis of the stability of 2,6-Difluoro-3-nitrobenzoyl chloride, a key building block in modern medicinal chemistry, and its structural analogs. We will delve into the electronic and steric factors governing their stability, present a framework for evaluating their degradation profiles through forced degradation studies, and provide detailed experimental protocols for researchers to implement in their own laboratories.
Understanding the Stability of Substituted Benzoyl Chlorides: A Mechanistic Perspective
The stability of a benzoyl chloride is intrinsically linked to the electrophilicity of its carbonyl carbon. Substituents on the aromatic ring play a crucial role in modulating this electrophilicity through inductive and resonance effects.
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro groups (-NO₂) and halogens (-F, -Cl) are strongly electron-withdrawing. They pull electron density away from the carbonyl carbon, increasing its partial positive charge and making it more susceptible to nucleophilic attack.[4] This heightened electrophilicity leads to a faster rate of reaction with nucleophiles, including water, thus decreasing the compound's hydrolytic stability.
-
Electron-Donating Groups (EDGs): Conversely, electron-donating groups like alkyl or alkoxy groups push electron density towards the carbonyl carbon, reducing its electrophilicity and thereby increasing the compound's stability towards nucleophiles.
The subject of this guide, This compound , possesses three potent electron-withdrawing groups. The two fluorine atoms at the ortho positions and the nitro group at the meta position work in concert to significantly increase the electrophilicity of the carbonyl carbon. Consequently, this molecule is expected to be highly reactive and possess lower hydrolytic stability compared to unsubstituted benzoyl chloride or analogs with fewer or weaker electron-withdrawing groups.
The following diagram illustrates the key factors influencing the stability of benzoyl chloride derivatives.
Caption: Factors governing the stability of substituted benzoyl chlorides.
Comparative Stability Analysis: A Data-Driven Approach
| Compound | Structure | Substituent Effects | Predicted Relative Stability |
| Benzoyl Chloride | C₆H₅COCl | Reference Compound | Moderate |
| 4-Nitrobenzoyl Chloride | 4-NO₂C₆H₄COCl | Strong EWG (-M, -I) | Low |
| 2-Nitrobenzoyl Chloride | 2-NO₂C₆H₄COCl | Strong EWG (-M, -I) | Low |
| 2,6-Difluorobenzoyl Chloride | 2,6-F₂C₆H₃COCl | Two strong EWGs (-I) | Very Low |
| This compound | 2,6-F₂, 3-NO₂C₆H₂COCl | Three strong EWGs (-I, -M) | Extremely Low |
| 4-Methylbenzoyl Chloride | 4-CH₃C₆H₄COCl | Weak EDG (+I) | High |
EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group; -M: Negative Mesomeric (Resonance) Effect; -I: Negative Inductive Effect; +I: Positive Inductive Effect.
The presence of three potent electron-withdrawing groups in this compound strongly suggests it will be the least stable among the compared analogs, exhibiting the highest susceptibility to nucleophilic attack and subsequent degradation.
Experimental Design for Stability Assessment: A Forced Degradation Protocol
To experimentally determine and compare the stability of this compound and its analogs, a forced degradation study is the most effective approach.[5] This involves subjecting the compounds to a variety of stress conditions that are more severe than accelerated stability testing conditions to identify potential degradation pathways and products.[6]
The following workflow outlines a comprehensive forced degradation study suitable for highly reactive acyl chlorides.
Caption: Workflow for a forced degradation study of acyl chlorides.
Step-by-Step Experimental Protocols
Important Note: All manipulations involving acyl chlorides must be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[4][7] These compounds are corrosive and react with moisture to produce HCl gas.[2]
1. Hydrolytic Stability Assessment
-
Objective: To determine the rate of hydrolysis under acidic, basic, and neutral conditions.
-
Materials:
-
Acyl chloride of interest
-
Anhydrous acetonitrile (ACN) or tetrahydrofuran (THF)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
High-purity water (HPLC grade)
-
Thermostatted reaction vessel
-
HPLC system with a UV detector
-
-
Procedure:
-
Prepare a stock solution of the acyl chloride in the anhydrous solvent (e.g., 10 mg/mL).
-
In three separate thermostatted reaction vessels (e.g., at 25°C), place the hydrolytic solutions: 0.1 M HCl, 0.1 M NaOH, and high-purity water.
-
Initiate the reaction by adding a small aliquot of the acyl chloride stock solution to each vessel to achieve a final concentration of approximately 0.1 mg/mL.
-
At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume of the mobile phase to be used for HPLC analysis.
-
Analyze the quenched samples by a validated stability-indicating HPLC method to determine the concentration of the remaining acyl chloride and the formation of the corresponding carboxylic acid.
-
-
Data Analysis: Plot the natural logarithm of the acyl chloride concentration versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k). Compare the rate constants across the different pH conditions and for the different analogs.
2. Thermal Stability Assessment
-
Objective: To evaluate the stability of the compound under dry heat conditions.
-
Materials:
-
Acyl chloride of interest (neat or as a solid dispersion if applicable)
-
Thermogravimetric Analyzer (TGA) or Differential Scanning Calorimeter (DSC)
-
Oven capable of maintaining a constant temperature (e.g., 50°C, 60°C, 70°C).
-
-
Procedure (TGA/DSC):
-
Place a small, accurately weighed sample of the acyl chloride in the TGA or DSC pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min).
-
Record the weight loss as a function of temperature (TGA) or the heat flow as a function of temperature (DSC) to identify the onset of decomposition.
-
-
Procedure (Isothermal Stressing):
-
Place accurately weighed samples of the acyl chloride in sealed vials.
-
Store the vials in ovens at different elevated temperatures.
-
At specified time points, remove a vial from each temperature and allow it to cool to room temperature.
-
Dissolve the contents in a suitable anhydrous solvent and analyze by HPLC to quantify the remaining acyl chloride.
-
-
Data Analysis: Compare the decomposition temperatures from TGA/DSC for the different analogs. For isothermal stressing, determine the degradation rate at each temperature and consider constructing an Arrhenius plot to estimate the shelf-life at ambient conditions.
Handling and Storage Recommendations
Given their high reactivity and sensitivity to moisture, stringent handling and storage procedures are critical for maintaining the integrity of this compound and its analogs.
-
Handling: Always handle these compounds in a fume hood.[8] Use dry glassware and syringes. An inert atmosphere (e.g., nitrogen or argon) is recommended for transfers and reactions.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[2][8] Containers should be tightly sealed, preferably with a PTFE-lined cap, and stored under an inert gas. For long-term storage, refrigeration (2-8°C) is advisable.[8]
Conclusion
The stability of this compound is a critical consideration for its effective use in pharmaceutical synthesis. The presence of two fluoro and one nitro substituent renders it highly susceptible to nucleophilic attack, particularly hydrolysis. This guide provides a comprehensive framework for understanding and experimentally evaluating the stability of this important reagent and its analogs. By employing the principles of forced degradation and adhering to rigorous handling protocols, researchers can mitigate the challenges associated with the inherent reactivity of these compounds, leading to more robust and reproducible synthetic processes.
References
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ChemAnalyst. (2025). Benzoyl Chloride Procurement Guide. ChemAnalyst. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride. Carl ROTH. Retrieved from [Link]
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PubChem. (n.d.). 2,6-Difluorobenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
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ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
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Memmert. (2012). Stability tests according to ICH Q1A (R2). Memmert. Retrieved from [Link]
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Sciencemadness Discussion Board. (2020). Acyl chlorides stability. Sciencemadness.org. Retrieved from [Link]
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US EPA. (2025). Accelerated Storage Stability and Corrosion Characteristics Study Protocol. United States Environmental Protection Agency. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoyl chloride. PrepChem.com. Retrieved from [Link]
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Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Ataman Kimya. Retrieved from [Link]
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Parsania, P. H., Patel, J. P., & Adroja, P. P. (2015). Synthesis, Characterization, and Pathogenic Activities of Bisphenol-C Derivatives. ResearchGate. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of 4-nitrobenzoyl chloride. PrepChem.com. Retrieved from [Link]
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Wikipedia. (n.d.). Benzoyl chloride. Wikipedia. Retrieved from [Link]
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PubChem. (n.d.). 2-Nitrobenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
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Al-Rawashdeh, M., & Tawalbeh, R. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceuticals, 15(11), 1335. Retrieved from [Link]
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Ing. Petr Švec - PENTA s.r.o. (2025). Benzoyl chloride. PENTA chemicals. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 7.4: Kinetics. Chemistry LibreTexts. Retrieved from [Link]
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Raorane, S. (2026). Short-term Stability Studies. International Journal of Pharmaceutical Sciences, 4(1), 1649-1669. Retrieved from [Link]
-
Margosis, M., & Tsuji, K. (1973). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. Journal of pharmaceutical sciences, 62(11), 1836–1838. Retrieved from [Link]
-
Cheméo. (2025). Benzoyl chloride, 3-chloro-. Cheméo. Retrieved from [Link]
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Gómez-López, V. M., et al. (2007). Shelf-life extension of minimally processed carrots by gaseous chlorine dioxide. Journal of food protection, 70(11), 2507-2514. Retrieved from [Link]
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Pop, O. L., et al. (2023). Accelerated Shelf-Life and Stability Testing of Hydrolyzed Corn Starch Films. Polymers, 15(4), 896. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Characterization of Impurities in Commercial 2,6-Difluoro-3-nitrobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a matter of quality control; it is a cornerstone of efficacy, safety, and reproducibility. 2,6-Difluoro-3-nitrobenzoyl chloride is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs), and its impurity profile can have profound implications for downstream reactions and the final product's quality. This guide provides a comprehensive framework for the characterization of impurities in commercial this compound, offering both theoretical insights and practical, field-proven experimental protocols. We will delve into the origins of potential impurities, robust analytical methodologies for their identification and quantification, and a comparative analysis of synthetic routes that can influence the final purity of this vital reagent.
The Criticality of Purity: Why Impurity Profiling of this compound Matters
The presence of unwanted chemical entities in a reagent like this compound can lead to a cascade of undesirable outcomes in a synthetic pathway.[1] These can range from reduced yields and the formation of intractable byproducts to the introduction of potentially toxic compounds into the final API.[1] Regulatory bodies such as the FDA and international guidelines like ICH have stringent requirements for the identification, qualification, and control of impurities in drug substances.[1] Therefore, a thorough understanding and characterization of the impurity profile of this key intermediate is a non-negotiable aspect of modern drug development.[1]
Unmasking the Contaminants: A Look at Potential Impurities
The impurities in commercial this compound can be broadly categorized based on their origin:
-
Process-Related Impurities: These arise from the synthetic route used to manufacture the compound.
-
Degradation Products: These are formed by the decomposition of this compound over time or due to improper storage.
-
Residual Solvents and Reagents: These are trace amounts of chemicals used in the synthesis or purification process that are not completely removed.
The Primary Synthetic Route and Its Associated Impurities
The most common laboratory and industrial synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 2,6-Difluoro-3-nitrobenzoic acid. This is typically achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Figure 1: Primary synthesis route for this compound.
This seemingly straightforward conversion can introduce several impurities:
-
Unreacted Starting Material: Incomplete reaction can leave residual 2,6-Difluoro-3-nitrobenzoic acid in the final product.
-
Residual Chlorinating Agents and Byproducts: Trace amounts of thionyl chloride, oxalyl chloride, or their decomposition products (e.g., HCl, SO₂, CO, CO₂) may be present.
-
Isomeric Impurities: If the starting 2,6-Difluoro-3-nitrobenzoic acid contains positional isomers (e.g., 2,4-Difluoro-3-nitrobenzoic acid), these will be converted to their corresponding acid chlorides and contaminate the final product.
-
Anhydride Formation: Self-reaction of the acid chloride with the starting carboxylic acid can lead to the formation of the corresponding anhydride.
Degradation Pathways
This compound is a reactive acyl chloride and is susceptible to hydrolysis.
Figure 2: Primary degradation pathway of this compound.
The primary degradation product is the starting material, 2,6-Difluoro-3-nitrobenzoic acid. This hydrolysis can be initiated by atmospheric moisture or residual water in solvents, making proper handling and storage crucial.
A Comparative Look at Alternative Synthetic Routes
While the conversion from the carboxylic acid is most common, other synthetic strategies for producing benzoyl chlorides exist and can introduce different impurity profiles. For instance, processes starting from substituted benzaldehydes or benzotrichlorides have been patented for related compounds.[1][2]
-
From Benzaldehydes: Chlorination of the corresponding aldehyde can yield the acid chloride. This route may introduce unreacted aldehyde or over-chlorinated species as impurities.
-
From Benzotrichlorides: Partial hydrolysis of a benzotrichloride derivative can also produce the benzoyl chloride. Incomplete hydrolysis would leave residual benzotrichloride, while over-hydrolysis would lead to the carboxylic acid.
A comparison of these routes highlights the importance of understanding the manufacturing process of a commercial batch to anticipate the likely impurities.
Experimental Protocols for Impurity Characterization
A multi-technique approach is essential for the comprehensive characterization of impurities. Here, we provide detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
Due to the high reactivity of the acid chloride, direct analysis by HPLC can be challenging. A robust method involves derivatization to a stable ester, which allows for accurate quantification of the parent compound and the primary impurity, the corresponding carboxylic acid.[3][4]
Protocol 1: HPLC Analysis via Methyl Ester Derivatization
Objective: To quantify this compound and its primary impurity, 2,6-Difluoro-3-nitrobenzoic acid.
Materials:
-
Commercial this compound sample
-
Anhydrous Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized Water (18 MΩ·cm)
-
Phosphoric Acid (85%)
-
Volumetric flasks, pipettes, and syringes
-
HPLC system with UV detector
Procedure:
-
Standard Preparation:
-
Accurately weigh ~20 mg of a reference standard of 2,6-Difluoro-3-nitrobenzoic acid into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with anhydrous methanol.
-
-
Sample Preparation (Derivatization):
-
Accurately weigh ~25 mg of the commercial this compound sample into a 50 mL volumetric flask.
-
Carefully add anhydrous methanol to the flask, allowing the derivatization to the methyl ester to occur.
-
Dilute to the mark with anhydrous methanol and mix thoroughly.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 30% B
-
20-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Data Interpretation: The peak corresponding to the methyl ester of 2,6-Difluoro-3-nitrobenzoic acid represents the active compound. The peak corresponding to the 2,6-Difluoro-3-nitrobenzoic acid standard represents the primary impurity. Quantification can be performed using external standards.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,6-Difluoro-3-nitrobenzoyl Chloride
For Immediate Reference: A Procedural Overview
This document provides a detailed, step-by-step protocol for the safe disposal of 2,6-Difluoro-3-nitrobenzoyl chloride, a reactive acyl chloride. The primary disposal method involves a controlled hydrolysis (quenching) reaction, followed by neutralization and appropriate waste segregation. This guide is intended for researchers, scientists, and drug development professionals familiar with standard laboratory safety procedures.
Understanding the Hazard: The Chemical Logic of Disposal
This compound is a trifunctional aromatic compound. Its reactivity and, consequently, its disposal procedure are dictated by the interplay of its three key functional groups:
-
Acyl Chloride: This is the most reactive site on the molecule. Acyl chlorides readily react with nucleophiles, most notably water, in a vigorous and often exothermic hydrolysis reaction.[1] This reaction breaks down the acyl chloride into the corresponding carboxylic acid (2,6-Difluoro-3-nitrobenzoic acid) and hydrochloric acid (HCl).[2] The primary goal of the disposal procedure is to safely control this hydrolysis.
-
Nitro Group: The nitro group (-NO2) makes the aromatic ring electron-deficient and is a key functional group in many energetic materials. While this compound itself is not explosive, the presence of the nitro group necessitates caution and proper waste segregation. Aromatic nitro compounds are often toxic and require specific disposal routes.[3][4]
-
Difluoro Aromatic Ring: The fluorine atoms are relatively stable on the aromatic ring and do not participate directly in the hydrolysis reaction. However, fluorinated organic compounds should be disposed of with care, often requiring incineration for complete destruction.[5][6]
Therefore, the disposal strategy is a two-stage process: first, neutralize the immediate reactivity of the acyl chloride through controlled hydrolysis, and second, manage the resulting hazardous waste containing the fluorinated nitroaromatic compound and mineral acid.
Immediate Safety Precautions and Required Equipment
Before beginning any disposal procedure, ensure the following personal protective equipment (PPE) and engineering controls are in place:
| Equipment | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield | Protects against splashes of corrosive materials and vigorous reactions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) | Prevents skin contact with the corrosive acyl chloride and the resulting acidic solution.[7] |
| Body Protection | Flame-resistant lab coat | Protects against chemical splashes. |
| Engineering Control | Certified Chemical Fume Hood | All steps of the disposal must be performed in a fume hood to contain and exhaust the corrosive and toxic fumes (HCl gas) generated during hydrolysis.[2] |
| Spill Kit | Absorbent material for acid spills (e.g., sodium bicarbonate or a commercial spill kit) | To safely manage any accidental spills. |
Step-by-Step Disposal Protocol
This protocol is designed for the safe and effective neutralization of small quantities of this compound typically found in a research laboratory setting.
Part A: Controlled Hydrolysis (Quenching)
The objective of this part is to safely hydrolyze the reactive acyl chloride. The key is a slow, controlled addition to a cooled, stirred basic solution to manage the exothermic reaction and neutralize the forming HCl in situ.
Materials:
-
Waste this compound
-
Ice bath
-
Stir plate and stir bar
-
Beaker or flask of appropriate size (at least 5-10 times the volume of the acyl chloride)
-
Dropping funnel or pipette
-
5-10% aqueous solution of sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3)
Procedure:
-
Prepare the Quenching Solution: In a beaker or flask, prepare a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate. The volume of this solution should be in significant excess (at least 10-fold molar excess) to the amount of acyl chloride to be quenched.
-
Cool the Quenching Solution: Place the beaker or flask containing the basic solution in an ice bath and allow it to cool to 0-5 °C with gentle stirring. Cooling is crucial to control the rate of the exothermic hydrolysis reaction.[2]
-
Slow Addition of Acyl Chloride: Slowly and dropwise, add the this compound to the cold, stirred basic solution.[8] Vigorous gas evolution (CO2) will be observed as the HCl produced from the hydrolysis is neutralized by the bicarbonate/carbonate base. The rate of addition should be controlled to prevent excessive foaming and a rapid temperature increase.
-
Continue Stirring: After the addition is complete, continue to stir the mixture in the ice bath for at least 30 minutes to ensure the hydrolysis is complete.
-
Allow to Warm: Remove the ice bath and allow the mixture to slowly warm to room temperature while continuing to stir.
Part B: Final Neutralization and Waste Collection
Materials:
-
pH paper or a calibrated pH meter
-
Dilute sodium hydroxide (NaOH) or hydrochloric acid (HCl) solution
-
Properly labeled hazardous waste container
Procedure:
-
Check the pH: Once the solution has reached room temperature, check the pH using pH paper or a pH meter. The solution should be basic due to the excess sodium bicarbonate/carbonate.
-
Adjust pH: If the solution is still acidic, slowly add more of the basic solution until the pH is between 6 and 8.
-
Waste Segregation: The resulting aqueous solution contains 2,6-Difluoro-3-nitrobenzoic acid sodium salt, sodium chloride, and any remaining sodium bicarbonate/carbonate. This solution should be transferred to a properly labeled hazardous waste container designated for halogenated organic compounds.[5] Do not mix this waste with other waste streams unless compatibility has been confirmed.[9]
-
Final Disposal: The sealed and labeled hazardous waste container should be disposed of through your institution's Environmental Health and Safety (EHS) office according to local, state, and federal regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for 2,6-Difluoro-3-nitrobenzoyl chloride
As researchers and drug development professionals, our work with highly reactive chemical intermediates is fundamental to innovation. However, this work demands an uncompromising commitment to safety. 2,6-Difluoro-3-nitrobenzoyl chloride is a potent building block, but its reactivity profile presents significant hazards. This guide provides an in-depth, procedural framework for its safe handling, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions.
The primary dangers associated with this compound stem from its classification as an acyl chloride. It is highly corrosive and reacts exothermically with water, including atmospheric moisture, to produce corrosive and toxic gases such as hydrogen chloride (HCl) and hydrogen fluoride (HF).[1] Its structure also suggests the potential release of nitrogen oxides and phosgene upon thermal decomposition.[1] Consequently, it can cause severe skin burns, serious eye damage, and respiratory tract irritation.[1][2][3] This guide is designed to ensure you are shielded from these risks at every step.
The First Line of Defense: Engineering Controls
Before any discussion of Personal Protective Equipment (PPE), we must prioritize engineering controls. PPE is the last line of defense, employed when engineering and administrative controls cannot eliminate the hazard.
-
Chemical Fume Hood: All handling of this compound—from weighing to reaction setup and workup—must be conducted inside a certified chemical fume hood.[4] This is non-negotiable. The fume hood's constant airflow protects you from inhaling hazardous dust, vapors, or the corrosive gases generated upon hydrolysis.
-
Glove Box: For operations requiring stringent exclusion of atmospheric moisture or for handling larger quantities, a glove box with an inert atmosphere (e.g., nitrogen or argon) is the preferred engineering control.
-
Proximity to Safety Equipment: Ensure your workspace is in immediate proximity to a safety shower and an eyewash station. Verify their functionality before beginning your work.
A Multi-Layered Approach to Personal Protective Equipment
A risk-based assessment of your specific procedure is crucial. Handling a few milligrams for an analytical standard requires a different level of precaution than a multi-gram synthesis. The following recommendations are scalable, but always err on the side of greater protection.
Eye and Face Protection: An Impenetrable Barrier
Given that this chemical can cause severe, irreversible eye damage, robust protection is critical.[2]
-
Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 standards are mandatory. Standard safety glasses with side shields are insufficient as they do not provide an adequate seal against splashes and vapors.[1]
-
Recommended Practice: For all but the smallest quantities, a full-face shield must be worn over the chemical splash goggles. This provides a secondary layer of protection for the eyes and shields the entire face from splashes.
Skin and Body Protection: Resisting Chemical Insult
Contact with this compound will cause immediate and severe chemical burns.[3] Your choice of protective clothing and gloves is your primary defense against dermal exposure.
-
Laboratory Coat: A standard cotton lab coat is not sufficient. A flame-resistant (FR) coat made from materials like Nomex is a good starting point, but for significant splash risks, a chemically resistant apron or a coat made of rubberized or coated fabric should be worn over it.
-
Gloves: The Critical Interface: The choice of glove material is arguably the most critical PPE decision. Due to the reactive nature of acyl chlorides, a single pair of standard nitrile gloves is inadequate for anything beyond incidental contact.
-
The Double-Gloving Method: This is the standard protocol. It involves wearing two pairs of gloves. The outer glove provides the primary chemical barrier, while the inner glove offers protection in case the outer glove is breached. This also allows for the safe removal of the contaminated outer glove without touching the skin.
-
Selecting Glove Materials: No single glove material is impervious to all chemicals. Based on data for related compounds and general chemical resistance, the following recommendations are made.
-
| Glove Material | Suitability for Acyl Chlorides | Rationale & Limitations |
| Butyl Rubber | Excellent (Outer Glove) | Offers superior resistance to a wide range of corrosive acids, ketones, and esters.[5] It is the preferred choice for extended handling. |
| Neoprene | Good (Outer Glove) | Provides good resistance to acids and caustics. It is a robust alternative to Butyl rubber and offers better dexterity.[5] |
| Nitrile | Fair to Poor (Inner Glove Only) | While common in labs, nitrile offers limited protection against aggressive, corrosive chemicals and is not recommended for primary contact.[5][6] Use it as an inner glove for its comfort and as a backup layer. |
| Natural Rubber (Latex) | Poor | Not recommended. Latex has poor resistance to many organic chemicals and can cause allergic reactions.[5] |
Always check the manufacturer's specific chemical resistance data for the gloves you are using. Inspect gloves for any signs of degradation, discoloration, or perforation before and during use.
Respiratory Protection: Safeguarding Your Inhalation Pathway
If engineering controls fail or during a significant spill, respiratory protection is essential.[1]
-
Standard Operations: When working within a certified fume hood, additional respiratory protection is typically not required.
-
Potential for Exposure: For tasks with a higher risk of aerosol generation (e.g., cleaning a large spill, weighing large quantities of a dusty solid) or if fume hood performance is questionable, an air-purifying respirator (APR) is necessary.
-
Cartridge Selection: A combination cartridge is required. This should include an acid gas (AG) cartridge (for HCl, HF) and a P100 particulate filter (for solid dust).
-
-
Emergencies: In the event of a large, uncontrolled release, a positive-pressure, self-contained breathing apparatus (SCBA) is required, as used by emergency responders.[7]
Procedural Discipline: The Key to Safety
Proper technique in using PPE is as important as the equipment itself.
Step-by-Step Donning and Doffing Protocol
The sequence of putting on and, more importantly, taking off PPE is designed to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing PPE.
Operational Plan: Handling and Emergency Response
Your operational plan must include clear steps for both routine handling and emergencies.
Routine Handling:
-
Preparation: Assemble all necessary chemicals, equipment, and waste containers inside the fume hood before opening the primary container of this compound.
-
Dispensing: Use tools (spatulas, syringes) made of compatible materials. Open the container slowly to release any pressure.
-
Reaction: Keep the reaction vessel covered or under an inert atmosphere to prevent reaction with moisture.
-
Closure: Tightly seal the primary container immediately after use.
Emergency Response for Exposures and Spills: Immediate and correct action is vital to mitigate harm.
Caption: Immediate action plan for spills and exposures.
-
Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[1][8][9] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[1][8][10] Seek immediate medical attention.
-
Inhalation: Remove the victim to fresh air. If breathing is difficult, provide oxygen.[1] Seek immediate medical attention.
-
Small Spill (Inside Fume Hood): Use an inert absorbent material (like vermiculite or sand) to contain the spill. Carefully scoop the material into a designated, labeled hazardous waste container. Do not use combustible materials like paper towels.
-
Large Spill: Evacuate the laboratory immediately and activate your facility's emergency response team.
Disposal Plan: Managing Contaminated Materials
All materials that come into contact with this compound must be treated as hazardous waste.
-
Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated items must be placed in a designated, sealed, and clearly labeled hazardous waste container. Do not discard them in the regular trash.
-
Chemical Waste: Unused material and reaction waste must be disposed of according to local, state, and federal regulations.[4][10] This typically involves collection by a certified hazardous waste disposal company. Never pour this chemical down the drain.[10]
By integrating these principles and procedures into your daily workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- ChemicalBook. (2025-09-27).
- Santa Cruz Biotechnology, Inc. (2020-06-15).
- Fisher Scientific.
- U.S. Environmental Protection Agency. (2025-09-12). Personal Protective Equipment.
- TCI Chemicals. (2025-01-16).
- Bernardo Ecenarro. Recommended PPE to handle chemicals.
- Thermo Fisher Scientific. (2025-09-06).
- CDH Fine Chemical.
- Fisher Scientific.
- Thermo Fisher Scientific. (2012-02-29). SAFETY DATA SHEET - 2,6-Dichlorobenzoyl chloride.
- American Chemistry Council. Guidance for Selection of Personal Protective Equipment for TDI Users.
- SKS Science Products.
- Gloves By Web. Gloves Chemical Resistance Chart.
- University of California, San Diego. Chemical Resistance of Gloves.pdf.
- Oregon State University Chemistry Department.
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- Cole-Parmer.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
